molecular formula Y B1261637 Ytterbium-171 CAS No. 14041-50-0

Ytterbium-171

货号: B1261637
CAS 编号: 14041-50-0
分子量: 170.936331 g/mol
InChI 键: NAWDYIZEMPQZHO-YPZZEJLDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ytterbium-171 is a stable isotope of Ytterbium with a natural abundance of 14.216% and a nuclear spin of I = 1/2, making it a fermion . This isotope is an exceptional resource for advanced research in quantum information science, precision metrology, and fundamental physics. Its electron configuration, [Xe] 4f¹⁴ 6s², results in a simple two-level ground state structure with zero electronic angular momentum, which is critical for encoding highly coherent nuclear spin qubits . Researchers utilize Yb-171 in neutral atom arrays for quantum computing, where its properties enable high-fidelity quantum gate operations exceeding 99.9% and repetitive, non-destructive qubit readout with 99% state preservation . The narrow, ultra-stable optical transitions of Yb-171, particularly the S01 -> P03 clock transition at 578 nm, are fundamental to the development of next-generation optical atomic clocks . In nuclear physics, Yb-171 serves as a target material for producing other isotopes and for studies of nuclear structure and cross-sections . This product is supplied as a high-purity metal or oxide. For Research Use Only. Not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

属性

IUPAC Name

ytterbium-171
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Yb/i1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWDYIZEMPQZHO-YPZZEJLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Yb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[171Yb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930799
Record name (~171~Yb)Ytterbium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.9363315 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14041-50-0
Record name Ytterbium, isotope of mass 171
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~171~Yb)Ytterbium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Hyperfine Structure of Ytterbium-171: Experimental Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental data and methodologies related to the hyperfine structure of Ytterbium-171 (¹⁷¹Yb). With a nuclear spin of I=1/2, ¹⁷¹Yb is a critical isotope for a range of applications, including atomic clocks, quantum computing, and precision measurements of fundamental physics. This document consolidates key quantitative data, details the experimental protocols used to obtain this data, and visualizes the associated processes.

Quantitative Hyperfine Structure Data for this compound

The hyperfine interaction, the coupling between the nuclear magnetic moment and the magnetic field produced by the electrons, leads to a splitting of atomic energy levels. This splitting is characterized by the magnetic dipole coupling constant, A. For the ground state of singly ionized this compound (¹⁷¹Yb⁺), this splitting is a crucial reference for atomic frequency standards.

Ground-State Hyperfine Splitting of ¹⁷¹Yb⁺

The ground state of ¹⁷¹Yb⁺, denoted as 6s ²S₁/₂, splits into two hyperfine levels, F=0 and F=1. The frequency of the transition between these two levels is a highly stable and precisely measured value, making it an excellent candidate for a microwave frequency standard.[1][2] Recent measurements have determined this value with extraordinary precision.

ParameterValue (Hz)Uncertainty (mHz)Experimental Method
Ground-State Hyperfine Splitting (ν_HFS)12 642 812 118.46900.8Ramsey Spectroscopy in a closed-loop configuration
Ground-State Hyperfine Splitting12 642 812 118.4710.1Laser-microwave double-resonance spectroscopy

Table 1: Recent high-precision measurements of the ground-state hyperfine splitting of laser-cooled trapped ¹⁷¹Yb⁺ ions.[2][3]

Hyperfine A Coefficients for Neutral and Singly Ionized this compound

Doppler-free saturated absorption laser spectroscopy is a common technique used to investigate the hyperfine structure of various excited states in both neutral and singly ionized Ytterbium.[1] These experiments yield the hyperfine coefficient A, which quantifies the magnitude of the splitting.

SpeciesStateHyperfine Coefficient A (GHz)Experimental Method
¹⁷¹Yb⁺6p ²P₃/₂0.877(20)Doppler-free saturated absorption laser spectroscopy
¹⁷¹Yb7³S₁6.81(10)Doppler-free saturated absorption laser spectroscopy
¹⁷¹Yb6¹D₂-1.573(8)Doppler-free saturated absorption laser spectroscopy
¹⁷¹Yb³P₁3.957833(28)Sub-Doppler spectroscopy
¹⁷¹Yb⁺¹D[5/2]₅/₂-0.107(6)Isotope shift measurements

Table 2: Experimentally determined hyperfine A coefficients for various states of neutral and singly ionized this compound.[1][4][5]

Experimental Protocols

The precise determination of the hyperfine structure of ¹⁷¹Yb relies on sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

Doppler-Free Saturated Absorption Spectroscopy

This method is employed to resolve the hyperfine structure of atomic transitions by eliminating the Doppler broadening that typically obscures it.

Methodology:

  • Ytterbium Vapor Generation: An unenriched Ytterbium hollow-cathode discharge lamp is used to produce a vapor of Ytterbium atoms and ions.

  • Laser System: A tunable laser system, such as a ring dye or Ti:sapphire laser, is used to generate a laser beam at the wavelength corresponding to the atomic transition of interest.

  • Optical Setup: The laser beam is split into two counter-propagating beams: a strong "pump" beam and a weaker "probe" beam. Both beams are directed through the hollow-cathode discharge.

  • Signal Detection: The intensity of the probe beam is monitored with a photodiode and a lock-in amplifier, which is referenced to the chopping frequency of the pump beam.

  • Data Acquisition: As the laser frequency is scanned across the atomic transition, the absorption of the probe beam is recorded. When the laser is tuned to the exact resonance frequency, both the pump and probe beams interact with the same velocity class of atoms (those with zero velocity along the beam path), leading to a saturation of the transition by the pump beam and a corresponding sharp decrease in absorption of the probe beam. This appears as a narrow "Lamb dip" in the absorption profile.

  • Frequency Calibration: The frequency scan is calibrated using a Fabry-Pérot étalon, which provides a set of frequency markers at regular intervals. For ¹⁷¹Yb⁺, the known 12.6 GHz ground-state splitting can also be used for a precise calibration.[1]

Ramsey Spectroscopy of Trapped ¹⁷¹Yb⁺ Ions

This technique is used for the high-precision measurement of the ground-state hyperfine splitting and forms the basis of the ¹⁷¹Yb⁺ microwave frequency standard.

Methodology:

  • Ion Trapping and Cooling:

    • Ionization: ¹⁷¹Yb atoms are ionized using a two-step photoionization process. A 399 nm laser excites the atoms from the 6s² ¹S₀ ground state to the 6s6p ¹P₁ state, and a 369 nm laser then excites them to the ionization continuum.[2]

    • Trapping: The newly created ¹⁷¹Yb⁺ ions are confined in a radiofrequency (RF) Paul trap.

    • Laser Cooling: The trapped ions are laser-cooled using a 369 nm laser tuned slightly to the red of the 6s ²S₁/₂ → 6p ²P₁/₂ transition. This reduces the ions' kinetic energy, minimizing Doppler shifts.[2]

  • State Preparation (Optical Pumping): Before the microwave interrogation, the ions are prepared in a specific hyperfine ground state (e.g., F=0) using optical pumping techniques.

  • Ramsey Interrogation:

    • First Microwave Pulse: A microwave field at a frequency close to the 12.6 GHz clock transition is applied to the ions in a short pulse (a π/2 pulse), which creates a coherent superposition of the F=0 and F=1 states.

    • Free Evolution: The microwave field is turned off for a specific "free evolution" time, during which the quantum phase of the superposition evolves.

    • Second Microwave Pulse: A second π/2 microwave pulse is applied.

  • State Detection: The final quantum state of the ions (the population in the F=1 state) is measured. This is typically done by applying the 369 nm cooling laser and detecting the state-dependent fluorescence. Ions in the F=1 state will scatter photons, while those in the F=0 state will not.

  • Frequency Measurement: The probability of finding the ion in the F=1 state is measured as a function of the detuning of the microwave frequency from the actual atomic resonance. This results in a characteristic interference pattern (Ramsey fringes). The central fringe corresponds to the precise hyperfine transition frequency.[2]

Visualizations

The following diagrams illustrate the experimental workflows and energy level structures discussed.

Experimental_Workflow_Saturated_Absorption cluster_laser Laser System cluster_spectroscopy Spectroscopy Setup cluster_detection Detection System Laser Tunable Laser Splitter Beam Splitter Laser->Splitter Chopper Chopper Splitter->Chopper Pump Beam Yb_Lamp Yb Hollow-Cathode Lamp Splitter->Yb_Lamp Probe Beam Chopper->Yb_Lamp LockIn Lock-In Amplifier Chopper->LockIn Reference Freq. Photodiode Photodiode Yb_Lamp->Photodiode Photodiode->LockIn Data Data Acquisition LockIn->Data

Caption: Workflow for Doppler-Free Saturated Absorption Spectroscopy.

Ramsey_Spectroscopy_Workflow start Start ionize 1. Photoionization of Yb Atoms start->ionize trap 2. Ion Trapping (RF Trap) ionize->trap cool 3. Laser Cooling trap->cool pump 4. State Preparation (Optical Pumping to F=0) cool->pump pi_half_1 5. First Microwave π/2 Pulse pump->pi_half_1 evolve 6. Free Evolution pi_half_1->evolve pi_half_2 7. Second Microwave π/2 Pulse evolve->pi_half_2 detect 8. State Detection (Fluorescence) pi_half_2->detect end End detect->end

Caption: Sequential workflow for Ramsey Spectroscopy of trapped ¹⁷¹Yb⁺ ions.

Yb171_Ion_Energy_Levels cluster_excited 6p ²P₁/₂ GS_F1 F=1 GS_F0 F=0 GS_F0->GS_F1 12.6 GHz Clock Transition ES_F1 F=1 GS_F0->ES_F1 369 nm Laser Cooling ES_F0 F=0

Caption: Simplified energy level diagram for the ¹⁷¹Yb⁺ clock transition.

References

Ytterbium-171: A Technical Guide to its Nuclear Spin Properties for Quantum Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ytterbium-171 (¹⁷¹Yb), a rare earth metal isotope, has emerged as a leading platform for quantum information processing.[1][2][3] Its unique atomic structure, particularly its nuclear spin properties, offers a compelling combination of long coherence times, high-fidelity quantum gate operations, and robust resistance to environmental noise.[1][3] This technical guide provides an in-depth overview of the core nuclear spin properties of ¹⁷¹Yb, details the experimental protocols for its use as a qubit, and presents key quantitative data for researchers in quantum computing and related fields.

Core Nuclear Spin Properties of this compound

The utility of ¹⁷¹Yb as a qubit stems from its simple yet powerful nuclear spin structure. With a nuclear spin of I=1/2, it naturally forms a two-level quantum system, the fundamental building block of a quantum computer.[4][5] The ground electronic state, ¹S₀, has zero electronic angular momentum, which provides exceptional shielding for the nuclear spin qubit from external magnetic and electric field fluctuations, a primary source of quantum decoherence.[1][3]

The qubit states are typically encoded in the hyperfine levels of the ground state. The energy difference between these levels, known as the hyperfine splitting, is a crucial parameter for qubit manipulation.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound relevant to quantum information applications.

PropertyValueNotes
Nuclear Spin (I) 1/2Provides a natural two-level system for a qubit.[4][5]
Ground State Hyperfine Splitting 12.6428121184690(8) GHzThis is the fundamental frequency for manipulating the qubit.[6][7]
Coherence Times
T1 (longitudinal relaxation time)> 1 hour (660 s reported in one study, ~5500s in another)Represents the lifetime of the qubit's energy state.[8][9][10]
T2* (dephasing time)~1.24 sCharacterizes the decay of a superposition state due to static inhomogeneities.[11]
T2 (coherence time with spin echo)~5 sRepresents the coherence time when slow noise is filtered out.[11]
Quantum Gate Fidelities
Single-Qubit Gate Fidelity> 99.99% (99.959(6)% reported)The accuracy of operations on a single qubit.[1][11]
Two-Qubit Gate Fidelity (CZ gate)99.72(3)% (with post-selection)The accuracy of entangling operations between two qubits.[12][13]
Readout Fidelity 99.5(4)%The accuracy of measuring the qubit's state.[14]

Experimental Protocols

The manipulation of ¹⁷¹Yb atoms for quantum information processing involves a series of sophisticated experimental procedures. These protocols are designed to isolate, cool, control, and measure individual atoms with high precision.

Atom Trapping and Cooling

The first step is to confine and cool the ¹⁷¹Yb atoms to near absolute zero temperatures. This reduces their motion, allowing for precise control of their quantum states.

  • Magneto-Optical Trap (MOT): A combination of laser beams and magnetic fields is used to trap and cool a cloud of ¹⁷¹Yb atoms.[15] A broadband transition at 399 nm is typically used for initial cooling.[15][16]

  • Optical Tweezers: Tightly focused laser beams create optical dipole traps, known as optical tweezers, which can hold and manipulate individual atoms.[3] This allows for the creation of ordered arrays of qubits.[2]

  • Laser Cooling: Doppler cooling is the primary mechanism, where atoms absorb photons from a laser beam propagating opposite to their direction of motion, thus slowing them down.[17] Further cooling to microkelvin temperatures can be achieved using techniques like Raman sideband cooling.[18][19]

Qubit Initialization (State Preparation)

Once trapped and cooled, the ¹⁷¹Yb qubits must be initialized to a known quantum state, typically the |0⟩ state.

  • Optical Pumping: A laser is tuned to a specific transition to selectively move the atom's population out of one of the hyperfine ground states and into the other, thereby preparing the qubit in a pure state.[10]

Quantum Gate Operations (Qubit Manipulation)

Quantum algorithms are implemented by applying a series of single-qubit and two-qubit gates.

  • Single-Qubit Gates: Rotations of the qubit state are performed by applying microwave fields resonant with the 12.6 GHz hyperfine splitting.[14]

  • Two-Qubit Gates: Entangling gates, such as the Controlled-Z (CZ) gate, are typically realized by exciting the atoms to highly excited Rydberg states.[2][20][21] When in a Rydberg state, atoms exhibit strong long-range interactions, which can be used to make the state of one qubit dependent on the state of another.

Qubit Readout (Measurement)

To retrieve the result of a quantum computation, the final state of each qubit must be measured.

  • State-Dependent Fluorescence: A laser is tuned to a transition that causes only one of the qubit states to fluoresce (scatter photons).[10][14] By detecting the scattered photons with a sensitive camera or photodetector, the state of the qubit can be determined with high fidelity.[14] A bright state corresponds to one qubit state, while a dark state (no fluorescence) corresponds to the other.[14] This method can be non-destructive, meaning the qubit's quantum state is preserved over 99% of the time after the measurement.[1]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for ¹⁷¹Yb-based quantum computing and the logical relationship of a fundamental two-qubit gate.

ExperimentalWorkflow cluster_Preparation Atom Preparation cluster_Control Qubit Control cluster_Measurement Measurement AtomSource Ytterbium Oven MOT Magneto-Optical Trap (MOT) (399nm Laser Cooling) AtomSource->MOT OpticalTweezers Optical Tweezer Array Loading MOT->OpticalTweezers Initialization State Preparation (Optical Pumping) OpticalTweezers->Initialization SingleQubitGates Single-Qubit Gates (Microwave Pulses) Initialization->SingleQubitGates TwoQubitGates Two-Qubit Gates (Rydberg Excitation) SingleQubitGates->TwoQubitGates Readout State Readout (Fluorescence Imaging) TwoQubitGates->Readout Analysis Data Analysis Readout->Analysis

A typical experimental workflow for this compound quantum computing.

CNOT_Gate Control_in C Control_out C Control_in->Control_out Control c_point Control_in:e->c_point:w Target_in T Target_out T ⊕ C Target_in->Target_out Target t_point Target_in:e->t_point:w c_point:e->Control_out:w c_point->t_point IF C=1 t_point:e->Target_out:w

Logical relationship of a Controlled-NOT (CNOT) gate.

Conclusion

This compound has firmly established itself as a highly promising platform for building scalable and robust quantum computers. Its intrinsic nuclear spin properties, including a simple qubit structure and remarkable insensitivity to environmental noise, lead to exceptionally long coherence times and high-fidelity quantum operations. The well-defined experimental protocols for trapping, cooling, controlling, and reading out ¹⁷¹Yb qubits provide a clear roadmap for continued advancements in the field. As research progresses, the unique advantages of ¹⁷¹Yb are poised to play a crucial role in the development of fault-tolerant quantum computers and their applications in diverse fields, including scientific discovery and drug development.

References

An In-depth Technical Guide to the Energy Levels of Ytterbium-171

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the electronic energy level structure of the Ytterbium-171 isotope (¹⁷¹Yb), including its neutral and singly ionized states. It summarizes key quantitative data, outlines experimental methodologies for its characterization, and visualizes its complex energy landscape and associated experimental workflows.

Introduction to this compound

Ytterbium (Yb) is a rare-earth element with the electron configuration [Xe] 4f¹⁴ 6s².[1][2] Its two valence electrons give it an electronic structure similar to alkaline-earth elements.[2] The isotope ¹⁷¹Yb is of particular interest in various fields, including quantum computing, optical atomic clocks, and precision measurement, due to its unique nuclear and electronic properties.[1][2][3]

¹⁷¹Yb has a nuclear spin of I=1/2, which makes it a fermion.[2][4] This non-zero nuclear spin leads to hyperfine structure in its electronic energy levels, which is fundamental to its application as a qubit. The ground state (¹S₀) of neutral ¹⁷¹Yb has zero electronic angular momentum, which makes the nuclear spin qubit highly insensitive to magnetic and electric field noise, leading to long coherence times.[1][5]

Energy Levels of Neutral this compound (¹⁷¹Yb)

The energy level structure of neutral ¹⁷¹Yb is characterized by singlet and triplet manifolds.[2] Transitions between these states are crucial for laser cooling, trapping, and coherent manipulation.

Key Transitions in Neutral ¹⁷¹Yb:

  • ¹S₀ → ¹P₁ (Blue MOT Transition): A broad, dipole-allowed transition at approximately 399 nm used for initial laser cooling and Zeeman slowing.[2][6]

  • ¹S₀ → ³P₁ (Green MOT Transition): A narrow intercombination line at about 556 nm, utilized for second-stage cooling to lower temperatures.[2][6]

  • ¹S₀ → ³P₀ (Yellow Clock Transition): An ultra-narrow transition around 578 nm, which serves as the basis for highly precise optical lattice clocks and can be used as an optical qubit.[2][6]

  • ¹S₀ → ³P₂: Another ultra-narrow transition near 507 nm relevant for quantum simulation experiments.[2]

Quantitative Data: Neutral this compound (¹⁷¹Yb)
TransitionWavelength (nm)Natural LinewidthApplication
¹S₀ → ¹P₁~39928 MHzZeeman Slowing, Laser Cooling[2]
¹S₀ → ³P₁~556184 kHzNarrow-line Cooling[2][4]
¹S₀ → ³P₀~578mHzOptical Clock Transition[2][6]

Energy Level Diagram: Neutral ¹⁷¹Yb

Yb171_Neutral_Energy_Levels GS ¹S₀ (Ground State) P1_1 ¹P₁ GS->P1_1 399 nm (Cooling) P3_0 ³P₀ (Metastable) GS->P3_0 578 nm (Clock Transition) P3_1 ³P₁ GS->P3_1 556 nm (Intercombination) P3_2 ³P₂ (Metastable)

Caption: Simplified energy level diagram of neutral this compound (¹⁷¹Yb).

Energy Levels of Singly Ionized this compound (¹⁷¹Yb⁺)

When one of the 6s electrons is removed, ¹⁷¹Yb becomes a singly charged ion (¹⁷¹Yb⁺). The energy levels of the ion are also of great interest, particularly for trapped-ion quantum computing and frequency standards. The ground state is ²S₁/₂, which, due to the I=1/2 nuclear spin, splits into two hyperfine levels, F=0 and F=1. This splitting forms the basis of the "hyperfine qubit".

Key Transitions in Singly Ionized ¹⁷¹Yb⁺:

  • ²S₁/₂ → ²P₁/₂: This transition at 369.5 nm is the primary transition for laser cooling and state detection.[7]

  • ²S₁/₂ (F=0) ↔ ²S₁/₂ (F=1): The ground-state hyperfine splitting corresponds to a "clock" transition in the microwave domain.[8]

  • ²S₁/₂ → ²D₃/₂: A very narrow quadrupole transition at 435.5 nm, used as an optical clock transition.[9]

  • ²D₃/₂ → ³[3/2]₁/₂: A repumper transition at 935 nm is necessary to return population from the metastable ²D₃/₂ state back to the cooling cycle.[7]

  • ²S₁/₂ → ²F₇/₂: A highly forbidden electric octupole (E3) transition, which is another candidate for an ultra-precise optical clock.[10]

Quantitative Data: Singly Ionized this compound (¹⁷¹Yb⁺)
TransitionWavelength / FrequencyNatural LinewidthApplication
²S₁/₂ ↔ ²S₁/₂ Hyperfine Splitting12,642,812,118.469 Hz[11]-Microwave Clock, Qubit[8]
²S₁/₂ → ²P₁/₂369.5 nm19.6 MHzLaser Cooling & Detection[7]
²S₁/₂ → ²D₃/₂435.5 nm3.1 HzOptical Clock Transition[9]
²D₃/₂ → ³[3/2]₁/₂935 nm-Repumping[7]

Energy Level Diagram: Singly Ionized ¹⁷¹Yb⁺

Yb171_Ion_Energy_Levels cluster_excited Excited States GS_F0 F=0 D3_2 ²D₃/₂ (Metastable) GS_F0->D3_2 435.5 nm (Optical Clock) GS_F1 F=1 GS_F1->GS_F0 12.6 GHz (Qubit/Clock) P1_2 ²P₁/₂ GS_F1->P1_2 369.5 nm (Cooling) D3_2->GS_F1 935 nm (Repump)

Caption: Key energy levels and transitions for singly ionized this compound (¹⁷¹Yb⁺).

Experimental Protocols: Laser Spectroscopy of Trapped ¹⁷¹Yb⁺ Ions

Characterizing the energy levels of ¹⁷¹Yb⁺ requires sophisticated experimental techniques involving ion trapping and laser spectroscopy.

Methodology: Ramsey Spectroscopy of the Hyperfine Qubit

  • Ion Trapping and Cooling:

    • Source: Neutral ¹⁷¹Yb atoms are produced from a heated oven.

    • Ionization: The atomic beam is crossed by two lasers. A 399 nm laser excites the atoms from the ¹S₀ to the ¹P₁ state, and a second laser at 369 nm provides the energy to ionize the excited atoms.[11][12] This two-step process is isotope-selective.

    • Trapping: The newly created ¹⁷¹Yb⁺ ions are confined in a radiofrequency (RF) Paul trap or a Penning trap.

    • Laser Cooling: The trapped ions are cooled to millikelvin temperatures using the strong ²S₁/₂ → ²P₁/₂ transition at 369.5 nm. A repumper laser at 935 nm is used to prevent the ion from getting stuck in the metastable ²D₃/₂ state.[7]

  • State Preparation:

    • Before the measurement, the ion is prepared in a specific hyperfine ground state (e.g., F=0) through optical pumping. This is achieved by applying laser light that selectively excites the F=1 state, causing it to decay until the entire population accumulates in the F=0 state, which is a "dark" state for the pumping laser.

  • Ramsey Spectroscopy:

    • First Pulse (π/2): A microwave pulse at a frequency near the 12.6 GHz hyperfine splitting is applied to the ion. This pulse has a duration calibrated to put the ion into an equal superposition of the F=0 and F=1 states.

    • Free Evolution: The ion is left to evolve freely for a specific time, T. During this period, the quantum phase of the superposition state evolves at a rate determined by the difference between the applied microwave frequency and the actual atomic transition frequency.

    • Second Pulse (π/2): A second microwave pulse, identical to the first, is applied.

    • State Detection: The final state of the ion (the population in F=0 vs. F=1) is measured. This is typically done by shining the 369.5 nm cooling laser on the ion. If the ion is in the F=1 state, it will scatter many photons (fluoresce). If it is in the F=0 state, it will not scatter photons and will appear dark. The presence or absence of fluorescence is detected with a sensitive camera or a photomultiplier tube.

  • Data Analysis:

    • The probability of finding the ion in the F=1 state is measured as a function of the detuning of the microwave frequency from the expected resonance. This creates an interference pattern known as "Ramsey fringes."

    • The center of the fringe pattern precisely determines the ground-state hyperfine splitting frequency.[11]

Experimental Workflow: Trapped Ion Spectroscopy

Experimental_Workflow cluster_prep 1. Ion Preparation cluster_meas 2. Quantum Measurement cluster_analysis 3. Analysis A Yb Oven Source B Isotope-Selective Photoionization (399nm + 369nm) A->B C Ion Trapping (RF Paul Trap) B->C D Doppler Laser Cooling (369.5nm + 935nm) C->D E State Initialization (Optical Pumping) D->E F Ramsey Sequence (Two Microwave π/2 Pulses) E->F G State Readout (Fluorescence Detection) F->G H Data Acquisition (Signal vs. Frequency) G->H I Determine Resonance (Fit Ramsey Fringes) H->I

Caption: General workflow for laser spectroscopy of trapped ¹⁷¹Yb⁺ ions.

References

The Isotopic Landscape of Ytterbium-171: A Technical Guide to Abundance, Enrichment, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stable isotope Ytterbium-171 (¹⁷¹Yb), focusing on its natural isotopic abundance, enrichment methodologies, and burgeoning applications relevant to researchers, scientists, and drug development professionals. This document synthesizes key data and experimental protocols to serve as a foundational resource for those interested in leveraging the unique properties of ¹⁷¹Yb.

Natural Isotopic Abundance of Ytterbium

Ytterbium (atomic number 70) is a lanthanide element that naturally occurs as a composite of seven stable isotopes.[1][2][3][4] Among these, ¹⁷¹Yb possesses a notable natural abundance, making it a viable candidate for enrichment for various specialized applications. The isotopic composition of naturally occurring ytterbium is detailed in Table 1.

IsotopeAtomic Mass (Da)Natural Abundance (%)Nuclear Spin (I)
¹⁶⁸Yb167.933890.130
¹⁷⁰Yb169.934763.040
¹⁷¹Yb 170.93633 14.28 1/2
¹⁷²Yb171.9363821.830
¹⁷³Yb172.9382116.135/2
¹⁷⁴Yb173.9388631.830
¹⁷⁶Yb175.9425712.760
Table 1: Isotopic Properties of Naturally Occurring Ytterbium.[5][6][7][8]

Enrichment of this compound

The enrichment of ¹⁷¹Yb is crucial for its application in various high-technology fields. The primary method for achieving high levels of ¹⁷¹Yb enrichment is Atomic Vapor Laser Isotope Separation (AVLIS).[9][10][11] This technique leverages the subtle differences in the electron energy levels of different isotopes, which arise from the hyperfine structure.[11]

Experimental Protocol: Atomic Vapor Laser Isotope Separation (AVLIS)

The AVLIS process for ¹⁷¹Yb enrichment involves a three-step photoionization scheme to selectively ionize ¹⁷¹Yb atoms from a vapor of natural ytterbium.[12][13][14][15][16] The ionized ¹⁷¹Yb can then be separated from the neutral atoms of other isotopes using an electric field.

Methodology:

  • Vaporization: A sample of natural ytterbium metal is heated in a vacuum chamber to create an atomic vapor. The temperature is typically maintained around 600°C to achieve a sufficient vapor pressure.[14]

  • Collimation: The atomic vapor is passed through a series of slits to form a well-collimated atomic beam. This minimizes the Doppler broadening of the absorption lines, which is critical for isotopic selectivity.[14]

  • Selective Photoionization: The collimated atomic beam is irradiated with precisely tuned laser beams in a three-step process:

    • Step 1 (Excitation): A dye laser with a narrow linewidth (e.g., 250 MHz) is tuned to a specific wavelength (e.g., 555.648 nm) to excite ¹⁷¹Yb atoms from the ground state (6s² ¹S₀) to an excited state (6s6p ³P₁).[14] This transition is isotope-selective due to the isotope shift and hyperfine structure.

    • Step 2 (Excitation): A second dye laser, also with a narrow linewidth, is tuned to a specific wavelength (e.g., 581.068 nm) to further excite the ¹⁷¹Yb atoms to a higher energy level.[14]

    • Step 3 (Ionization): A third, more powerful laser (e.g., a broadband dye laser at 582.782 nm) provides the final energy needed to ionize the excited ¹⁷¹Yb atoms, promoting them to an autoionization state from which they decay into a ¹⁷¹Yb⁺ ion and an electron.[14]

  • Ion Extraction: The newly created ¹⁷¹Yb⁺ ions are extracted from the atomic beam by applying an electrostatic field. The ions are guided to a collector plate, while the neutral atoms of other isotopes pass through the interaction region unaffected.[9][10]

  • Collection: The enriched ¹⁷¹Yb⁺ ions are deposited and collected on the collector plate.

AVLIS_Workflow cluster_0 Vaporization & Collimation cluster_1 Selective Photoionization cluster_2 Separation & Collection Yb_source Natural Ytterbium Source Vapor Atomic Vapor Yb_source->Vapor Heating Beam Collimated Atomic Beam Vapor->Beam Collimation Interaction Laser-Atom Interaction Zone Beam->Interaction Laser1 Laser 1 (555.648 nm) Laser1->Interaction Laser2 Laser 2 (581.068 nm) Laser2->Interaction Laser3 Laser 3 (582.782 nm) Laser3->Interaction Extractor Ion Extractor (Electric Field) Interaction->Extractor Collector Enriched ¹⁷¹Yb Collector Extractor->Collector ¹⁷¹Yb⁺ Ions Waste Depleted Yb Collector Extractor->Waste Neutral Isotopes Theranostics_Concept cluster_Targeting Targeting Molecule Development cluster_Radiolabeling Radiolabeling with Ytterbium Isotopes cluster_Application Clinical Application Targeting_Molecule Targeting Molecule (e.g., Antibody, Peptide) Diagnostic_Isotope Diagnostic Yb Isotope (for Imaging, e.g., SPECT/PET) Targeting_Molecule->Diagnostic_Isotope Chelation Therapeutic_Isotope Therapeutic Yb Isotope (for Therapy, e.g., β⁻ emission) Targeting_Molecule->Therapeutic_Isotope Chelation Patient Patient Administration Diagnostic_Isotope->Patient Therapeutic_Isotope->Patient Imaging Medical Imaging (Tumor Localization) Patient->Imaging Therapy Targeted Radionuclide Therapy (Tumor Destruction) Patient->Therapy Imaging->Therapy Guides Therapy

References

A Technical Guide to the Isotope Ytterbium-171: From Discovery to Advanced Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stable isotope Ytterbium-171 (¹⁷¹Yb), from its fundamental properties and discovery to its sophisticated applications in modern research and pharmaceutical development. While not a radiopharmaceutical itself, ¹⁷¹Yb offers unique nuclear and quantum properties that position it as a critical tool in advanced analytical techniques, computational drug design, and next-generation medical imaging.

Discovery and Core Properties

The element Ytterbium (Yb) was first identified in 1878 by Swiss chemist Jean Charles Galissard de Marignac. However, the characterization of its constituent isotopes awaited the development of mass spectrometry in the early 20th century. This technique physically separates ions based on their mass-to-charge ratio, allowing for the precise determination of the natural abundances of isotopes like ¹⁷¹Yb.[1][2][3] High-precision measurements using methods like thermal ionization mass spectrometry (TIMS) and multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) have since refined our knowledge of its isotopic composition.[1][3][4]

This compound is one of seven stable, naturally occurring isotopes of ytterbium. Its key nuclear and physical properties are summarized in the tables below.

Table 1: Nuclear and Physical Properties of this compound
PropertyValueUnits
Atomic Number (Z)70-
Mass Number (A)171-
Neutron Number (N)101-
Atomic Mass170.9363258Da
Natural Abundance14.086 - 14.3%
Half-lifeStable-
Nuclear Spin (I)1/2-
Nuclear Magnetic Moment+0.49367μN

Sources:[1][5]

Table 2: Neutron Capture Cross-Section Data for this compound
ParameterValueUnits
Thermal Neutron Capture Cross Section (σth)48.6 ± 2.5barns
Resonance Integral315 ± 30barns
Maxwellian-Averaged Cross Section (kT = 30 keV)447 ± 18millibarns

Sources:[6][7]

Synthesis: Isotope Separation and Enrichment

As a naturally occurring stable isotope, the "synthesis" of ¹⁷¹Yb focuses on its separation from other ytterbium isotopes and its enrichment to high levels of purity. While various methods for isotope enrichment exist, such as electromagnetic separation and thermal diffusion, Atomic Vapor Laser Isotope Separation (AVLIS) is a highly effective and well-documented technique for ytterbium.[8][9][10][11]

Experimental Protocol: Atomic Vapor Laser Isotope Separation (AVLIS)

AVLIS leverages the subtle differences in the electron energy levels of isotopes, which cause them to absorb light at slightly different frequencies. By precisely tuning lasers, atoms of a target isotope (e.g., ¹⁷¹Yb) can be selectively excited and then ionized, allowing them to be separated from other isotopes using an electric field.[9][10][12]

Methodology:

  • Vaporization: A sample of natural solid ytterbium is heated in a vacuum chamber (to ~600°C) to produce a vapor of atomic ytterbium.[9]

  • Collimation: The atomic vapor is passed through a series of slits. This collimates the atoms into a well-defined beam and reduces the Doppler broadening of absorption lines, which is critical for isotopic selectivity.[9][10]

  • Selective Excitation & Ionization: The atomic beam is irradiated with a sequence of precisely tuned laser pulses in a three-step photoionization scheme.[10][12][13]

    • Step 1 (Excitation): A dye laser tuned to ~555.65 nm excites ¹⁷¹Yb atoms from the ground state to a specific excited state. The narrow bandwidth of the laser ensures other isotopes are not significantly excited.

    • Step 2 (Excitation): A second dye laser further excites the already excited ¹⁷¹Yb atoms to a higher energy level.

    • Step 3 (Ionization): A third, more powerful laser provides the final energy needed to eject an electron from the highly excited ¹⁷¹Yb atoms, creating ¹⁷¹Yb⁺ ions.

  • Extraction and Collection: The newly created ¹⁷¹Yb⁺ ions are deflected by an electric field onto a negatively charged collector plate. Neutral atoms of other isotopes are unaffected by the electric field and pass through the interaction zone to a separate collector.[9][10]

  • Recovery: The enriched ¹⁷¹Yb is recovered from the collector plate for further purification or use.

G Yb_solid Natural Yb Solid Heater Resistive Heater (~600°C) Yb_solid->Heater Vapor Atomic Yb Vapor Heater->Vapor Vaporization Collimator Collimator Slits Vapor->Collimator Atom_beam Collimated Atomic Beam Collimator->Atom_beam Neutral_Collector Neutral Atom Collector Atom_beam->Neutral_Collector Other Isotopes (Neutral) Electric_Field Electric Field Atom_beam->Electric_Field Lasers Tuned Lasers (3-Step Photoionization) Lasers->Atom_beam Ion_Collector Ion Collector (Negative Potential) Enriched_Yb Enriched ¹⁷¹Yb Product Ion_Collector->Enriched_Yb Electric_Field->Ion_Collector ¹⁷¹Yb⁺ Deflected

Workflow for Atomic Vapor Laser Isotope Separation (AVLIS) of ¹⁷¹Yb.
Experimental Protocol: General Lanthanide Separation by Ion-Exchange Chromatography

After initial extraction from ores like monazite, ytterbium must be separated from other lanthanides. Ion-exchange chromatography is a standard method for this, exploiting subtle differences in ionic radius and affinity for a stationary phase.[14][15][16]

Methodology:

  • Sample Preparation: A mixture of lanthanide oxides is dissolved in acid (e.g., HCl) to create a solution of trivalent ions (Ln³⁺).[17]

  • Column Loading: The solution is loaded onto a column packed with a cation-exchange resin (e.g., Dowex-50). The Ln³⁺ ions displace the existing cations (e.g., H⁺) and bind to the resin.[14]

  • Elution: A complexing agent, such as α-hydroxy-isobutyric acid (α-HIBA) or EDTA, is passed through the column as an eluent.[17][18]

  • Separation: The lanthanide ions have slightly different affinities for the complexing agent. The ions with the smallest hydrated radius (like Lutetium) form stronger complexes with the eluent and are washed out of the column first. Ytterbium will elute at a characteristic time, separating it from its neighbors.[15]

  • Fraction Collection: The eluent is collected in separate fractions over time. Fractions containing the desired element (ytterbium) are identified using analytical techniques like ICP-MS.

  • Precipitation and Conversion: The ytterbium in the collected fractions is precipitated (e.g., as an oxalate) and then heated to convert it back to the pure oxide (Yb₂O₃).[16]

G Start Lanthanide Mixture in Acid (Ln³⁺) Load Load onto Cation- Exchange Column Start->Load Elute Elute with Complexing Agent (e.g., α-HIBA) Load->Elute Collect Collect Fractions Over Time Elute->Collect Analyze Analyze Fractions (e.g., ICP-MS) Collect->Analyze Pool Pool Yb-rich Fractions Analyze->Pool Precipitate Precipitate Yb Salt (e.g., Oxalate) Pool->Precipitate Calcine Calcine to Pure Yb₂O₃ Precipitate->Calcine End Purified Ytterbium Oxide Calcine->End

General workflow for separating Ytterbium from other lanthanides.

Applications in Drug Development and Research

Contrary to radioisotopes, which are used as tracers in biological signaling pathways, the stable isotope ¹⁷¹Yb provides value through its unique physical properties that enable powerful analytical and computational methods relevant to drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in pharmaceutical analysis for determining the precise molecular structure of active pharmaceutical ingredients (APIs), metabolites, and impurities.[19][20][21] this compound, with its nuclear spin of I=1/2, is an NMR-active nucleus. This property allows it to be used as a sensitive probe in the structural analysis of organoytterbium and inorganic complexes, providing data that is complementary to standard ¹H and ¹³C NMR.[22][23]

For drug development professionals, this is relevant for:

  • Characterizing Novel Catalysts: Organometallic complexes containing ytterbium are used in organic synthesis. ¹⁷¹Yb NMR can help elucidate the structure and reaction mechanisms of these catalysts.

  • Structural Elucidation: Incorporating a Yb-containing moiety into a complex molecule can provide an additional NMR handle for detailed structural analysis.

Quantum Computing for Drug Discovery

One of the most promising future applications of ¹⁷¹Yb is in quantum computing.[24][25] The simple two-level nuclear spin system and unique electronic structure of ¹⁷¹Yb make it an excellent candidate for a quantum bit, or "qubit," the fundamental unit of quantum information.[13][24] Trapped ¹⁷¹Yb ions are a leading modality for building scalable, high-fidelity quantum computers.

This technology is poised to revolutionize computer-aided drug design (CADD) by enabling simulations that are impossible on classical computers.[26][27] Quantum computers can precisely model the quantum mechanical interactions between a potential drug molecule and its biological target, leading to more accurate predictions of:

  • Binding affinity and efficacy.

  • Molecular dynamics and conformational changes.

  • The effect of mutations on drug binding.

By accelerating these computationally intensive tasks, ¹⁷¹Yb-based quantum computers could dramatically reduce the time and cost of discovering and optimizing new drug candidates.[24][27]

G cluster_Yb ¹⁷¹Yb Isotope Properties cluster_QC Quantum Computing (QC) cluster_Drug Drug Discovery Applications Prop1 Nuclear Spin I = 1/2 Qubit Excellent Qubit Candidate Prop1->Qubit Prop2 Simple Two-Level Ground State Prop2->Qubit Prop3 Distinct Optical Transitions (for laser cooling/trapping) Prop3->Qubit Fidelity High Gate Fidelity & Long Coherence Times Qubit->Fidelity Sim Molecular Simulation Fidelity->Sim Docking Binding Affinity Prediction Sim->Docking Design Accelerated Lead Optimization Docking->Design

Logical flow from ¹⁷¹Yb properties to quantum drug discovery.
Advanced Medical Imaging: X-Ray CT Contrast Agents

While ¹⁷¹Yb itself is not used for imaging, the element ytterbium is emerging as a superior material for X-ray computed tomography (CT) contrast agents.[28][29] Ytterbium has a high atomic number (Z=70) and a K-edge energy (61.3 keV) that is ideally situated within the energy spectrum of clinical CT scanners, resulting in significantly higher X-ray attenuation compared to traditional iodine-based agents.[29][30]

To be used in vivo, the ytterbium is formulated into biocompatible nanoparticles (e.g., NaYbF₄ or Yb₂O₃), which can be surface-modified to improve circulation time and even target specific tissues.[28][30][31]

This protocol is adapted from methods for creating NaYbF₄ nanoparticles for use as CT contrast agents.[29][31]

Methodology:

  • Precursor Synthesis: Ytterbium chloride (YbCl₃·6H₂O) is reacted with oleic acid and 1-octadecene in a flask. The mixture is heated under nitrogen to ~150°C to form a ytterbium-oleate precursor complex.[31]

  • Nucleation and Growth: A methanol solution containing sodium hydroxide (NaOH) and ammonium fluoride (NH₄F) is rapidly injected into the hot precursor solution. This triggers the co-precipitation and formation of NaYbF₄ nanocrystals. The reaction is held at a high temperature (e.g., 300°C) to allow for crystal growth.

  • Purification: After cooling, the nanoparticles are precipitated with ethanol, collected by centrifugation, and washed multiple times to remove unreacted reagents. The final product is a suspension of oleate-capped nanoparticles in a nonpolar solvent like cyclohexane.

  • Surface Modification (PEGylation): To make the nanoparticles water-soluble and biocompatible for in vivo use, the oleate capping is replaced with a ligand like polyethylene glycol (PEG). This is often achieved by mixing the nanoparticle suspension with a solution of a PEG-functionalized phospholipid (e.g., DSPE-PEG) and removing the organic solvent via evaporation.

  • Final Formulation: The resulting PEGylated nanoparticles are suspended in a physiologically compatible buffer (e.g., PBS) and sterilized for administration.

G Start YbCl₃ + Oleic Acid + 1-Octadecene Heat Heat to 150°C to form Yb-Oleate Precursor Start->Heat Inject Inject NaOH + NH₄F in Methanol Heat->Inject Grow Heat to 300°C for Nanocrystal Growth Inject->Grow Purify Precipitate & Wash (Ethanol/Centrifugation) Grow->Purify Cap Oleate-Capped NaYbF₄ Nanoparticles Purify->Cap PEG Surface Exchange with DSPE-PEG Cap->PEG Formulate Suspend in Buffer (PBS) & Sterilize PEG->Formulate End Biocompatible Yb-Nanoparticle Contrast Agent Formulate->End

Workflow for the synthesis of Yb-based nanoparticle CT contrast agents.

References

A Technical Guide to Preliminary Investigations of Ytterbium-171 for Optical Atomic Clocks

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | In-depth Technical Guide

Audience: Researchers, Scientists, and Professionals in Precision Measurement Fields.

Introduction

The pursuit of ever more precise timekeeping has led to the development of optical atomic clocks, which operate at frequencies hundreds of thousands of times higher than their microwave predecessors. These clocks promise to revolutionize fields ranging from fundamental physics and geodesy to satellite navigation. Among the leading candidates for the atomic reference in these next-generation clocks is Ytterbium-171 (¹⁷¹Yb). As a neutral atom with a nuclear spin of I=1/2, ¹⁷¹Yb offers a unique combination of properties that make it exceptionally suitable for high-precision frequency metrology.

This technical guide provides a comprehensive overview of the preliminary investigations into the use of ¹⁷¹Yb for optical atomic clocks. It details the fundamental atomic structure, experimental protocols for cooling, trapping, and interrogation, and a thorough analysis of the systematic effects that influence clock performance. The content is based on foundational research in the field, presenting key quantitative data, detailed methodologies, and visual workflows to facilitate a deeper understanding for researchers and scientists.

Fundamental Properties of ¹⁷¹Yb

The atomic structure of Ytterbium, a two-valence-electron atom, is central to its application in optical clocks. The key feature is the existence of an ultra-narrow optical transition, ¹S₀ → ³P₀, which serves as the clock transition. For the fermionic isotope ¹⁷¹Yb, the non-zero nuclear spin (I=1/2) results in a simple hyperfine structure, which is advantageous for clock operation.[1][2]

The relevant energy levels and transitions used in a ¹⁷¹Yb optical lattice clock are:

  • ¹S₀ → ¹P₁ (399 nm): A broad, dipole-allowed transition used for the initial stages of laser cooling in a Zeeman slower and a magneto-optical trap (MOT).[3][4][5]

  • ¹S₀ → ³P₁ (556 nm): A narrower intercombination line used for second-stage cooling to achieve lower temperatures.[5]

  • ¹S₀ → ³P₀ (578 nm): The ultra-narrow "clock" transition, which is forbidden in isotopes with zero nuclear spin but becomes weakly allowed in ¹⁷¹Yb due to hyperfine mixing.[5][6][7] Its extremely narrow natural linewidth of approximately 8 mHz allows for a very high-quality factor resonance.[4]

Key Transitions and Frequencies

The precise frequencies of these transitions are fundamental parameters for any ¹⁷¹Yb clock experiment.

TransitionWavelength (nm)Frequency (Hz)Notes
¹S₀ → ¹P₁~398.9751,526,537,000,000 (for ¹⁷⁴Yb)[8]Used for Zeeman slowing and first-stage MOT.
¹S₀ → ³P₁~555.8539,390,403,400,000 (approx.)[4]Used for second-stage MOT.
¹S₀ → ³P₀ (Clock)~578.4518,295,836,590,863.59 (31)[9]The primary clock transition.
⁴f¹⁴6s² ¹S₀ → ⁴f¹³5d6s² (J=2)~431695,171,054,856,900 (1100)[10]An alternative clock transition under investigation.
²S₁/₂ (F=0) → ²D₃/₂ (F=2) (Ion)~436-Quadrupole clock transition in ¹⁷¹Yb⁺.[11]
²S₁/₂ (F=0) → ²F₇/₂ (F=3) (Ion)~467-Octupole clock transition in ¹⁷¹Yb⁺.[10]
Ground-state Hyperfine Splitting (Ion)~2.37 cm12,642,812,118.4690 (8)[12]Microwave clock transition in ¹⁷¹Yb⁺.[13]

Experimental Protocols

The operation of a ¹⁷¹Yb optical lattice clock involves a sequential process of preparing an ultra-cold atomic sample and performing high-resolution spectroscopy on the clock transition.

Atom Source, Slowing, and Cooling

The experimental sequence begins with generating a thermal beam of Yb atoms, which are then decelerated and cooled.

Experimental Methodology:

  • Atom Source: An oven is heated to approximately 400°C (673.15 K) to produce a thermal effusive beam of Yb atoms.[14][15][16]

  • Zeeman Slower: The atomic beam passes through a Zeeman slower. A counter-propagating 399 nm laser beam, tuned to the ¹S₀ → ¹P₁ transition, and a spatially varying magnetic field are used to slow the atoms from thermal velocities (~400 m/s) down to a capture velocity suitable for a magneto-optical trap (~10-15 m/s).[4][17][18]

  • Magneto-Optical Trap (MOT): The slowed atoms are captured and cooled in a MOT. A two-stage cooling approach is common:

    • First Stage (Blue MOT): Utilizes the broad ¹S₀ → ¹P₁ transition at 399 nm to capture a large number of atoms and cool them to milliKelvin temperatures.[3]

    • Second Stage (Green MOT): The atoms are transferred to a second MOT operating on the narrower ¹S₀ → ³P₁ transition at 556 nm. This stage reduces the temperature to tens of microKelvin.[19]

  • Further Cooling: To reach the lowest possible temperatures, techniques like Raman sideband cooling can be employed, cooling the atomic ensemble from ~15.7 µK down to ~6.3 µK.[19][20]

Experimental_Workflow_Cooling cluster_source Atom Source & Slowing cluster_cooling Cooling & Trapping Oven Yb Oven (~400°C) ZS Zeeman Slower (399 nm laser) Oven->ZS Thermal Beam MOT1 Blue MOT (399 nm) ~mK ZS->MOT1 Slow Atoms MOT2 Green MOT (556 nm) ~15 µK MOT1->MOT2 Lattice Optical Lattice (759 nm) MOT2->Lattice FinalCool Sideband Cooling ~6 µK Lattice->FinalCool

Diagram 1: Workflow for this compound atom cooling and trapping.
Optical Lattice Confinement

To eliminate Doppler broadening and atomic recoil effects, the ultra-cold atoms are confined in an optical lattice.[21]

Experimental Methodology:

  • Lattice Formation: A high-power laser is used to create a standing wave of light, forming a periodic potential that traps the atoms. For ¹⁷¹Yb, the laser is tuned to the "magic wavelength" of approximately 759 nm.[19]

  • Magic Wavelength: At this specific wavelength, the AC Stark shifts induced by the lattice laser on the ground (¹S₀) and excited (³P₀) clock states are identical. This prevents the trapping light from perturbing the clock transition frequency, which is a critical requirement for high-accuracy clocks.[21]

  • Lamb-Dicke Regime: The atoms are trapped tightly within the potential wells of the lattice, confining their motion to a region smaller than the wavelength of the clock interrogation laser. This confinement, known as the Lamb-Dicke regime, suppresses first-order Doppler shifts.[6]

Clock Transition Interrogation

With the atoms prepared in the optical lattice, the frequency of the ¹S₀ → ³P₀ clock transition can be measured with extreme precision.

Experimental Methodology:

  • State Preparation: Before interrogation, the atoms are optically pumped into one of the ground state magnetic sublevels, typically |¹S₀, mF = ±1/2⟩.[10]

  • Clock Laser: A highly stabilized laser at 578 nm is used to probe the clock transition. The laser's frequency is locked to a high-finesse, ultra-low-expansion (ULE) optical cavity to achieve a narrow linewidth, on the order of tens of Hz or less.[1][7][11]

  • Spectroscopy: The frequency of the clock laser is scanned across the atomic resonance. The number of atoms excited to the ³P₀ state is measured as a function of the laser frequency. This is typically done by detecting the fluorescence from the remaining ground-state atoms on the strong 399 nm transition.[4]

  • Feedback and Locking: The center of the observed spectral line provides a frequency reference. An error signal is generated from the spectroscopy signal and fed back to the clock laser to lock its frequency to the atomic transition. The stability of this locked laser then represents the stability of the atomic clock.

Experimental_Workflow_Interrogation cluster_prep Preparation cluster_probe Interrogation cluster_detect Detection & Feedback Atoms Cold ¹⁷¹Yb Atoms in Optical Lattice Pump Optical Pumping to |¹S₀, mF=±1/2⟩ Atoms->Pump Probe Apply Laser Pulse (Rabi Spectroscopy) Pump->Probe Laser Stabilized Clock Laser (578 nm) Laser->Probe Detect Measure State Population (Fluorescence at 399 nm) Probe->Detect Feedback Generate Error Signal Detect->Feedback Lock Lock Laser to Atomic Resonance Feedback->Lock Lock->Laser Frequency Correction

References

An In-depth Technical Guide to the Physical and Optical Properties of Neutral Ytterbium-171

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and optical properties of the neutral ytterbium-171 (¹⁷¹Yb) isotope. Valued for its unique atomic structure, ¹⁷¹Yb is a critical element in a variety of advanced research fields, including quantum computing, precision metrology, and the development of optical atomic clocks. Its distinct characteristics, such as a simple nuclear spin and narrow optical transitions, make it an ideal candidate for applications requiring long coherence times and high-fidelity quantum control.[1][2][3][4][5]

Fundamental Physical Properties

This compound is a stable, fermionic isotope of ytterbium with a nuclear spin of 1/2.[3][4] Its ground state electron configuration is [Xe] 4f¹⁴ 6s², which results in zero electronic angular momentum.[1][6] This feature provides a significant advantage in quantum information applications, as it shields the nuclear spin from external magnetic and electric field noise, leading to enhanced coherence times.[1][6]

The fundamental physical constants for neutral ¹⁷¹Yb are summarized in the table below.

PropertyValueReferences
Atomic Mass170.9363223 ± 0.0000030 amu[7]
170.9363315 g/mol [8]
170.9363302(22) u[9]
Natural Abundance14.3%[7][10]
14.28%[11]
14.216(7)%[12]
14.09(14)%[9]
Nuclear Spin (I)1/2[3][4][10][13]
Nuclear Magnetic Dipole Moment+0.49367 μN[11][12]
+0.4919 μN[10][13]
Ionization Energy50443.2 cm⁻¹ (6.25416 eV)[10]

Atomic Structure and Optical Transitions

The unique electronic structure of ¹⁷¹Yb, with two valence electrons, gives rise to a rich spectrum of both broad and narrow optical transitions.[6] These transitions are crucial for laser cooling, trapping, and coherent manipulation of the atom. The ground state is designated as ¹S₀. Due to the nuclear spin of I=1/2, the electronic states with non-zero total electronic angular momentum (J) exhibit hyperfine splitting.

Hyperfine Structure of Key States

The interaction between the nuclear spin (I) and the total electronic angular momentum (J) leads to a splitting of the energy levels into hyperfine states, characterized by the total angular momentum F = I + J. For ¹⁷¹Yb (I=1/2), a state with electronic angular momentum J will split into two hyperfine levels, F = J + 1/2 and F = J - 1/2.

G cluster_ground ¹S₀ Ground State cluster_excited Excited States cluster_P1 ¹P₁ cluster_3P1 ³P₁ cluster_3P0 ³P₀ Ground J=0, I=1/2 F=1/2 P1_upper J=1, I=1/2 F=3/2 P1_lower J=1, I=1/2 F=1/2 P1_3_upper J=1, I=1/2 F=3/2 P1_3_lower J=1, I=1/2 F=1/2 P0_3 J=0, I=1/2 F=1/2

Hyperfine structure of the ground and key excited states in ¹⁷¹Yb.

A selection of important optical transitions in neutral ¹⁷¹Yb are detailed below. These transitions are fundamental for experimental control and are often targeted in applications such as laser cooling and optical clocks.

TransitionWavelength (nm)Natural LinewidthLifetimeApplicationsReferences
¹S₀ → ¹P₁~39928 MHz5.464 nsZeeman slowing, First-stage MOT (blue MOT)[3][4][14]
¹S₀ → ³P₁~556182 kHzSecond-stage MOT (green MOT), Coherent control[3][4][15]
¹S₀ → ³P₀~57844 mHz~20 sOptical clock transition (yellow clock transition)[3][4][15]

The absolute frequency of the ultra-narrow ¹S₀(F=1/2) → ³P₀(F=1/2) clock transition has been determined to be 518 295 836 590 864(28) Hz.[15]

Experimental Protocols

The measurement of the physical and optical properties of ¹⁷¹Yb, as well as its application in advanced research, relies on sophisticated experimental techniques, primarily laser spectroscopy and atom trapping.

High-resolution spectroscopic methods are employed to precisely measure the energy level structure, including hyperfine splittings.

  • Doppler-Free Saturated Absorption Spectroscopy: This technique is used to resolve the hyperfine structure of various transitions in ¹⁷¹Yb. A common setup involves passing a laser beam through a vapor of ytterbium, often generated in a hollow-cathode discharge lamp. The laser is split into a strong pump beam and a weak probe beam, which are sent counter-propagating through the vapor. The absorption of the probe beam is monitored as the laser frequency is scanned. When the laser is resonant with an atomic transition, the strong pump beam saturates the transition for a velocity class of atoms, and the probe beam experiences reduced absorption. This results in a narrow "Lamb dip" in the absorption profile, overcoming the Doppler broadening and allowing for the resolution of closely spaced hyperfine transitions.[16]

G Laser Tunable Laser Splitter Beam Splitter Laser->Splitter Laser Beam YbCell Yb Hollow-Cathode Lamp Splitter->YbCell Probe Beam Mirror Mirror Splitter->Mirror Pump Beam Detector Photodiode Detector YbCell->Detector Mirror->YbCell

Workflow for Doppler-Free Saturated Absorption Spectroscopy.

To perform precision measurements and for applications in quantum information, ¹⁷¹Yb atoms are typically cooled to microkelvin temperatures and confined in traps.

  • Magneto-Optical Trap (MOT): A MOT uses a combination of laser cooling and a spatially varying magnetic field to trap and cool neutral atoms. For ¹⁷¹Yb, a two-stage cooling process is often employed.

    • First Stage (Blue MOT): Atoms effusing from an oven are first slowed by a Zeeman slower and then captured in a MOT operating on the broad ¹S₀ → ¹P₁ transition at approximately 399 nm.[14][17] This stage cools the atoms to the millikelvin range.

    • Second Stage (Green MOT): The atoms are then transferred to a second MOT operating on the narrower, spin-forbidden ¹S₀ → ³P₁ intercombination line at about 556 nm.[15][18] This allows for further cooling to microkelvin temperatures.

  • Optical Lattice: For applications like optical clocks, the ultracold atoms are often loaded into an optical lattice.[15][19] An optical lattice is a periodic potential created by the interference of counter-propagating laser beams. This confines the atoms to regions of high or low intensity, depending on the detuning of the laser frequency from an atomic resonance. Trapping atoms in an optical lattice significantly reduces motional effects, enabling extremely precise spectroscopic measurements of transitions like the ¹S₀ → ³P₀ clock transition.[15][20]

G Start Hot Yb Atomic Beam Zeeman Zeeman Slower (~399 nm laser) Start->Zeeman MOT1 First-Stage MOT (Blue MOT, ~399 nm) Zeeman->MOT1 MOT2 Second-Stage MOT (Green MOT, ~556 nm) MOT1->MOT2 Lattice Optical Lattice Trap (e.g., ~759 nm laser) MOT2->Lattice End Ultracold ¹⁷¹Yb for Precision Measurement Lattice->End

Typical experimental workflow for trapping and cooling ¹⁷¹Yb atoms.

References

Methodological & Application

Application Notes and Protocols for Laser Cooling and Trapping of Ytterbium-171

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for the laser cooling and trapping of Ytterbium-171 (¹⁷¹Yb). This document is intended for researchers, scientists, and professionals in quantum technologies and atomic physics. This compound, a fermionic isotope with nuclear spin I=1/2, is a leading candidate for next-generation optical lattice clocks, quantum information processing, and precision measurements of fundamental physics.[1][2][3] This guide covers the essential atomic properties of ¹⁷¹Yb, a step-by-step experimental workflow from a thermal atomic source to ultracold trapped atoms, and detailed protocols for the key cooling and trapping stages.

Introduction to this compound

Ytterbium (Yb) is an alkaline-earth-like element with a [Xe]4f¹⁴6s² ground state electronic configuration.[4] This two-valence-electron structure gives rise to singlet and triplet energy levels, which are ideal for various laser cooling schemes. The ¹⁷¹Yb isotope is of particular interest due to its fermionic nature and simple nuclear spin of I=1/2, which results in a clean hyperfine structure and makes it suitable for applications requiring long coherence times.[4][5]

Key applications for laser-cooled ¹⁷¹Yb include:

  • Optical Lattice Clocks: The ultra-narrow ¹S₀ → ³P₀ transition serves as a highly stable and accurate frequency reference.[1][4][5]

  • Quantum Information and Simulation: The nuclear spin can be used as a robust qubit, and trapped atoms in optical lattices can simulate complex many-body quantum systems.[4][6]

  • Precision Measurements: Searches for the permanent electric dipole moment (EDM) of the atom can provide insights into physics beyond the Standard Model.[7]

Relevant Atomic Properties of ¹⁷¹Yb

A summary of the essential properties of ¹⁷¹Yb for laser cooling and trapping is provided in the table below. These parameters are crucial for designing and implementing the experimental protocols.

PropertyValueReference
General Properties
Natural Abundance14.3%[5]
Atomic Mass170.9363 u[5]
Nuclear Spin (I)1/2[4][5]
StatisticsFermion[4][5]
¹S₀ → ¹P₁ Transition ("Blue MOT")
Wavelength (λ)~399 nm[4][5]
Natural Linewidth (Γ/2π)29.1 MHz[2][8]
Saturation Intensity (I_sat)57 mW/cm²[2]
Doppler Temperature (T_D)694 µK[9][10]
¹S₀ → ³P₁ Transition ("Green MOT")
Wavelength (λ)~556 nm[4][5]
Natural Linewidth (Γ/2π)184 kHz[2]
Saturation Intensity (I_sat)0.14 mW/cm²[2]
Doppler Temperature (T_D)4.4 µK[10]
¹S₀ → ³P₀ Clock Transition
Wavelength (λ)~578 nm[4][5]

Experimental Workflow

The process of cooling and trapping ¹⁷¹Yb atoms involves several sequential stages, each designed to reduce the atoms' kinetic energy and increase their density. A typical experimental sequence is outlined below.

ExperimentalWorkflow cluster_chamber Trapping Stages Oven Atomic Source (Effusion Oven @ ~400-500°C) Collimation Collimation Apertures Oven->Collimation Thermal Beam ZS Zeeman Slower (399 nm Laser) Collimation->ZS Collimated Beam MOT_Chamber UHV Chamber ZS->MOT_Chamber Slowed Atoms BlueMOT Blue MOT (399 nm, ~1 mK) GreenMOT Green MOT (556 nm, ~10 µK) BlueMOT->GreenMOT Transfer ODT Optical Dipole Trap (ODT) (e.g., 759 nm or 1064 nm) GreenMOT->ODT Loading Science Quantum Science (Clock, Qubit, etc.) ODT->Science Ultracold Atoms

Caption: Standard experimental workflow for Yb-171 laser cooling and trapping.

The diagram below illustrates the relevant energy levels of ¹⁷¹Yb used in the cooling and trapping process. The nuclear spin I=1/2 couples with the total electronic angular momentum J to form the total angular momentum F.

Yb171Levels GS ¹S₀ (F=1/2) P1 ¹P₁ (F'=3/2) GS->P1 399 nm Broad (Γ/2π = 29.1 MHz) Zeeman Slowing & Blue MOT P3 ³P₁ (F'=1/2, 3/2) GS->P3 556 nm Narrow (Γ/2π = 184 kHz) Green MOT P0 ³P₀ (F'=1/2) GS->P0 578 nm Ultranarrow Clock Transition

Caption: Simplified energy level diagram for Yb-171 laser cooling transitions.

Experimental Protocols

Protocol 1: Atomic Source and Zeeman Slower

Objective: To produce a collimated beam of thermal Yb atoms and decelerate a significant fraction of them to velocities low enough to be captured by a Magneto-Optical Trap (MOT).

Methodology:

  • Atomic Source:

    • Load a stainless steel crucible with several grams of natural abundance Ytterbium.[11]

    • Heat the crucible within an effusion cell to a temperature of 400-500°C. This generates a thermal atomic vapor.[9][11]

    • A series of collimating apertures or microtubes shapes the vapor into a directed atomic beam.[9][11]

  • Zeeman Slower:

    • The atomic beam propagates through a region of spatially varying magnetic field, typically tens of centimeters long. The field is strongest at the oven end and decreases to near zero at the MOT chamber.[12]

    • A counter-propagating laser beam, tuned to the ¹S₀ → ¹P₁ transition at 399 nm, is directed against the atomic beam.[3][12]

    • The laser is red-detuned from the resonance frequency. The Zeeman shift from the magnetic field compensates for the changing Doppler shift as the atoms decelerate, keeping them in resonance with the laser light along the length of the slower.[3] This ensures continuous absorption and emission of photons, leading to deceleration.

    • Atoms with initial velocities up to several hundred m/s can be slowed to final velocities of a few tens of m/s, well within the capture velocity of the subsequent MOT.[13]

ParameterTypical ValueReference
Oven Temperature400 - 500 °C[9][11]
Slower Laser Wavelength399 nm[3][12]
Slower Laser Power100 - 200 mW[14]
Slower Laser Detuning-400 to -800 MHz[2]
Slower Length25 - 50 cm[12]
Peak Magnetic Field500 - 800 G[12]
Final Velocity< 30 m/s[9]
Protocol 2: The ¹S₀ → ¹P₁ Magneto-Optical Trap (Blue MOT)

Objective: To capture the slowed atoms and cool them to sub-milliKelvin temperatures. This is the first stage of trapping.

Methodology:

  • MOT Configuration:

    • The MOT is formed at the center of the UHV chamber by the intersection of three orthogonal pairs of counter-propagating laser beams.[9]

    • A quadrupole magnetic field, generated by a pair of anti-Helmholtz coils, creates a zero-field point at the center of the beam intersection.[9]

  • Cooling and Trapping:

    • The MOT laser light is tuned to the ¹S₀ → ¹P₁ transition at 399 nm and is red-detuned by approximately 1-2 times the natural linewidth (Γ).[15]

    • The polarization of the laser beams is configured such that an atom displaced from the center will preferentially absorb light from the beam that pushes it back towards the center. The Zeeman shift of the atomic energy levels in the magnetic field gradient is key to this process.

    • This combination of laser light and magnetic field provides both a position-dependent restoring force and a velocity-dependent damping force, leading to a trapped and cooled cloud of atoms.

    • This stage can trap over 10⁶ ¹⁷¹Yb atoms at temperatures around 1 mK.[12][15] Sub-Doppler cooling mechanisms can further reduce the temperature to below 400 µK.[9][16]

ParameterTypical ValueReference
Laser Wavelength399 nm[4][5]
Total Laser Power50 - 150 mW[17]
Laser Detuning-1Γ to -2Γ (-29 to -58 MHz)[15]
Beam Diameter (1/e²)1 - 2 cm[2]
Magnetic Field Gradient15 - 30 G/cm[9]
Trapped Atom Number> 1 x 10⁶[15]
Temperature0.4 - 1 mK[9][15]
Protocol 3: The ¹S₀ → ³P₁ Magneto-Optical Trap (Green MOT)

Objective: To further cool the atoms captured in the blue MOT to micro-Kelvin temperatures, taking advantage of the much narrower linewidth of the intercombination transition.

Methodology:

  • Transfer and Recooling:

    • Atoms from the blue MOT are transferred to a second MOT operating on the ¹S₀ → ³P₁ intercombination line at 556 nm.[10] This can be done by overlapping the green MOT beams with the blue MOT and switching the lasers.

    • Some experimental schemes load a green MOT directly from the Zeeman slower, often using techniques like laser linewidth broadening to increase the capture velocity.[11][18]

  • Narrow-Line Cooling:

    • The narrow linewidth (184 kHz) of this transition allows for a much lower Doppler cooling limit.[2][10]

    • The laser is again red-detuned, typically by several hundred kHz to a few MHz.

    • The magnetic field gradients are generally lower than in the blue MOT.

    • This stage cools the atomic cloud to temperatures of ~10 µK, close to the Doppler limit of 4.4 µK.[1][10]

ParameterTypical ValueReference
Laser Wavelength556 nm[4][5]
Total Laser Power10 - 50 mW[11][14]
Laser Detuning-500 kHz to -2 MHz[2]
Magnetic Field Gradient5 - 15 G/cm[18]
Trapped Atom Number> 1 x 10⁵ (transferred)[13]
Temperature6 - 20 µK[1][19]
Protocol 4: Optical Dipole Trap (ODT)

Objective: To achieve even lower temperatures and higher densities by transferring the atoms from the green MOT into a conservative potential trap, enabling evaporative cooling.

Methodology:

  • Trap Formation:

    • An ODT is formed by a tightly focused, high-power, far-off-resonance laser beam. The atoms are attracted to the high-intensity region of the beam due to the AC Stark shift.

    • Commonly used lasers for Yb ODTs are at 1064 nm, 532 nm, or at the "magic" wavelength of 759 nm for clock applications, which minimizes the perturbation on the clock transition.[1][2]

  • Loading and Evaporative Cooling:

    • The ODT beam is overlapped with the green MOT cloud. After a short period of simultaneous operation, the MOT beams and magnetic field are switched off, leaving the atoms confined in the ODT.[20]

    • Evaporative cooling is then performed by gradually lowering the power of the ODT laser. This reduces the trap depth, allowing the most energetic ("hottest") atoms to escape. The remaining atoms re-thermalize to a lower temperature and higher phase-space density.[21]

    • This technique can be used to cool the atomic sample into quantum degeneracy.

ParameterTypical ValueReference
Laser Wavelength759 nm, 1064 nm[1][20]
Laser Power1 - 10 W[2]
Beam Waist25 - 100 µm[1]
Initial Temperature~15 µK[2]
Final Temperature< 1 µK to nK range[1]
Trap LifetimeSeveral seconds[2]

References

Applications of Ytterbium-171 in Quantum Simulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium-171 (¹⁷¹Yb), a fermionic isotope of the rare-earth metal ytterbium, has emerged as a leading platform for quantum simulation and computation. Its unique atomic structure, featuring a nuclear spin of 1/2 and a rich electronic level configuration, offers a robust and versatile qubit system. The ground electronic state possesses zero electronic angular momentum, which provides exceptional shielding for the nuclear spin qubit from external magnetic and electric field noise, leading to long coherence times.[1][2] Furthermore, the presence of both broad and narrow optical transitions facilitates efficient laser cooling and high-fidelity quantum control.[3][4]

These application notes provide an overview of the key applications of ¹⁷¹Yb in quantum simulation, alongside detailed experimental protocols for the preparation and manipulation of ¹⁷¹Yb atoms.

Key Applications

The unique properties of ¹⁷¹Yb make it suitable for a range of quantum simulation applications:

  • Quantum Magnetism: The spin-1/2 nucleus of ¹⁷¹Yb is a natural two-level system (qubit) for simulating quantum magnetic models. Researchers have successfully simulated the transverse field Ising model, observing quantum phase transitions between paramagnetic and ferromagnetic or antiferromagnetic orders.[5] The ability to tune the strength and sign of spin-spin interactions allows for the exploration of complex phenomena like spin frustration.[5]

  • Quantum Chromodynamics (QCD): Proposals exist to leverage the rich internal structure of ¹⁷¹Yb to simulate lattice QCD.[6][7][8] By encoding three qubits within a single atom—using the electronic "clock" transition, the nuclear spin, and motional states—it is possible to represent the quark degrees of freedom (color) with high resource efficiency.[6][7][8] This approach could enable the simulation of fundamental QCD phenomena such as vacuum persistence oscillations and string breaking with a minimal number of atoms.[6]

  • Many-Body Physics and SU(N) Models: The fermionic nature of ¹⁷¹Yb, combined with its nuclear spin, makes it an ideal candidate for simulating SU(N) symmetric models, which are central to understanding strongly correlated quantum systems.[9] Experiments with ultracold ¹⁷¹Yb atoms in optical lattices have begun to probe the spin correlations in these systems.[10]

  • Quantum Networking and Communication: The ability to generate entanglement between a ¹⁷¹Yb atom and a telecom-band photon opens avenues for long-distance quantum communication without the need for inefficient wavelength conversion.[11] This is a crucial step towards building scalable quantum networks.

Quantitative Data Summary

The following tables summarize key quantitative data for ¹⁷¹Yb-based quantum simulation platforms.

PropertyValueReference(s)
Nuclear Spin1/2[12][13]
Qubit Coherence Time> 3.7 seconds[14]
Single-Qubit Gate Fidelity> 99.99%[1]
Two-Qubit Gate Fidelity~85% (Rydberg-mediated)[14]
Non-destructive Measurement Fidelity> 99%[1]

Table 1: Qubit Properties for this compound

TransitionWavelengthPurposeReference(s)
¹S₀ → ¹P₁398.9 nmLaser cooling and trapping, Photoionization[3][4][15]
¹S₀ → ³P₁555.8 nmNarrow-line laser cooling[4]
Clock Transition578 nmHigh-precision metrology, Qubit encoding[15][16]
Ionization369.53 nmIsotope-selective photoionization[12][13]

Table 2: Key Optical Transitions in this compound

ParameterValueConditionReference(s)
Initial Temperature15.7 µKPost-MOT loading into dipole trap[16]
Final Temperature6.3 µKAfter Raman sideband cooling[15][16]
Oven Temperature300 - 600 °CTo generate a thermal atomic beam[4]

Table 3: Typical Experimental Temperatures for this compound

Experimental Protocols

Protocol 1: Isotope-Selective Loading and Trapping of ¹⁷¹Yb Atoms

This protocol describes the initial steps of preparing a sample of ultracold ¹⁷¹Yb atoms.

Objective: To load ¹⁷¹Yb atoms from a thermal source into a magneto-optical trap (MOT).

Methodology:

  • Atomic Source Preparation:

    • Heat elemental ytterbium in an oven to a temperature between 400-600°C to generate a sufficient vapor pressure.[3]

    • The resulting thermal beam of atoms is directed towards the main vacuum chamber.

  • Zeeman Slowing (Optional but Recommended):

    • To increase the number of atoms that can be captured by the MOT, a Zeeman slower is used.

    • A counter-propagating laser beam, resonant with the ¹S₀ → ¹P₁ transition at 399 nm, slows down the atoms.[3]

    • A spatially varying magnetic field ensures that the atoms remain in resonance with the laser as their velocity decreases due to the Doppler effect.[3]

  • Magneto-Optical Trapping (MOT):

    • The pre-cooled atoms enter the MOT region.

    • The MOT consists of three orthogonal pairs of counter-propagating laser beams, also tuned near the 399 nm ¹S₀ → ¹P₁ transition.[4]

    • A quadrupole magnetic field, generated by a pair of anti-Helmholtz coils, provides a position-dependent force that traps the atoms at the center of the magnetic field zero.

  • Isotope Selection:

    • While the main cooling transition is broad, fine-tuning of the laser frequency and the use of photoionization can provide isotope selectivity.[12][13]

    • For ion trap experiments, a two-photon ionization process is often used:

      • A laser at 398.91 nm is tuned to the ¹S₀ → ¹P₁ transition, which is isotope-specific.[12][13]

      • A second laser at 369.53 nm ionizes the excited atoms.[12][13]

G cluster_source Atomic Source cluster_cooling Cooling and Trapping cluster_selection Isotope Selection (for ions) Yb_Oven Yb Oven (400-600°C) Atomic_Beam Thermal Atomic Beam Yb_Oven->Atomic_Beam Zeeman_Slower Zeeman Slower (399 nm laser) Atomic_Beam->Zeeman_Slower MOT Magneto-Optical Trap (MOT) Zeeman_Slower->MOT Photoionization Two-Photon Ionization (398.91 nm + 369.53 nm) MOT->Photoionization Ion_Trap Ion Trap Photoionization->Ion_Trap

Fig. 1: Workflow for loading and trapping ¹⁷¹Yb atoms.
Protocol 2: Sub-Doppler Cooling in an Optical Dipole Trap

Objective: To cool ¹⁷¹Yb atoms to temperatures below the Doppler limit for high-fidelity quantum operations.

Methodology:

  • Loading into an Optical Dipole Trap (ODT):

    • Atoms from the MOT are transferred into a tightly focused laser beam, forming an optical dipole trap. A common wavelength for this is 759 nm.[15]

    • The high intensity at the focus of the laser creates a potential well that traps the atoms.

  • Raman Sideband Cooling:

    • This technique is used to cool the atoms within the ODT to near their motional ground state.

    • Two Raman laser beams with a frequency difference close to the vibrational frequency of the atoms in the trap are used.

    • The lasers drive stimulated Raman transitions that selectively remove one quantum of motional energy from the atoms.

    • An optical pumping beam is used to return the atoms to their initial internal state, completing the cooling cycle.

    • This process can cool the atomic ensemble from tens of microkelvins to a few microkelvins.[15][16]

G cluster_Raman Raman Cooling Cycle Start Atoms in MOT (~15.7 µK) ODT Transfer to Optical Dipole Trap (ODT) Start->ODT Raman_Cooling Raman Sideband Cooling ODT->Raman_Cooling Ground_State Near Motional Ground State (~6.3 µK) Raman_Cooling->Ground_State Raman_Transition Stimulated Raman Transition (removes motional quantum) Optical_Pumping Optical Pumping (resets internal state) Raman_Transition->Optical_Pumping dissipates energy Optical_Pumping->Raman_Transition completes cycle

Fig. 2: Experimental workflow for sub-Doppler cooling.
Protocol 3: Qubit Initialization, Control, and Readout

Objective: To prepare, manipulate, and measure the quantum state of ¹⁷¹Yb qubits.

Methodology:

  • Qubit Definition:

    • The qubit is typically encoded in the two hyperfine "clock" states of the ¹S₀ ground state, which are insensitive to first-order magnetic field fluctuations.[12][13]

  • State Initialization (Optical Pumping):

    • A laser is used to optically pump the atoms into a specific initial state (e.g., the |F=1/2, m_F=-1/2⟩ state) with high fidelity.

  • Single-Qubit Gates:

    • Microwave or radio-frequency fields are used to drive coherent rotations between the two qubit states.

    • Alternatively, two-photon Raman transitions, driven by lasers, can be used for faster gate operations.

  • Two-Qubit Gates (Rydberg Blockade):

    • To entangle two atoms, one of the qubit states is selectively coupled to a highly excited Rydberg state using a laser.[17]

    • When one atom is excited to a Rydberg state, it shifts the energy levels of a nearby atom, preventing its excitation. This "Rydberg blockade" can be used to implement a controlled-Z (CZ) gate.[17]

  • State Readout (Quantum Non-Demolition Measurement):

    • A state-selective fluorescence technique is used for readout.

    • A laser is tuned to a transition that only scatters photons if the atom is in one of the two qubit states.

    • By collecting the scattered photons, the state of the qubit can be determined.

    • Advanced techniques allow for quantum non-demolition (QND) measurements, where the qubit state is measured with high fidelity without being destroyed, enabling repeated measurements.[1]

G cluster_prep Qubit Preparation cluster_control Quantum Control cluster_readout Measurement Define_Qubit Define Qubit (Hyperfine States) Initialize Initialize State (Optical Pumping) Define_Qubit->Initialize Single_Qubit_Gate Single-Qubit Gate (Microwaves/Raman) Initialize->Single_Qubit_Gate Two_Qubit_Gate Two-Qubit Gate (Rydberg Blockade) Single_Qubit_Gate->Two_Qubit_Gate Readout State Readout (Fluorescence Imaging) Two_Qubit_Gate->Readout

Fig. 3: Logical flow for qubit operations in ¹⁷¹Yb.

Conclusion

This compound has established itself as a powerful and versatile platform for quantum simulation and information processing. Its unique atomic properties enable long coherence times, high-fidelity operations, and efficient cooling and trapping. The applications range from fundamental studies of quantum magnetism and many-body physics to the development of resource-efficient simulations of complex theories like QCD. The protocols outlined in these notes provide a foundation for researchers entering this exciting field, highlighting the key experimental techniques that underpin the use of ¹⁷¹Yb as a leading quantum simulator.

References

Application Notes and Protocols for Manipulating Ytterbium-171 Qubits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the protocols for the coherent manipulation of Ytterbium-171 (¹⁷¹Yb) qubits. The unique electronic structure of ¹⁷¹Yb, with its nuclear spin-1/2, offers a highly coherent and controllable qubit system, making it a leading platform for quantum computing and simulation.[1] This document outlines the fundamental procedures for qubit initialization, single-qubit gate operations, two-qubit entangling gates, and high-fidelity readout.

This compound Qubit Properties

The choice of ¹⁷¹Yb as a qubit is motivated by its advantageous atomic structure. The qubit is encoded in the hyperfine "clock" states of the ground electronic state, which are first-order insensitive to magnetic field fluctuations, leading to long coherence times.[2]

PropertyValueReference
Nuclear Spin (I)1/2[2]
Qubit States2S1/2, F=0, mF=0 (0⟩) and 2S1/2, F=1, mF=0 (
T1 Coherence Time> 1 hour[3]
T2* Coherence Time~1 second
Single-Qubit Gate Fidelity> 99.9%[4]
Two-Qubit Gate Fidelity> 99.7%[5]

Experimental Protocols

Qubit Initialization: Optical Pumping

Qubit initialization is achieved through optical pumping to prepare the atom in the |0⟩ state with high fidelity. This process involves driving specific hyperfine transitions to systematically move the population out of the F=1 manifold.[2]

Protocol:

  • Doppler Cooling: A laser tuned to the 2S1/2 ↔ 2P1/2 transition at 369.53 nm is used for Doppler cooling of the trapped ¹⁷¹Yb ion.[2]

  • Repumping: A repumping laser at 935 nm is used to prevent population trapping in the 2D3/2 state.

  • State Preparation:

    • A σ- polarized laser beam, resonant with the 2S1/2, F=1 → 2P1/2, F=0 transition, is applied.

    • This optically pumps the atom, which will eventually decay into the 2S1/2, F=0, mF=0 state (|0⟩), which is a dark state for this transition.

    • The process is continued until a high probability of the atom being in the |0⟩ state is achieved.

G cluster_init Qubit Initialization Workflow start Trapped ¹⁷¹Yb Atom doppler Doppler Cooling (369.53 nm laser) start->doppler repump Repumping (935 nm laser) doppler->repump pump Optical Pumping (σ- polarized 369.53 nm laser on F=1 -> F'=0) repump->pump end Qubit in |0⟩ state pump->end

Qubit Initialization Workflow
Single-Qubit Gates: Microwave and Optical Control

Single-qubit rotations are performed by applying resonant microwave or optical fields to drive transitions between the |0⟩ and |1⟩ states.

Microwave fields offer a robust method for global single-qubit rotations.

Protocol:

  • Microwave Field Application: A microwave field at approximately 12.6 GHz, resonant with the |0⟩ ↔ |1⟩ hyperfine splitting, is applied to the qubit.

  • Rabi Oscillations: The duration and phase of the microwave pulse determine the rotation angle and axis on the Bloch sphere. For example, a 'π-pulse' inverts the qubit state from |0⟩ to |1⟩ or vice versa.[6]

  • Pulse Shaping: To achieve high fidelity, the microwave pulses can be shaped (e.g., Gaussian or DRAG pulses) to minimize off-resonant excitation and other errors.[7]

G cluster_sqg Single-Qubit Gate (Microwave) Workflow start Qubit in initial state (e.g., |0⟩) mw_pulse Apply shaped microwave pulse (~12.6 GHz) start->mw_pulse end Qubit in rotated state (e.g., α|0⟩ + β|1⟩) mw_pulse->end

Single-Qubit Microwave Gate

For individual addressing of qubits in an array, focused laser beams can be used to perform single-qubit gates via two-photon Raman transitions.

Protocol:

  • Raman Lasers: Two laser beams with a frequency difference matching the qubit splitting (12.6 GHz) are used.

  • Individual Addressing: The beams are focused onto a single ion to drive a local rotation.

  • AC Stark Shift Compensation: The laser intensities and detunings are carefully controlled to minimize AC Stark shifts on neighboring qubits.

Two-Qubit Gates: Rydberg-Mediated Interactions

Entangling gates between two qubits are a crucial component of a universal quantum computer. In neutral atom systems, this is often achieved through the Rydberg blockade mechanism.[8][9]

Protocol:

  • State-Selective Excitation: A laser is used to excite one of the qubit states (e.g., |1⟩) of a "control" atom to a highly excited Rydberg state.

  • Rydberg Blockade: If a neighboring "target" atom is also in the |1⟩ state, its excitation to the Rydberg state is suppressed due to the strong interaction between the two Rydberg atoms (Rydberg blockade).

  • Conditional Phase Gate (CZ):

    • A π-pulse is applied to the control qubit, exciting it to the Rydberg state if it is in |1⟩.

    • A 2π-pulse is applied to the target qubit. If the control qubit is in the Rydberg state, the target qubit's state is unchanged but acquires a phase shift. If the control qubit is not in the Rydberg state, the target qubit undergoes a full 2π rotation and acquires no net phase.

    • A final π-pulse is applied to the control qubit to de-excite it from the Rydberg state.

  • CNOT Gate: A CNOT gate can be constructed from a CZ gate by applying single-qubit Hadamard gates to the target qubit before and after the CZ gate.[10]

G cluster_tqg Two-Qubit CZ Gate (Rydberg) Workflow start Two qubits in initial state pi_pulse1 π-pulse on control qubit (state-selective Rydberg excitation) start->pi_pulse1 twopi_pulse 2π-pulse on target qubit (conditional phase accumulation) pi_pulse1->twopi_pulse pi_pulse2 π-pulse on control qubit (de-excitation) twopi_pulse->pi_pulse2 end Entangled state pi_pulse2->end G cluster_ro Qubit Readout Workflow start Qubit in final state detection_laser Apply detection laser (resonant with |1⟩ transition) start->detection_laser fluorescence Collect scattered photons detection_laser->fluorescence bright State is |1⟩ fluorescence->bright Photons detected dark State is |0⟩ fluorescence->dark No photons detected

References

Application Notes and Protocols for Ytterbium-171 in Precision Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ytterbium-171 (¹⁷¹Yb) in high-precision measurement applications. Detailed protocols for key experimental setups are provided, along with critical data presented in a structured format for ease of comparison.

Introduction to this compound for Precision Measurement

This compound is a stable isotope of ytterbium that has become a leading candidate for a range of precision measurement applications, most notably in optical atomic clocks and quantum computing.[1] Its unique atomic structure, characterized by a nuclear spin of I=1/2, provides a simple two-level system that is exceptionally stable and well-suited for use as a quantum bit (qubit) or a frequency reference.[2][3] The ground state of ¹⁷¹Yb has zero electronic angular momentum, which significantly reduces its sensitivity to external magnetic and electric field noise, leading to long coherence times.[1][4] This property, combined with narrow optical transitions, makes ¹⁷¹Yb an ideal platform for pushing the frontiers of measurement science.

Key applications include:

  • Optical Atomic Clocks: ¹⁷¹Yb atoms form the basis of some of the world's most stable and accurate optical lattice clocks.[5][6]

  • Quantum Computing: The nuclear spin of ¹⁷¹Yb provides a robust qubit for trapped-ion and neutral-atom quantum computers.[7][8][9]

  • Fundamental Physics Research: The high precision attainable with ¹⁷¹Yb allows for sensitive tests of fundamental physical theories, such as searches for variations in fundamental constants and tests of Lorentz invariance.[10][11][12]

  • Nuclear Magnetic Resonance (NMR): While less common than other nuclei, the spin-1/2 nature of ¹⁷¹Yb makes it a candidate for specialized NMR studies.

Properties of this compound

A summary of the key physical and nuclear properties of this compound is presented below.

PropertyValueReference
Nuclear Spin (I) 1/2[2][13]
Natural Abundance 14.216%[14]
Atomic Mass 170.9363258 Da[14]
Nuclear g-factor (g_l) 0.98734[15]
Nuclear Magnetic Moment (μ/μN) +0.49367(1)[15]
Ground State Electron Configuration [Xe] 4f¹⁴ 6s²[1][4]

Key Atomic Transitions and Parameters for Precision Measurement

The utility of ¹⁷¹Yb in precision measurement is centered around several key atomic transitions. The frequencies and properties of these transitions are critical for experimental design.

TransitionWavelength (nm)FrequencyApplication
¹S₀ → ³P₀ (Clock Transition) ~578518,295,836,590.86363 kHz[16]Optical Clocks, Optical Qubit[17]
¹S₀ → ³P₁ (Intercombination Line) ~556F=1/2: 539,384,469,010.1 kHz, F=3/2: 539,390,405,756.0 kHz[16]Laser Cooling (2nd stage), State Detection[17][18]
¹S₀ → ¹P₁ ~399-Laser Cooling (1st stage), Zeeman Slower[19]
²S₁/₂ → ²F₇/₂ (E3 Transition in Yb⁺) --Ion Clock, Tests of Fundamental Physics[10][20]
Ground-state hyperfine splitting (¹⁷¹Yb⁺) -12,642,812,118.4690 Hz[21]Microwave Frequency Standard, Trapped-ion Qubit[22][23]

Experimental Protocols

Protocol for an this compound Optical Lattice Clock

This protocol outlines the fundamental steps for establishing an optical lattice clock using ¹⁷¹Yb atoms.

Objective: To create a stable and accurate frequency reference by probing the ultra-narrow ¹S₀ → ³P₀ clock transition in ¹⁷¹Yb atoms trapped in an optical lattice.

Materials:

  • Ytterbium oven and Zeeman slower

  • Vacuum chamber with optical access

  • Laser systems for cooling, trapping, and probing (399 nm, 556 nm, 578 nm, and "magic" wavelength at 759 nm)

  • Acousto-optic modulators (AOMs) and electro-optic modulators (EOMs)

  • High-finesse optical cavity for laser stabilization

  • Frequency comb for absolute frequency measurement

  • Control electronics and software

Procedure:

  • Atom Source and Initial Cooling:

    • Heat a sample of ytterbium in an oven to generate an atomic beam.

    • Use a Zeeman slower, with a counter-propagating 399 nm laser beam, to slow the atoms from the oven.

  • Magneto-Optical Trapping (MOT):

    • First Stage (Blue MOT): Capture the slowed atoms in a magneto-optical trap using the broad ¹S₀ → ¹P₁ transition at 399 nm.[24]

    • Second Stage (Green MOT): Further cool the atoms to microkelvin temperatures using the narrower ¹S₀ → ³P₁ intercombination line at 556 nm.[24]

  • Optical Lattice Trapping:

    • Create a one-dimensional optical lattice by retro-reflecting a laser beam tuned to the "magic" wavelength of 759 nm.[5][25] This wavelength is chosen because it produces equal light shifts for the ground and excited states of the clock transition, minimizing this systematic effect.[5]

    • Transfer the cold atoms from the MOT into the potential wells of the optical lattice.

  • State Preparation:

    • Optically pump the atoms into a single magnetic sublevel (m_F = +1/2 or -1/2) of the ¹S₀ ground state.

  • Probing the Clock Transition:

    • Stabilize the 578 nm "clock" laser to a high-finesse optical cavity to achieve a very narrow linewidth.

    • Irradiate the trapped atoms with the stabilized 578 nm laser to drive the ¹S₀ → ³P₀ transition.

    • Perform Rabi or Ramsey spectroscopy to determine the resonant frequency of the transition.

  • State Detection:

    • After probing, measure the number of atoms in the ground and excited states. This is typically done by detecting fluorescence on the ¹S₀ → ¹P₁ transition at 399 nm.

  • Frequency Locking and Measurement:

    • Use the spectroscopic signal as a feedback signal to lock the frequency of the 578 nm laser to the atomic transition.

    • Measure the absolute frequency of the stabilized clock laser using a frequency comb referenced to a primary frequency standard.

  • Systematic Shift Evaluation:

    • Carefully characterize and minimize systematic frequency shifts, including those from the blackbody radiation, quadratic Zeeman effect, and lattice light shifts.[5]

Protocol for Trapped this compound Ion Qubit Manipulation

This protocol describes the basic steps for initializing, manipulating, and reading out a qubit encoded in the hyperfine states of a single trapped ¹⁷¹Yb⁺ ion.

Objective: To perform fundamental quantum logic operations on a qubit encoded in the ground-state hyperfine levels of a ¹⁷¹Yb⁺ ion.

Materials:

  • Ion trap (e.g., Paul trap or Penning trap)

  • Ultra-high vacuum system

  • Lasers for photoionization, Doppler cooling, and state detection (e.g., 399 nm and 369 nm)

  • Microwave source (~12.6 GHz) for qubit manipulation

  • Photon counting detector (e.g., photomultiplier tube or EMCCD camera)

  • Control electronics for laser and microwave pulses

Procedure:

  • Ion Loading:

    • Introduce neutral ytterbium atoms into the trap region.

    • Use a two-photon photoionization process to create ¹⁷¹Yb⁺ ions. This can be achieved using a laser tuned to an atomic resonance (e.g., 399 nm) and another laser to provide the energy to exceed the ionization potential.

  • Ion Trapping and Cooling:

    • Confine the ion in the radiofrequency potential of the trap.

    • Doppler cool the ion using a laser tuned slightly below the resonance of a strong optical transition (e.g., the ²S₁/₂ → ²P₁/₂ transition at 369 nm).

  • Qubit Initialization (State Preparation):

    • Define the qubit states using the two hyperfine levels of the ground state: |0⟩ ≡ ²S₁/₂(F=0, m_F=0) and |1⟩ ≡ ²S₁/₂(F=1, m_F=0).

    • Initialize the qubit to the |0⟩ state via optical pumping. This involves driving a transition from the F=1 level to an excited state that subsequently decays to the F=0 ground state.[26]

  • Qubit Manipulation:

    • Apply microwave pulses at the hyperfine splitting frequency (~12.6 GHz) to drive coherent rotations between the |0⟩ and |1⟩ states.[27] The duration and phase of the microwave pulse determine the specific quantum gate being applied (e.g., a π/2 pulse creates a superposition state).

  • Qubit Readout (State Detection):

    • Perform state-dependent fluorescence detection.

    • Illuminate the ion with a laser that drives a cycling transition from only one of the qubit states (typically the |1⟩ state).

    • If the ion is in the "bright" state (|1⟩), it will scatter many photons, which can be collected by a detector.

    • If the ion is in the "dark" state (|0⟩), it will scatter very few photons.

    • The presence or absence of a strong fluorescence signal indicates the state of the qubit.[26]

  • Non-Destructive Measurement:

    • Recent advancements have demonstrated non-destructive measurement techniques for ¹⁷¹Yb qubits, where the quantum state can be read out with high fidelity while preserving the qubit for further operations.[1][4][28] This is a crucial capability for quantum error correction and advanced quantum algorithms.[1]

Visualizations

This compound Optical Lattice Clock Workflow

Yb171_Optical_Lattice_Clock_Workflow cluster_preparation Atom Preparation cluster_experiment Precision Measurement cluster_control Control & Readout Yb_Oven Yb Oven Zeeman_Slower Zeeman Slower (399nm) Yb_Oven->Zeeman_Slower Blue_MOT Blue MOT (399nm) Zeeman_Slower->Blue_MOT Green_MOT Green MOT (556nm) Blue_MOT->Green_MOT Optical_Lattice Load into Optical Lattice (759nm) Green_MOT->Optical_Lattice State_Prep Optical Pumping Optical_Lattice->State_Prep Probe_Clock Probe Clock Transition (578nm) State_Prep->Probe_Clock State_Detection State Detection (Fluorescence) Probe_Clock->State_Detection Feedback Feedback Loop State_Detection->Feedback Clock_Laser Clock Laser System Clock_Laser->Probe_Clock Frequency_Comb Frequency Comb Clock_Laser->Frequency_Comb Feedback->Clock_Laser

Caption: Workflow for an this compound optical lattice clock.

Trapped this compound Ion Qubit Operations

Caption: Logical flow of trapped this compound ion qubit operations.

Applications in Drug Development

The extreme precision offered by this compound based technologies, particularly in NMR and related magnetic sensing, holds potential for future applications in drug development. While direct applications are still emerging, the principles of precision measurement can be leveraged in several areas:

  • High-Resolution NMR: The spin-1/2 nature of ¹⁷¹Yb makes it suitable for NMR spectroscopy. Although its low gyromagnetic ratio presents sensitivity challenges, specialized techniques could enable high-resolution structural studies of ytterbium-containing compounds or metalloproteins where Yb³⁺ can substitute for other ions like Ca²⁺.

  • Quantum Sensing: Quantum sensors based on ¹⁷¹Yb could potentially be used to detect minute magnetic field changes at the nanoscale. This could enable novel methods for studying biological processes at the single-molecule level, such as the binding of a drug molecule to its target protein.

  • Metabolomics: Ultrasensitive NMR, enhanced by quantum techniques, could be applied to metabolomics to identify and quantify small molecules in biological samples, providing insights into drug efficacy and toxicity.

The development of these applications will rely on translating the techniques from fundamental physics experiments into robust and accessible tools for the life sciences.

References

Application Notes and Protocols for Ytterbium-171 Ion Trap Design and Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium-171 (¹⁷¹Yb⁺) ions are a leading platform for quantum information processing, atomic clocks, and fundamental physics research due to their unique atomic structure.[1][2][3] The nuclear spin of I=1/2 provides a near-ideal two-level system (qubit) that is remarkably insensitive to magnetic field fluctuations, leading to long coherence times.[1][3] This document provides detailed application notes and protocols for the design, fabrication, and operation of ion traps for ¹⁷¹Yb⁺, intended to guide researchers in establishing and utilizing this powerful technology.

Ion Trap Design Principles

The primary function of an ion trap is to confine charged particles using a combination of static and oscillating electric fields.[4][5] For ¹⁷¹Yb⁺, various trap geometries have been successfully implemented, each with specific advantages.

1. Linear Paul Traps: This is a common design that provides robust confinement. It consists of four parallel rods to which a radiofrequency (RF) voltage is applied, creating a two-dimensional confining potential in the radial plane. Static voltages applied to endcap electrodes provide confinement along the axial direction.[6][7][8]

2. End-cap Traps: This geometry offers excellent optical access to the trapped ion, which is crucial for laser cooling, state manipulation, and detection.[9]

3. Microfabricated Surface Ion Traps: These traps are fabricated using micro-electro-mechanical system (MEMS) technology and offer a scalable approach for creating complex arrays of trapped ions.[4][10] This is a key development for building large-scale quantum computers.

Key Design Parameters:
ParameterTypical Value/RangeSignificance
RF Drive Frequency 10 - 50 MHzDetermines the strength of the radial confinement.
RF Drive Voltage 100 - 500 VIn conjunction with frequency, sets the trap depth.
Secular Frequencies 0.5 - 5 MHzThe frequencies of the ion's harmonic motion in the trap; crucial for laser cooling and gate operations.
Trap Dimensions Electrode spacing: ~0.5 - 2 mmInfluences trap depth and potential anharmonicity.
Vacuum Pressure < 10⁻¹⁰ TorrMinimizes collisions with background gas, ensuring long ion lifetimes.

Ion Trap Fabrication

The fabrication of ion traps requires high-precision techniques to ensure the desired electric field geometry.

  • Linear Paul Traps: Typically constructed from non-magnetic materials like stainless steel or titanium, with electrodes precisely aligned and insulated.

  • Microfabricated Surface Traps: Involve photolithography, thin-film deposition, and etching processes on a substrate like silicon or fused silica. Gold is a common material for the trap electrodes.[4][10]

Experimental Protocols

This compound Ion Loading Protocol

Objective: To load a single ¹⁷¹Yb⁺ ion into the trap.

Principle: Isotope-selective two-photon photoionization of neutral ytterbium atoms.[1][2][3][11] A beam of neutral Yb atoms is directed towards the center of the trap. Two lasers are then used to selectively ionize the ¹⁷¹Yb isotope.

Materials:

  • Ytterbium oven containing a solid ytterbium source.

  • Laser 1 (399 nm) for the ¹S₀ → ¹P₁ transition.[6][12]

  • Laser 2 (369.5 nm) for ionization from the ¹P₁ state.[6][13][14]

  • Ion detection system (e.g., photomultiplier tube - PMT).

Procedure:

  • Heat the ytterbium oven to generate a thermal atomic beam directed towards the trap center.

  • Simultaneously shine the 399 nm and 369.5 nm lasers onto the atomic beam within the trap volume.

  • The 399 nm laser excites the ¹S₀ → ¹P₁ transition in neutral ¹⁷¹Yb. This step is isotope-selective.

  • The 369.5 nm laser provides the energy to ionize the atom from the excited ¹P₁ state.

  • The newly created ¹⁷¹Yb⁺ ion is then confined by the trap's electric fields.

  • Monitor for the presence of a trapped ion by observing fluorescence scattered from the ion when illuminated with the cooling laser (369.5 nm). A step-increase in fluorescence counts on the PMT indicates a successful loading event.

Laser Cooling of this compound

Objective: To reduce the kinetic energy of the trapped ion.

Principle: Doppler cooling utilizes the momentum transfer from photons to the ion. A laser is red-detuned from an atomic transition. The ion absorbs photons more efficiently when moving towards the laser beam (due to the Doppler shift), leading to a net cooling effect.[2]

Lasers and Transitions:

  • Cooling Laser (369.5 nm): Drives the ²S₁/₂ ↔ ²P₁/₂ transition for Doppler cooling and state detection.[6][13][14]

  • Repumper Lasers (935 nm and 760 nm): The ²P₁/₂ state can decay to the long-lived ²D₃/₂ and ²F₇/₂ states. Lasers at 935 nm and 760 nm are required to pump the ion out of these dark states and back into the cooling cycle.[6]

Procedure:

  • Ensure the 369.5 nm cooling laser is red-detuned from the ²S₁/₂ ↔ ²P₁/₂ transition.

  • Illuminate the trapped ion with the 369.5 nm laser.

  • Simultaneously apply the 935 nm and 760 nm repumper lasers to prevent the ion from becoming trapped in dark states.

  • Monitor the ion's fluorescence. As the ion cools, its motion is reduced, and it localizes to the center of the trap, resulting in a stable and bright fluorescence signal. The ion is considered "crystallized" when its temperature is below about 1 mK.[15]

Qubit Initialization, Manipulation, and Readout

Principle: The qubit is encoded in the hyperfine "clock" states of the ²S₁/₂ ground level of ¹⁷¹Yb⁺.[14] These states are |F=0, m_F=0> (defined as |0⟩) and |F=1, m_F=0> (defined as |1⟩), which are separated by a microwave frequency of approximately 12.6 GHz.[6]

Procedure:

  • Initialization (State Preparation): The ion is prepared in the |0⟩ state via optical pumping using a resonant 369.5 nm laser.

  • Manipulation (Quantum Gates):

    • Single-Qubit Gates: Rotations on the Bloch sphere are performed using microwaves at ~12.6 GHz or via stimulated Raman transitions using two laser beams.[13]

    • Two-Qubit Gates: Entangling gates, such as the Mølmer-Sørensen gate, are realized by coupling the internal qubit states to the collective motional modes of multiple trapped ions using lasers.[16]

  • Readout (State Detection): State-dependent fluorescence is used for readout. A laser at 369.5 nm is applied, which is resonant with a transition from the |1⟩ state but not the |0⟩ state. If the ion is in the |1⟩ state, it will scatter many photons ("bright" state). If it is in the |0⟩ state, it will scatter very few photons ("dark" state).[17] The number of photons collected on a PMT or camera distinguishes between the two qubit states.

Visualizations

This compound Energy Level Diagram and Laser Transitions

Yb171_Levels cluster_ground ²S₁/₂ (Ground State) cluster_excited Excited States S12_F0 F=0 (|0⟩) S12_F1 F=1 (|1⟩) S12_F0->S12_F1 ~12.6 GHz (Microwave Qubit Transition) P12 ²P₁/₂ S12_F1->P12 369.5 nm (Cooling/Readout) P12->S12_F1 Spontaneous Decay D32 ²D₃/₂ P12->D32 Decay F72 ²F₇/₂ P12->F72 Decay D32->S12_F1 935 nm (Repumper) F72->S12_F1 760 nm (Repumper)

Caption: Energy levels of ¹⁷¹Yb⁺ relevant for laser cooling and qubit manipulation.

Experimental Workflow for a Single Qubit Experiment

Experimental_Workflow cluster_loading Ion Loading cluster_cooling Laser Cooling cluster_quantum_ops Quantum Operations cluster_analysis Data Analysis start Start oven Heat Yb Oven start->oven photoionize Apply 399nm & 369.5nm Lasers oven->photoionize trap_ion Ion Trapped photoionize->trap_ion doppler_cool Doppler Cooling (369.5nm) trap_ion->doppler_cool repump Apply Repumpers (935nm, 760nm) doppler_cool->repump crystallize Ion Crystallized repump->crystallize initialize Initialize Qubit to |0⟩ crystallize->initialize manipulate Apply Microwave/Laser Gates initialize->manipulate readout State-dependent Fluorescence Readout manipulate->readout detect_photons Detect Photons (PMT) readout->detect_photons determine_state Determine Qubit State ('Bright'/'Dark') detect_photons->determine_state end End determine_state->end

Caption: A typical workflow for trapping and performing quantum operations on a single ¹⁷¹Yb⁺ ion.

References

Application Notes and Protocols for Ytterbium-171 Qubit Initialization and Readout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods and protocols for the initialization and readout of qubits encoded in the hyperfine ground states of Ytterbium-171 ions (¹⁷¹Yb⁺). This document is intended for researchers and professionals in quantum information science, atomic physics, and related fields, including those exploring quantum computing applications in drug development.

Introduction to this compound Qubits

The ¹⁷¹Yb⁺ ion is a leading platform for quantum computing due to its favorable atomic structure. Its nuclear spin of 1/2 provides a natural two-level system (qubit) in the ground electronic state, which is remarkably insensitive to magnetic field fluctuations, leading to long coherence times.[1][2] High-fidelity initialization, manipulation, and readout of these qubits are essential for building scalable and fault-tolerant quantum computers.

The qubit states are typically defined in the hyperfine levels of the ²S₁/₂ ground state:

  • |0⟩ ≡ |F=0, m_F=0⟩

  • |1⟩ ≡ |F=1, m_F=0⟩

The energy splitting between these "clock states" is approximately 12.642 GHz.[3]

Qubit Initialization: Optical Pumping

State preparation in ¹⁷¹Yb⁺ is achieved with high fidelity through optical pumping. This process uses laser light to selectively move the ion's population into the desired |0⟩ state.

Signaling Pathway for Optical Pumping

The initialization process involves driving specific optical transitions to funnel the population from the |F=1⟩ manifold to the |F=0⟩ state. A repumping laser is crucial to clear out population that may get trapped in a metastable D-state.

G Optical Pumping for ¹⁷¹Yb⁺ Qubit Initialization cluster_ground Ground State Manifold cluster_excited Excited States S12_F1 ²S₁/₂ |F=1⟩ P12_F0 ²P₁/₂ |F=0⟩ S12_F1->P12_F0 369.5 nm Pumping Laser P12_F1 ²P₁/₂ |F=1⟩ S12_F1->P12_F1 EOM Sideband S12_F0 ²S₁/₂ |F=0⟩ (|0⟩ state) P12_F0->S12_F0 Spontaneous Decay P12_F1->S12_F1 Spontaneous Decay P12_F1->S12_F0 Spontaneous Decay D32 ²D₃/₂ (Metastable) P12_F1->D32 Spontaneous Decay (Leakage) D32->S12_F1 (via excited state) D32->S12_F0

Optical Pumping Energy Levels
Experimental Protocol for Initialization

  • Doppler Cooling: The ion is first Doppler cooled using a laser red-detuned from the ²S₁/₂ ↔ ²P₁/₂ transition at approximately 369.5 nm.

  • Optical Pumping Beam: A σ⁺-polarized laser beam at 369.5 nm is applied, resonant with the ²S₁/₂ |F=1⟩ ↔ ²P₁/₂ |F=0⟩ transition.[1] An electro-optic modulator (EOM) can be used to generate a sideband to also drive the ²S₁/₂ |F=1⟩ ↔ ²P₁/₂ |F=1⟩ transition, accelerating the pumping process.

  • Spontaneous Decay: From the ²P₁/₂ states, the ion can decay to either the |0⟩ or |1⟩ ground states. Population returning to the |1⟩ state is re-excited by the pumping beam.

  • Repumping: A laser at 935 nm is used to excite any population that decays to the metastable ²D₃/₂ state back into the cooling cycle, preventing the ion from becoming trapped and "dark" to the pumping laser.[4]

  • State Preparation: This process continues until nearly all the population is optically pumped into the |0⟩ state, which is a dark state for the pumping laser.

Quantitative Data for Initialization
ParameterTypical ValueReference
Initialization Fidelity > 99.9%[5]
Initialization Time < 10 µs[6]
Pumping Laser Wavelength 369.5 nm[1][3][4][7][8][9][10][11][12][13][14]
Repumping Laser Wavelength 935 nm[4][7][8][9][10]

Qubit Readout: State-Dependent Fluorescence

Qubit readout is performed by detecting state-dependent fluorescence. A laser is tuned to a cycling transition that is resonant with only one of the qubit states, causing it to scatter photons while the other state remains dark.

Signaling Pathway for Readout

For readout, a laser excites the ion from the |1⟩ state. The subsequent fluorescence is collected by a sensitive detector. The absence of fluorescence indicates the ion was in the |0⟩ state.

G State-Dependent Fluorescence for ¹⁷¹Yb⁺ Qubit Readout cluster_ground Ground State Manifold S12_F1 ²S₁/₂ |F=1⟩ (|1⟩ state) P12_F0 ²P₁/₂ |F=0⟩ S12_F1->P12_F0 369.5 nm Readout Laser Detector Photon Detector (PMT/EMCCD) S12_F1->Detector Fluorescence Photons S12_F0 ²S₁/₂ |F=0⟩ (|0⟩ state) S12_F0->Detector No Fluorescence (Dark State) P12_F0->S12_F1 Spontaneous Decay G Experimental Workflow for ¹⁷¹Yb⁺ Qubit Operation start Start init Initialize Qubit to |0⟩ (Optical Pumping) start->init manip Quantum Gate (Microwave/Raman Pulses) init->manip readout Readout Qubit State (State-Dependent Fluorescence) manip->readout end End readout->end

References

Application Notes and Protocols for Ytterbium-171 Rabi Oscillations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for inducing and observing Rabi oscillations in Ytterbium-171 (¹⁷¹Yb⁺) ions. This information is crucial for researchers in quantum computing, atomic clocks, and fundamental physics, where precise control of quantum states is paramount.

Introduction to this compound Qubits

The this compound ion is a leading candidate for trapped-ion quantum computing due to its simple hyperfine ground-state structure, which is insensitive to magnetic field fluctuations to the first order.[1][2] The qubit is typically encoded in the two hyperfine "clock" states of the ground electronic state, denoted as |0⟩ and |1⟩.[2] This choice of qubit offers long coherence times and allows for high-fidelity quantum operations.[3][4] Single-qubit gate fidelities exceeding 99.99% have been demonstrated with ¹⁷¹Yb⁺.[3]

Experimental Apparatus

A typical experimental setup for manipulating ¹⁷¹Yb⁺ qubits and observing Rabi oscillations consists of an ion trap within an ultra-high vacuum (UHV) chamber, a laser system for cooling, state preparation, and detection, a microwave or radiofrequency (RF) source for driving qubit transitions, and a sensitive fluorescence detection system.

Ion Trap and Vacuum System

A linear radiofrequency (RF) Paul trap is commonly used to confine single or multiple ¹⁷¹Yb⁺ ions. The trap is housed in a UHV chamber with pressures typically below 10⁻¹¹ Torr to minimize collisions with background gas, which can decohere the qubit.

Laser Systems

A multi-laser system is required for the various stages of the experiment. The key laser wavelengths and their purposes are summarized in the table below.

Laser WavelengthPurposeTypical Power
399 nm Photoionization of neutral Yb, Doppler cooling~0.2 mW at chamber
369.5 nm Doppler cooling, State detection (fluorescence)A few mW
935 nm Repumping during Doppler coolingA few mW
355 nm (Raman) Coherent qubit manipulation (Rabi oscillations)Variable, tightly focused
556 nm Alternative cooling transition, Optical clock transition~1 mW for 400kHz Rabi frequency
578 nm Clock transition for optical clocks-

Table 1: Key laser systems for this compound experiments.

Microwave/RF System

To drive Rabi oscillations between the hyperfine qubit states, a stable microwave or RF source is used. The radiation is typically delivered to the ion via a microwave horn or an antenna integrated into the ion trap structure.

Detection System

State-selective fluorescence is the primary method for reading out the qubit state. A laser at 369.5 nm excites one of the qubit states, which then fluoresces. The emitted photons are collected by a high numerical aperture lens and detected by a photomultiplier tube (PMT) or an electron-multiplying CCD (EMCCD) camera.

Experimental Protocols

The following protocols outline the key steps for preparing a ¹⁷¹Yb⁺ ion and inducing Rabi oscillations.

Ion Loading and Trapping Protocol
  • Generate Neutral Ytterbium Vapor: Heat a sample of solid ytterbium in an oven to produce an atomic beam.

  • Isotope-Selective Photoionization: Use a two-photon ionization process with lasers at 399 nm and 369.5 nm to selectively ionize ¹⁷¹Yb atoms from the atomic beam.[5]

  • Trapping: The newly created ¹⁷¹Yb⁺ ion is confined by the RF and static electric fields of the Paul trap.

Laser Cooling Protocol
  • Doppler Cooling: A 369.5 nm laser, detuned slightly to the red of the S₁/₂ → P₁/₂ transition, is used to cool the ion. A 935 nm laser repumps the ion from a metastable D-state back into the cooling cycle.

  • Further Cooling (Optional): For higher fidelity operations, additional cooling techniques like Raman sideband cooling can be employed to bring the ion to its motional ground state.[6] This reduces motional decoherence effects. Cooling from 15.7 µK to 6.3 µK has been demonstrated to improve the transfer of atoms during Rabi oscillations from approximately 45% to 80% excitation fraction.[7]

Qubit State Preparation Protocol
  • Optical Pumping: The ion is prepared in the |0⟩ state with high fidelity using optical pumping techniques. This involves using a polarized laser beam to selectively excite and depopulate one of the hyperfine ground states until the entire population accumulates in the desired |0⟩ state.[2]

Rabi Oscillation Protocol
  • Coherent Driving: Apply a resonant microwave field or a pair of off-resonant Raman laser beams to coherently drive the transition between the |0⟩ and |1⟩ qubit states. The duration of this pulse, τ, is varied.

  • State Detection: After the driving pulse, the state of the qubit is measured using state-selective fluorescence. A 369.5 nm laser is applied, and the presence or absence of scattered photons indicates whether the ion is in the "bright" or "dark" state, respectively.

  • Repeat and Average: The experiment is repeated many times for each pulse duration τ to build up statistics and determine the probability of finding the ion in the |1⟩ state.

  • Plotting the Oscillation: The probability of being in the |1⟩ state is plotted as a function of the pulse duration τ. This will result in an oscillatory curve, known as the Rabi oscillation. The frequency of this oscillation, the Rabi frequency, is proportional to the strength of the driving field.

Data Presentation

The following table summarizes typical quantitative data for a ¹⁷¹Yb⁺ Rabi oscillation experiment.

ParameterSymbolTypical ValueReference
Qubit Frequencyω₀/2π12.642812 GHz-
Rabi Frequency (Microwave)Ω/2πkHz - MHz[5]
Rabi Frequency (Raman)Ω/2π~275 kHz[8]
Pulse Duration for π-pulseτ_π~5 µs (Raman)[9]
Qubit Coherence TimeT₂> 1 s[1]
State Preparation and Measurement Fidelity> 99%[4]
Single Qubit Gate Fidelity> 99.99%[3]
Ion Temperature (after Doppler cooling)Ta few mK[10]
Ion Temperature (after sideband cooling)T~6.3 µK[7]

Table 2: Typical experimental parameters for ¹⁷¹Yb⁺ Rabi oscillations.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Ion Preparation cluster_exp Rabi Experiment cluster_analysis Data Analysis Load Ion Loading & Trapping Cool Doppler Cooling Load->Cool StatePrep State Preparation (Optical Pumping) Cool->StatePrep RabiPulse Apply Rabi Pulse (Vary Duration) StatePrep->RabiPulse Prepared Ion in |0> Detect State Detection (Fluorescence) RabiPulse->Detect Repeat Repeat for Statistics Detect->Repeat Measurement Outcome Plot Plot P(|1>) vs. Pulse Duration Repeat->Plot

Caption: Workflow for a this compound Rabi oscillation experiment.

Signaling Pathway for State Detection

StateDetection cluster_qubit Qubit States cluster_laser Detection Laser cluster_detection Detection State1 |1> (Bright) Fluorescence Fluorescence State1->Fluorescence Photon Emission State0 |0> (Dark) NoFluorescence No Fluorescence State0->NoFluorescence Laser 369.5 nm Laser Laser->State1 Excitation Laser->State0

Caption: State-dependent fluorescence detection scheme for a ¹⁷¹Yb⁺ qubit.

References

Application Notes and Protocols for Non-destructive Measurement of Ytterbium-171 Qubits

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ytterbium-171 (¹⁷¹Yb) has emerged as a leading platform for quantum information processing, primarily due to its unique atomic structure. The ¹⁷¹Yb isotope possesses a nuclear spin of 1/2, which serves as a robust qubit with long coherence times. A key advantage of ¹⁷¹Yb is that its ground electronic state has zero electronic angular momentum, making the nuclear spin qubit exceptionally well-isolated from environmental magnetic and electric field noise.[1] This property also facilitates high-fidelity non-destructive measurements, a critical requirement for scalable quantum computing and advanced quantum sensing applications.[1][2]

Quantum non-demolition (QND) measurement allows for the determination of a qubit's state without altering it, enabling repeated measurements and the implementation of quantum error correction protocols.[1][2] This document provides an overview of the principles and protocols for non-destructive measurement of ¹⁷¹Yb qubits, tailored for researchers and professionals in the quantum sciences.

Principle of Non-destructive Measurement in ¹⁷¹Yb

The non-destructive measurement of a ¹⁷¹Yb qubit is typically achieved through state-selective fluorescence. The two levels of the nuclear spin qubit, denoted as |0⟩ and |1⟩, are distinguished by driving a cycling transition from one of the qubit states to an excited electronic state. When the qubit is in this "bright" state, it will scatter many photons under laser illumination, resulting in a strong fluorescence signal. Conversely, the other qubit state, the "dark" state, does not couple to the laser field and thus scatters no photons. By detecting the presence or absence of scattered photons, the qubit state can be determined with high fidelity without disturbing the population in the dark state.

Recent advancements have demonstrated repetitive readout and real-time control of ¹⁷¹Yb nuclear spin qubits with fidelities exceeding 99%.[1][2]

Key Performance Metrics

The efficacy of non-destructive measurement techniques is characterized by several key metrics. The following table summarizes reported performance data for various methods applied to ¹⁷¹Yb qubits.

Measurement TechniqueFidelityMeasurement TimeQubit Survival ProbabilityReference
Fluorescence Readout99.5(4)%-99.3(6)% (single tweezer)[3]
Fluorescence Readout99.856(8)%28.1 µs-[4][5]
Fluorescence Readout99.915(7)%99.8 µs-[4][5]
²D₃/₂ State Shelving99.88(2)%--[6][7]
Mid-circuit Measurement>99% (inferred)--[8]
Quantum Non-Demolition---[9][10]

Experimental Protocols

State-Selective Fluorescence Detection

This is the most common method for reading out the state of ¹⁷¹Yb qubits.

Methodology:

  • State Preparation: Initialize the ¹⁷¹Yb ion into a desired superposition of the |0⟩ and |1⟩ qubit states. This is typically done using microwave or optical Raman transitions.

  • Laser Tuning: A laser is tuned to a cycling transition that is resonant with one of the qubit states (e.g., |1⟩) and an excited electronic state. The other qubit state (|0⟩) remains uncoupled.

  • Fluorescence Collection: The ion is illuminated with the resonant laser for a specific duration. If the ion is in the bright state (|1⟩), it will repeatedly absorb and emit photons. These fluorescent photons are collected using high numerical aperture optics and directed to a sensitive photodetector, such as a photomultiplier tube (PMT) or an electron-multiplying CCD (EMCCD) camera.

  • State Discrimination: The number of detected photons within the measurement window is counted. A threshold is set to discriminate between the bright and dark states. A photon count above the threshold indicates the qubit was in the |1⟩ state, while a count below the threshold indicates the |0⟩ state.

State-Selective Fluorescence Detection Workflow

State Shelving for Enhanced Fidelity

To further improve measurement fidelity, a technique called state shelving can be employed. This involves transferring the population of one qubit state to a long-lived metastable state that is immune to the detection laser.

Methodology:

  • State Preparation: Prepare the ¹⁷¹Yb qubit in a superposition state.

  • Shelving Pulse: Apply a narrow-linewidth laser pulse that selectively excites the population from one of the qubit states (e.g., |1⟩) to a metastable state, such as the ²D₃/₂ or ²F₇/₂ state.

  • Fluorescence Detection: Proceed with the standard fluorescence detection protocol. Now, the shelved state is the dark state, and the remaining ground state is the bright state. This method significantly reduces errors from off-resonant scattering from the dark state during detection.

  • Deshelving: After the measurement, another laser pulse can be used to return the population from the metastable state back to the ground state qubit manifold, allowing for subsequent quantum operations.

G cluster_prep Preparation cluster_shelve Shelving cluster_detect Detection cluster_deshelve Reset start Qubit in Superposition shelve_pulse Apply Shelving Laser Pulse start->shelve_pulse detect_laser Apply Detection Laser shelve_pulse->detect_laser Population of |1⟩ moved to metastable state fluorescence Detect Fluorescence detect_laser->fluorescence deshelve_pulse Apply Deshelving Laser Pulse fluorescence->deshelve_pulse end Qubit State Measured deshelve_pulse->end G cluster_setup System Setup cluster_protocol Measurement Protocol cluster_feedback Feedback Loop array Array of Data and Ancilla Qubits light_shift Apply Site-Specific Light Shift to Data Qubits array->light_shift detection Illuminate Array with Detection Laser light_shift->detection ancilla_meas Measure Ancilla Qubits detection->ancilla_meas data_preserve Data Qubits Remain Undisturbed detection->data_preserve conditional Conditional Operations on Data Qubits ancilla_meas->conditional data_preserve->conditional result Error Corrected State conditional->result

References

Troubleshooting & Optimization

Common experimental challenges with Ytterbium-171

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges encountered when working with 171Yb. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues in your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary applications of Ytterbium-171 in research?

This compound (¹⁷¹Yb) is a versatile isotope with significant applications in quantum computing, optical atomic clocks, and high-resolution spectroscopy. Its unique nuclear spin of 1/2 and simple hyperfine structure make it an excellent candidate for use as a qubit, the fundamental unit of quantum information.[1][2] In optical atomic clocks, the ultra-narrow transition in ¹⁷¹Yb provides a highly stable and accurate frequency reference.

Quantum Computing

Q2: What causes quantum decoherence in ¹⁷¹Yb qubits?

Quantum decoherence, the loss of quantum properties, is a primary challenge in ¹⁷¹Yb-based quantum computing. The main culprits are:

  • Magnetic Field Noise: Fluctuations in the ambient magnetic field can cause the qubit's quantum state to dephase.[3][4]

  • Laser Phase and Frequency Noise: Instabilities in the lasers used to manipulate the qubits can introduce errors.

  • Spontaneous Emission: The excited state of the qubit can decay, leading to a loss of information.

  • Off-resonant Scattering: Unintended scattering of laser photons can flip the qubit state.[5]

Q3: How can I improve the coherence time of my ¹⁷¹Yb qubits?

Improving qubit coherence involves mitigating the sources of decoherence:

  • Magnetic Field Stabilization: Employ magnetic shielding and active compensation systems, such as Helmholtz coils with a feed-forward loop, to cancel out ambient magnetic field fluctuations.[3][4]

  • Laser Stabilization: Utilize techniques like polarization spectroscopy or locking to a stable reference, such as a molecular iodine transition, to reduce laser frequency and phase noise.[6][7][8]

  • High-Fidelity Gates: Optimize the parameters of your laser pulses (power, duration, and detuning) to minimize off-resonant scattering and improve the fidelity of quantum gate operations.

Atomic Clocks

Q4: What is the Blackbody Radiation (BBR) shift and how does it affect my ¹⁷¹Yb optical clock?

The Blackbody Radiation (BBR) shift is a frequency shift of the atomic clock transition caused by the thermal electromagnetic radiation from the surrounding environment.[9][10] Even at room temperature, this radiation can perturb the energy levels of the ¹⁷¹Yb atoms, leading to a systematic error in the clock's frequency. Accurate determination and correction of the BBR shift are crucial for achieving the highest levels of clock accuracy.[9][11][12]

Q5: How can I correct for the Blackbody Radiation (BBR) shift?

Correcting for the BBR shift involves two main steps:

  • Temperature Characterization: Precisely measure the temperature distribution of the vacuum chamber and the components surrounding the atoms. This can be done using calibrated temperature sensors and thermal imaging.

  • Stark Shift Coefficient Measurement: Determine the differential DC Stark shift of the clock transition. This coefficient relates the frequency shift to the strength of the electric field from the blackbody radiation.

For highly accurate clocks, it is often necessary to operate the system in a cryogenic environment to reduce the magnitude of the BBR shift and its uncertainty.[13]

Troubleshooting Guides

Problem: Low Ion Trap Loading Efficiency

Symptoms:

  • Very few or no ions are trapped after the loading sequence.

  • The fluorescence signal from trapped ions is weak or absent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Neutral Atom Flux 1. Verify the temperature of the ytterbium oven is at the optimal operating point (typically around 400-500°C). 2. Check for any blockages in the atomic beam path. 3. Ensure the oven is properly aligned with the ion trap.
Misaligned or Off-Resonance Photoionization Lasers 1. Confirm that the 399 nm and 369 nm photoionization lasers are spatially overlapped and focused at the center of the ion trap.[2][14] 2. Verify that the 399 nm laser is resonant with the ¹S₀ → ¹P₁ transition of neutral ¹⁷¹Yb. 3. Ensure the 369 nm laser has sufficient power to ionize the excited atoms.
Incorrect Ion Trap Voltages 1. Check the RF and DC voltages applied to the ion trap electrodes. Ensure they are set to the values that create a stable trapping potential. 2. Verify the frequency of the RF drive is correct for your trap geometry.
Poor Vacuum Conditions 1. A high background pressure can lead to collisions that prevent ion trapping. Check your vacuum system for leaks and ensure the pressure is in the ultra-high vacuum (UHV) range (typically < 10⁻¹⁰ Torr).

Experimental Protocol: Photoionization Loading of ¹⁷¹Yb⁺

  • Generate a Neutral Atomic Beam: Heat a sample of ytterbium metal in an effusive oven to produce a collimated beam of neutral Yb atoms directed towards the ion trap.

  • Isotope-Selective Excitation: Use a laser at 399 nm, tuned to the ¹S₀ → ¹P₁ transition, to selectively excite the ¹⁷¹Yb isotope.

  • Ionization: Immediately after excitation, use a second laser at 369.5 nm to provide the energy required to ionize the excited ¹⁷¹Yb atoms.[2]

  • Trapping: The newly created ¹⁷¹Yb⁺ ions are confined by the electromagnetic fields of the ion trap.

Diagram: Ion Trap Loading Workflow

IonTrapLoading cluster_setup Experimental Setup cluster_process Process Yb_Oven Ytterbium Oven Generate_Beam Generate Neutral Yb Beam Laser_399 399 nm Laser Excite_Yb Isotope-Selective Excitation Laser_399->Excite_Yb Resonant Light Laser_369 369 nm Laser Ionize_Yb Photoionization Laser_369->Ionize_Yb Ionizing Light Ion_Trap Ion Trap Trap_Ion Trap Yb+ Ion Generate_Beam->Excite_Yb Neutral Atom Beam Excite_Yb->Ionize_Yb Ionize_Yb->Trap_Ion

Caption: Workflow for loading ¹⁷¹Yb⁺ ions into an ion trap.

Problem: Inefficient Doppler Cooling

Symptoms:

  • The trapped ions exhibit a broad fluorescence profile.

  • The temperature of the ion cloud remains high.

  • Subsequent experiments requiring cold ions have low success rates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Laser Detuning 1. The Doppler cooling laser (typically at 369.5 nm) must be red-detuned from the S₁/₂ → P₁/₂ transition.[15][16] 2. Scan the laser frequency across the resonance to find the optimal detuning for cooling.
Insufficient Laser Power or Unstable Intensity 1. Ensure the cooling laser has sufficient and stable power at the location of the ions. 2. Check for drifts in laser power and use a power stabilization feedback loop if necessary.
Poor Laser Beam Alignment 1. The cooling laser beams must be carefully aligned to intersect the trapped ions from all directions for effective 3D cooling. 2. Check for and correct any clipping or scattering of the laser beams.
Presence of Dark States 1. The ¹⁷¹Yb⁺ ion has hyperfine states that can become "dark" to the cooling laser. 2. A repumping laser may be necessary to excite ions out of these dark states and back into the cooling cycle.

Experimental Protocol: Doppler Cooling of ¹⁷¹Yb⁺

  • Prepare Trapped Ions: Begin with a cloud of ¹⁷¹Yb⁺ ions confined in an ion trap.

  • Apply Cooling Laser: Illuminate the ions with laser light at 369.5 nm, red-detuned from the S₁/₂ → P₁/₂ transition.

  • Photon Scattering: Ions moving towards a laser beam will see the light Doppler-shifted closer to resonance and will preferentially absorb photons from that beam. The subsequent re-emission of photons is isotropic.

  • Momentum Transfer: This process results in a net momentum transfer that opposes the ion's motion, leading to a reduction in kinetic energy and thus cooling.

  • Achieve Low Temperatures: Continue the process until the ions reach the Doppler cooling limit, typically in the millikelvin range. For even lower temperatures, sub-Doppler cooling techniques can be employed.[15][17]

Diagram: Doppler Cooling Logic

DopplerCooling cluster_ion Trapped Ion cluster_laser Cooling Laser cluster_interaction Interaction cluster_result Result Ion Yb+ Ion Doppler_Shift Ion moving towards laser sees higher frequency (Doppler Shift) Ion->Doppler_Shift Laser_Beam Red-Detuned Laser Laser_Beam->Doppler_Shift Absorption Preferential absorption of counter-propagating photon Doppler_Shift->Absorption Emission Isotropic re-emission Absorption->Emission Momentum_Kick Net momentum kick opposing motion Emission->Momentum_Kick Cooling Reduced Kinetic Energy (Cooling) Momentum_Kick->Cooling Cooling->Ion

Caption: The logical steps involved in the Doppler cooling process.

Problem: Unstable Laser Frequency

Symptoms:

  • Drift in the fluorescence signal over time.

  • Inconsistent results in spectroscopic measurements.

  • Low fidelity of quantum gate operations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Environmental Fluctuations 1. Changes in temperature and pressure can affect the laser cavity length. 2. Enclose the laser in a temperature-stabilized environment.
Mechanical Vibrations 1. Vibrations can cause fluctuations in the laser frequency. 2. Place the laser system on a vibration-damped optical table.
Electronic Noise in the Laser Driver 1. Noise in the laser current or temperature controller can translate to frequency noise. 2. Use low-noise electronics and ensure proper grounding.
Lack of a Stable Frequency Reference 1. The laser frequency will drift without being locked to a stable reference. 2. Implement a laser locking scheme.

Experimental Protocol: Laser Frequency Stabilization using Polarization Spectroscopy

  • Generate a Spectroscopy Signal: Pass a probe beam from the laser through a vapor cell containing Ytterbium. A stronger pump beam, counter-propagating to the probe, saturates the atomic transition.

  • Polarization Rotation: The saturated atoms cause a polarization rotation in the probe beam.

  • Detect the Rotation: Use a balanced photodetector to measure the change in polarization. This produces a dispersive signal that is zero at the atomic resonance.[6]

  • Feedback Loop: Feed the error signal from the photodetector into a PID (Proportional-Integral-Derivative) controller.

  • Frequency Correction: The PID controller adjusts the laser's frequency (e.g., by controlling the current or a piezo-electric transducer in the laser cavity) to keep the error signal at zero, thereby locking the laser to the atomic transition.[6]

Diagram: Laser Stabilization Feedback Loop

LaserStabilization Laser Diode Laser Yb_Cell Yb Vapor Cell (Spectroscopy) Laser->Yb_Cell Laser Beam Detector Balanced Photodetector Yb_Cell->Detector Probe Beam PID PID Controller Detector->PID Error Signal PID->Laser Frequency Correction

Caption: A simplified feedback loop for laser frequency stabilization.

References

Technical Support Center: Optimizing Coherence Times in Ytterbium-171 Qubits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ytterbium-171 (¹⁷¹Yb⁺) qubits. The focus is on diagnosing and mitigating common issues that limit qubit coherence times.

Troubleshooting Guides

This section addresses specific problems encountered during ¹⁷¹Yb⁺ qubit experiments.

Issue: Short T₂ (Ramsey) Coherence Time*

Q1: My measured T₂ coherence time is significantly shorter than expected. What are the likely causes and how can I improve it?*

A1: A short T₂* time is typically dominated by low-frequency noise, leading to dephasing of the qubit. The primary culprits are magnetic field fluctuations and laser frequency drift.

Troubleshooting Steps:

  • Characterize Magnetic Field Noise:

    • Perform Ramsey measurements on a Zeeman-sensitive transition to quantify the magnetic field noise.

    • Use a spectrum analyzer to identify the frequency components of the noise. Common sources include 50/60 Hz line noise and its harmonics from lab equipment.[1][2]

  • Mitigate Magnetic Field Fluctuations:

    • Passive Shielding: Enclose your ion trap in a mu-metal shield to attenuate external magnetic fields.

    • Active Cancellation: Implement a feed-forward system with coils to generate a magnetic field that actively cancels the ambient noise.[1] This can be driven by a real-time measurement of the magnetic field using a sensor or even a dedicated monitor qubit.[3][4]

    • Use "Clock" States: Operate your qubit at a magnetic field where the transition frequency is, to first order, insensitive to magnetic field fluctuations.[5][6] For the ¹⁷¹Yb⁺ hyperfine qubit, this is at B = 0 or at specific non-zero field values.

  • Stabilize Laser Frequency:

    • Ensure your lasers are tightly locked to a stable frequency reference, such as a high-finesse optical cavity.

    • Minimize vibrations and thermal fluctuations that can affect the laser frequency. Use actively stabilized optical fibers to deliver the laser beams to the experiment.[7]

Logical Troubleshooting Flow for Short T₂ *

T2_Star_Troubleshooting start Short T₂* Time Observed check_B_field Characterize Magnetic Field Noise start->check_B_field is_B_field_noisy Noise Above Threshold? check_B_field->is_B_field_noisy mitigate_B_field Implement Magnetic Field Mitigation (Shielding, Active Cancellation) is_B_field_noisy->mitigate_B_field Yes check_laser Characterize Laser Frequency Noise is_B_field_noisy->check_laser No remeasure Re-measure T₂* mitigate_B_field->remeasure is_laser_noisy Noise Above Threshold? check_laser->is_laser_noisy stabilize_laser Improve Laser Stabilization (Cavity Lock, Fiber Noise Cancellation) is_laser_noisy->stabilize_laser Yes is_laser_noisy->remeasure No stabilize_laser->remeasure

Caption: Troubleshooting workflow for short T₂* coherence times.

Issue: T₂ (Spin Echo) Coherence Time is Limited

Q2: I've performed a spin echo sequence, but my T₂ time is still limited. What are the remaining sources of decoherence?

A2: A spin echo sequence effectively cancels out low-frequency noise. If your T₂ time is still limited, it points towards higher-frequency noise sources or irreversible processes.

Troubleshooting Steps:

  • Investigate Higher-Frequency Noise:

    • Microwave Field Instability: Fluctuations in the amplitude or phase of the microwave field used for qubit rotations can lead to decoherence. Ensure your microwave source is stable and properly shielded.

    • Laser Intensity and Phase Noise: For Raman transitions, intensity and phase fluctuations of the Raman lasers are critical. Use high-bandwidth feedback loops to stabilize laser power and consider active phase noise cancellation.

  • Consider Intrinsic Decoherence Mechanisms:

    • Spontaneous Emission: While the hyperfine qubit in the ground state has a virtually infinite lifetime, off-resonant scattering from lasers used for trapping or manipulation can cause decoherence.[8] Ensure lasers are sufficiently detuned and use filters to block unwanted light.

    • Collisions with Background Gas: A poor vacuum can lead to collisions that destroy the qubit state. Ensure your vacuum system is operating correctly and that pressures are below 10⁻¹⁰ Torr.[8]

    • Heating of the Ion: Secular heating of the ion in the trap can lead to motional decoherence. Optimize your trap voltages and ensure good filtering of the DC and RF signals.

Experimental Workflow for T₂ Optimization

T2_Optimization_Workflow cluster_setup Initial Setup cluster_sequence Spin Echo Sequence cluster_measurement Measurement & Analysis prepare_ion Prepare and Cool ¹⁷¹Yb⁺ Ion initialize_qubit Initialize Qubit to |0⟩ prepare_ion->initialize_qubit pi_half_1 π/2 Pulse (X-axis) initialize_qubit->pi_half_1 wait_tau Wait Time τ/2 pi_half_1->wait_tau pi_pulse π Pulse (Y-axis) wait_tau->pi_pulse wait_tau_2 Wait Time τ/2 pi_pulse->wait_tau_2 pi_half_2 π/2 Pulse (Variable Phase) wait_tau_2->pi_half_2 measure_qubit Measure Qubit State pi_half_2->measure_qubit repeat_exp Repeat for Different τ measure_qubit->repeat_exp fit_decay Fit Decay to Extract T₂ repeat_exp->fit_decay

Caption: Experimental workflow for measuring T₂ coherence time.

Frequently Asked Questions (FAQs)

Q3: What are typical coherence times for ¹⁷¹Yb⁺ qubits?

A3: Coherence times can vary significantly depending on the experimental setup and the specific decoherence mechanisms that are dominant. Below is a summary of reported values.

Coherence TimeTypical Reported ValuesDominant Limiting Factors
T₁ (Lifetime) > 10 minutes (intrinsic)Practically infinite for hyperfine ground states.[8] Limited by atom loss from the trap (seconds to hours).[9]
T₂ (Ramsey)*1 ms - 2.5 sMagnetic field fluctuations, laser frequency instability.[9][10]
T₂ (Spin Echo) 1 s - 15 sHigher-frequency magnetic field noise, thermal drifts, laser intensity/phase noise.[9]

Q4: How do I perform state preparation and measurement (SPAM) for a ¹⁷¹Yb⁺ hyperfine qubit?

A4: Efficient SPAM is crucial for any quantum experiment.

  • State Preparation: To initialize the qubit in the |F=0, m_F=0⟩ state (defined as |0⟩), apply light resonant with the |F=1⟩ ↔ |F'=1⟩ transition of the ²S₁/₂ ↔ ²P₁/₂ line. This optically pumps the population from the |F=1⟩ manifold into the |0⟩ state, which is a dark state for this light.[10]

  • State Measurement: To measure the qubit state, apply light resonant with the |F=1⟩ ↔ |F'=0⟩ transition. If the ion is in the |F=1, m_F=0⟩ state (defined as |1⟩), it will scatter many photons, which can be collected on a photomultiplier tube (PMT) or camera. If the ion is in the |0⟩ state, it will remain dark.[10] High-fidelity detection can also be achieved by shelving one of the qubit states in a metastable level.[11][12]

Signaling Pathway for State Preparation and Measurement

SPAM_Signaling cluster_prep State Preparation (Initialize to |0⟩) cluster_meas State Measurement F1_level ²S₁/₂, |F=1⟩ States P1_level ²P₁/₂, |F'=1⟩ F1_level->P1_level Apply 369.53 nm Light (Resonant with F=1 ↔ F'=1) F0_level ²S₁/₂, |F=0, m_F=0⟩ (|0⟩) P1_level->F0_level Spontaneous Decay F1_qubit Qubit in |1⟩ (²S₁/₂, |F=1, m_F=0⟩) P0_level ²P₁/₂, |F'=0⟩ F1_qubit->P0_level Apply 369.53 nm Light (Resonant with F=1 ↔ F'=0) fluorescence Detect Fluorescence F1_qubit->fluorescence F0_qubit Qubit in |0⟩ (²S₁/₂, |F=0, m_F=0⟩) no_fluorescence No Fluorescence F0_qubit->no_fluorescence Dark State P0_level->F1_qubit Cycling Transition

Caption: State preparation and measurement scheme for ¹⁷¹Yb⁺.

Key Experimental Protocols

Protocol 1: Ramsey Spectroscopy for T₂ Measurement*

  • Initialization: Prepare the ¹⁷¹Yb⁺ ion in the |0⟩ state.

  • First π/2 Pulse: Apply a microwave or Raman π/2 pulse to create an equal superposition of |0⟩ and |1⟩.

  • Free Evolution: Allow the qubit to evolve freely for a time T.

  • Second π/2 Pulse: Apply a second π/2 pulse with a variable phase relative to the first pulse.

  • Measurement: Measure the probability of finding the ion in the |1⟩ state.

  • Analysis: Repeat steps 1-5 for various evolution times T. The resulting Ramsey fringes will decay with a characteristic time constant, T₂*.

Protocol 2: Dynamical Decoupling (Spin Echo) for T₂ Measurement

  • Initialization: Prepare the ¹⁷¹Yb⁺ ion in the |0⟩ state.

  • First π/2 Pulse: Apply a π/2 pulse.

  • Free Evolution (τ/2): Allow the qubit to evolve for a time τ/2.

  • π Pulse: Apply a π pulse to reverse the phase accumulation.

  • Free Evolution (τ/2): Allow the qubit to evolve for another period of τ/2.

  • Second π/2 Pulse: Apply a final π/2 pulse.

  • Measurement: Measure the final state of the qubit.

  • Analysis: Repeat for increasing total evolution times τ. The decay of the echo signal amplitude gives the T₂ coherence time. More advanced sequences like Carr-Purcell-Meiboom-Gill (CPMG) can further suppress noise.[1]

References

Ytterbium-171 Experimental Parameter Refinement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ytterbium-171 (¹⁷¹Yb). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound for quantum computing applications?

A1: Researchers using this compound for quantum computing often face challenges in maintaining long qubit coherence times, achieving high-fidelity gate operations, and mitigating off-resonant scattering.[1][2][3] Decoherence can arise from magnetic field fluctuations, laser phase noise, and thermal effects.[2] Achieving high-fidelity single- and two-qubit gates requires precise control of laser parameters and careful management of atomic interactions.[1] Furthermore, off-resonant scattering from trapping and control lasers can lead to unwanted state changes and loss of atoms.

Q2: How can I optimize the photoionization process for loading ¹⁷¹Yb⁺ ions into a trap?

A2: Efficient and isotope-selective photoionization of ¹⁷¹Yb is crucial for ion trap experiments.[4][5] A common and effective method is a two-step photoionization process. The first step involves resonantly exciting the neutral ¹⁷¹Yb atoms using a laser tuned to a specific transition, often the ¹S₀ → ¹P₁ transition at 399 nm.[4][6] The second step utilizes another laser (e.g., at 369 nm) to ionize the excited atoms.[4][5] To optimize this process, it is critical to precisely stabilize the frequency of the first-step laser to the desired isotope's resonance. Power broadening of the transition should be considered, and the intensity of the ionization laser should be sufficient to achieve a high ionization probability without introducing excessive AC Stark shifts that could affect the isotope selectivity.[7]

Q3: What are the key transitions in neutral ¹⁷¹Yb used for laser cooling and trapping?

A3: Several transitions in neutral ¹⁷¹Yb are utilized for laser cooling and trapping. The strong ¹S₀ → ¹P₁ transition at approximately 399 nm is commonly used for initial Zeeman slowing and for the first stage of magneto-optical trapping (MOT).[6][8] For cooling to lower temperatures, the narrower intercombination line, ¹S₀ → ³P₁, at around 556 nm is employed in a second-stage MOT.[8][9]

Troubleshooting Guides

Problem 1: Poor atom loading efficiency in the Magneto-Optical Trap (MOT).

  • Possible Cause: Incorrect laser frequencies for the cooling and repumping transitions.

  • Troubleshooting Step: Verify the frequencies of all cooling and repumping lasers using a wavemeter. Ensure they are locked to the correct atomic resonances for ¹⁷¹Yb. The primary cooling transition is the ¹S₀ → ¹P₁ at ~399 nm.[6][8]

  • Possible Cause: Misalignment of the MOT laser beams.

  • Troubleshooting Step: Check the alignment and retro-reflection of all six MOT beams. Ensure they intersect at the center of the quadrupole magnetic field.

  • Possible Cause: Suboptimal magnetic field gradient.

  • Troubleshooting Step: Adjust the current in the anti-Helmholtz coils to optimize the magnetic field gradient for the specific transition being used.

  • Possible Cause: Insufficient atomic flux from the oven.

  • Troubleshooting Step: Increase the oven temperature to produce a higher vapor pressure of Ytterbium. Ensure the atomic beam is properly collimated and directed towards the trapping region.

Problem 2: Short qubit coherence times in a ¹⁷¹Yb⁺ ion trap.

  • Possible Cause: Magnetic field fluctuations.

  • Troubleshooting Step: The hyperfine "clock" transition in ¹⁷¹Yb⁺ at 12.6 GHz is a popular qubit choice due to its relative insensitivity to magnetic fields.[10][11] However, residual magnetic field noise can still limit coherence. Implement magnetic shielding around the ion trap and use magnetic field coils to actively stabilize the field. Dynamical decoupling pulse sequences can also be employed to mitigate the effects of low-frequency magnetic field noise.[2]

  • Possible Cause: Laser phase noise.

  • Troubleshooting Step: For optical qubit transitions, the phase noise of the driving laser is a significant source of decoherence. Stabilize the laser frequency to a high-finesse optical cavity.

  • Possible Cause: Heating of the ion.

  • Troubleshooting Step: Anomalous heating in ion traps can lead to motional decoherence. Ensure the trap electrodes are clean and that the trap drive frequency is not exciting any mechanical resonances. Sympathetic cooling with a second ion species can be used to keep the ¹⁷¹Yb⁺ ion cold.[2]

Quantitative Data

Table 1: Key Transitions and Properties of ¹⁷¹Yb

IsotopeTransitionWavelength (nm)Natural LinewidthApplication
Neutral ¹⁷¹Yb¹S₀ → ¹P₁~39928 MHzLaser Cooling, Zeeman Slowing[6][8]
Neutral ¹⁷¹Yb¹S₀ → ³P₁~556182 kHzNarrow-line Laser Cooling[8]
Neutral ¹⁷¹Yb¹S₀ → ³P₀~57810 mHzOptical Clock Transition[8][12]
¹⁷¹Yb⁺²S₁/₂ → ²P₁/₂~369.519.6 MHzLaser Cooling, State Detection
¹⁷¹Yb⁺²S₁/₂ → ²D₃/₂~435.53.1 HzOptical Clock Transition[13]
¹⁷¹Yb⁺²S₁/₂ (F=0) ↔ ²S₁/₂ (F=1)~2.38 x 10⁷-Microwave Clock/Qubit Transition[10]

Table 2: Hyperfine Splittings and g-factors for ¹⁷¹Yb⁺

StateHyperfine Splitting (GHz)g-factor (gJ)
²S₁/₂12.6428121184690(8)[11]2.00225664
²P₁/₂2.1050.6659
²D₃/₂0.440.799

Experimental Protocols & Visualizations

Protocol 1: Laser Cooling and Trapping of Neutral ¹⁷¹Yb
  • Zeeman Slower: An effusive beam of Ytterbium atoms from a heated oven is first slowed using a counter-propagating laser beam tuned to the ¹S₀ → ¹P₁ transition (~399 nm).[6] A spatially varying magnetic field is used to keep the atoms in resonance with the laser as they slow down.

  • First Stage MOT: The slowed atoms are captured in a magneto-optical trap (MOT) using six intersecting laser beams, also tuned to the ¹S₀ → ¹P₁ transition, and a quadrupole magnetic field.[9]

  • Second Stage MOT: For further cooling, the atoms are transferred to a second MOT operating on the narrower ¹S₀ → ³P₁ intercombination line (~556 nm).[9] This allows for cooling to microkelvin temperatures.

ExperimentalWorkflow_LaserCooling cluster_source Atomic Source cluster_slowing Slowing Stage cluster_trapping Trapping & Cooling Oven Yb Oven ZeemanSlower Zeeman Slower (399 nm laser) Oven->ZeemanSlower Atomic Beam MOT1 First Stage MOT (399 nm) ZeemanSlower->MOT1 Slowed Atoms MOT2 Second Stage MOT (556 nm) MOT1->MOT2 Cold Atoms

Laser Cooling and Trapping Workflow for ¹⁷¹Yb.
Protocol 2: ¹⁷¹Yb⁺ Ion Trap Loading and Qubit Initialization

  • Photoionization: Neutral ¹⁷¹Yb atoms are introduced into the ion trap region. Isotope-selective photoionization is performed using a two-photon process (e.g., 399 nm + 369 nm lasers).[4][5]

  • Trapping: The newly created ¹⁷¹Yb⁺ ion is confined by the radiofrequency electric fields of the Paul trap.

  • Doppler Cooling: The ion is laser-cooled using the ²S₁/₂ → ²P₁/₂ transition at ~369.5 nm. A repumper laser is often required to clear out metastable states.

  • State Preparation (Qubit Initialization): Optical pumping is used to prepare the ion in a specific hyperfine ground state, which serves as the initial qubit state (e.g., the |F=0, mF=0⟩ state).

SignalingPath_IonLoading NeutralYb Neutral ¹⁷¹Yb Atom ExcitedYb Excited ¹⁷¹Yb Atom (¹P₁ state) NeutralYb->ExcitedYb 399 nm Laser YbIon ¹⁷¹Yb⁺ Ion ExcitedYb->YbIon 369 nm Laser (Ionization) TrappedIon Trapped & Cooled Ion YbIon->TrappedIon RF Trap & Cooling Laser QubitInit Initialized Qubit State (|F=0, mF=0⟩) TrappedIon->QubitInit Optical Pumping

¹⁷¹Yb⁺ Ion Loading and Qubit Initialization Pathway.
Logical Relationship: Troubleshooting Low Qubit State Readout Fidelity

LogicalRelationship_ReadoutFidelity Start Low Readout Fidelity CheckLaser Check State Detection Laser (Frequency & Power) Start->CheckLaser CheckOpticalPumping Verify Optical Pumping Efficiency Start->CheckOpticalPumping CheckBackground Measure Off-Resonant Scattering Rate Start->CheckBackground CheckTiming Review Detection Pulse Duration & Timing Start->CheckTiming SolutionLaser Stabilize Laser Parameters CheckLaser->SolutionLaser Unstable SolutionPumping Optimize Pumping Beams (Polarization & Frequency) CheckOpticalPumping->SolutionPumping Inefficient SolutionBackground Improve Laser Beam Dumping & Baffling CheckBackground->SolutionBackground High SolutionTiming Adjust Pulse Sequence CheckTiming->SolutionTiming Sub-optimal

References

Technical Support Center: Ytterbium-171 State Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing state detection fidelity for Ytterbium-171 (¹⁷¹Yb⁺) experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during ¹⁷¹Yb⁺ state detection experiments.

Question: My state detection fidelity is lower than expected. What are the common causes and how can I troubleshoot this?

Answer:

Low state detection fidelity in ¹⁷¹Yb⁺ can stem from several sources. A systematic approach to troubleshooting is crucial for identifying and mitigating the root cause.

Common Causes and Troubleshooting Steps:

  • Suboptimal Laser Parameters: The power, detuning, and polarization of the detection laser significantly impact fluorescence collection and can lead to off-resonant scattering.

    • Action: Experimentally optimize the laser power and detuning to maximize the fluorescence signal from the "bright" state while minimizing scattering from the "dark" state. Ensure the laser polarization is correctly aligned to drive the desired transition.

  • Coherent Population Trapping: The hyperfine structure of ¹⁷¹Yb⁺ can lead to the formation of "dark" states due to coherent population trapping, which reduces the fluorescence rate.[1]

    • Action: Apply a small magnetic field (a few Gauss) to lift the degeneracy of the Zeeman sublevels.[1] This destabilizes the dark states and improves fluorescence.

  • Micromotion: Excess micromotion, caused by stray electric fields displacing the ion from the RF null of the trap, can broaden the atomic transition and reduce detection fidelity.[2][3]

    • Action: Perform micromotion compensation. This can be achieved by applying corrective DC voltages to compensation electrodes.[3][4] Techniques like resolved-sideband measurements on a repump transition can be used to sense and null the micromotion in three dimensions.[2][3][5][6]

  • State Preparation and Measurement (SPAM) Errors: Errors can be introduced during the initial state preparation or the final measurement process. It's important to distinguish between these two sources of error.[7][8]

    • Action: Characterize your state preparation fidelity independently. If state preparation is faulty, focus on optimizing your optical pumping scheme. For measurement errors, consider more advanced detection techniques.

  • Background Noise: Scattered light from laser sources or other experimental components can increase the background count rate on your detector, making it harder to distinguish between the bright and dark states.

    • Action: Improve shielding of your detection setup. Use narrow-band optical filters to reject stray light.[9] Consider using detectors with low dark count rates, such as superconducting nanowire single-photon detectors (SNSPDs).[10]

Question: I'm observing significant state leakage during readout. How can I mitigate this?

Answer:

State leakage, where population is unintentionally transferred out of the qubit subspace during measurement, is a primary limitation to detection fidelity in ¹⁷¹Yb⁺.[9][11]

Mitigation Strategy: Electron Shelving

The most effective method to combat state leakage is electron shelving . This technique involves transferring the population of one of the qubit states to a long-lived metastable state that does not participate in the fluorescence cycle.

  • Principle: Before fluorescence detection, a "shelving" laser selectively excites the population from one of the hyperfine ground states (e.g., the |1⟩ state) to a metastable state, such as the ²D₃/₂ or ²F₇/₂ manifold.[9][11][12] The other qubit state (e.g., the |0⟩ state) remains in the ground state.

  • Benefit: During detection, only the unshelved state will fluoresce. Since the shelved state is decoupled from the detection laser, off-resonant scattering and leakage from this state are eliminated, leading to a significant reduction in detection error.[9][11][12] Fidelities of 99.88(2)% have been experimentally demonstrated using this technique.[9][11]

Logical Flow for Shelving-Based State Detection:

G cluster_prep State Preparation cluster_shelving Shelving cluster_detection Detection cluster_analysis Analysis start Initialize Qubit in |ψ⟩ = α|0⟩ + β|1⟩ shelve Apply Shelving Laser (e.g., coupling |1⟩ to ²D₃/₂) start->shelve detect Apply Detection Laser (resonant with |0⟩ transition) shelve->detect collect Collect Fluorescence detect->collect threshold Apply Photon Count Threshold collect->threshold result Determine Qubit State threshold->result G cluster_ground Ground State Hyperfine Manifold S_0 ²S₁/₂ (F=0) |0⟩ (Dark State) S_1 ²S₁/₂ (F=1) |1⟩ (Bright State) P_0 ²P₁/₂ (F=0) S_1->P_0 Detection Laser (369.5 nm) D_shelve ²D₃/₂ (Shelving State) S_1->D_shelve Shelving Laser (for high fidelity) P_0->S_1 Spontaneous Decay D_shelve->S_1 Reset Pulse

References

Technical Support Center: Mitigating Magnetic Field Noise in Ytterbium-171 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate magnetic field noise in Ytterbium-171 (¹⁷¹Yb) experiments.

Troubleshooting Guides

Issue 1: Short Qubit Coherence Times

Symptom: You are observing unexpectedly short coherence times (T₂ or T₂*) for your ¹⁷¹Yb qubits, significantly lower than theoretical predictions or literature values.

Possible Cause: Uncompensated magnetic field noise is a primary cause of decoherence in quantum systems.[1][2] Fluctuations in the ambient magnetic field can lead to dephasing of the qubit states.[3]

Troubleshooting Steps:

  • Characterize the Noise Spectrum:

    • Protocol: Perform a Ramsey spectroscopy measurement to determine T₂*. A spin-echo measurement can help mitigate the effects of slowly-varying noise and give a more accurate measure of the intrinsic coherence time, T₂.[4]

    • Use a spectrum analyzer or perform a Fast Fourier Transform (FFT) on the magnetic field data, measured with a sensitive magnetometer near the experimental setup, to identify the dominant frequency components of the noise.[5] Look for characteristic peaks at 50/60 Hz and their harmonics, which are indicative of power line noise.[1][5][6]

  • Implement Passive Shielding:

    • Protocol: If not already in place, install layers of mu-metal shielding around your experimental chamber.[5][6] This high-permeability material is highly effective at attenuating low-frequency magnetic fields.[7]

    • Ensure all seams and openings in the shielding are properly sealed to maintain shielding effectiveness.

  • Deploy Active Magnetic Field Stabilization:

    • Protocol: For high-precision experiments, passive shielding may be insufficient. Implement an active stabilization system consisting of:

      • A sensitive magnetometer (e.g., a fluxgate or an atomic magnetometer) placed close to the atoms to measure the magnetic field in real-time.[8]

      • A feedback loop that adjusts the current in a set of Helmholtz coils to create a magnetic field that cancels the measured noise.[1][9] This is often referred to as a feed-forward compensation system.[1]

  • Optimize Grounding and Wiring:

    • Protocol: Review your experimental setup's wiring and grounding scheme. Improper grounding can create ground loops, which are a significant source of magnetic field noise.

    • Ensure a single-point grounding strategy is used for all sensitive electronics.[10] All electrical equipment should be referenced to a common earth ground.[10][11]

    • Use twisted-pair wiring for differential signals and shielded cables for sensitive analog signals to minimize inductive pickup.[7]

Expected Improvements: The following table summarizes typical improvements that can be expected from implementing these mitigation techniques.

Mitigation TechniqueInitial RMS Noise (µG)Final RMS Noise (µG)Initial Coherence Time (ms)Final Coherence Time (ms)Reference
µ-metal Shielding 200.323.6--[5]
Dynamic Feedback 44.318.5--[5]
Shielding + Feedback --0.7311.6[6]
Issue 2: Inconsistent Experimental Results and Drifts

Symptom: You are observing significant shot-to-shot variations in your experimental outcomes, or a slow drift in measured values over the course of minutes to hours.

Possible Cause: Long-term drifts in the ambient magnetic field, including diurnal variations of the Earth's magnetic field, can shift the energy levels of your ¹⁷¹Yb atoms, leading to inconsistent results.[5] Thermal effects in current sources for magnetic coils can also cause drifts.[4]

Troubleshooting Steps:

  • Monitor Long-Term Field Stability:

    • Protocol: Use a magnetometer to log the magnetic field near your experiment over a 24-hour period to identify long-term drifts. The Earth's magnetic field can fluctuate by several hundred micro-Gauss daily.[5]

  • Implement a Field-Locking System:

    • Protocol: Utilize your active magnetic field stabilization system not just to cancel high-frequency noise, but also to lock the bias magnetic field to a stable setpoint. This will compensate for slow drifts.

  • Utilize Magnetically Insensitive Transitions:

    • Protocol: Whenever possible, encode your qubit in the first-order magnetic field-insensitive "clock states" of ¹⁷¹Yb (|F=0, m_F=0⟩ and |F=1, m_F=0⟩).[12] These states have a significantly reduced sensitivity to magnetic field fluctuations, making your experiment more robust to noise.[3][12] The primary remaining sensitivity is the second-order Zeeman shift.[12]

  • Employ Real-time Noise Correction:

    • Protocol: For advanced applications, consider implementing real-time noise correction protocols using monitor qubits. A nearby "monitor" qubit can be used to track magnetic field drifts without interrupting the main experiment, allowing for feedforward corrections to be applied to the data qubits.[13][14]

Logical Workflow for Diagnosing and Mitigating Magnetic Field Noise:

cluster_diagnosis Diagnosis cluster_mitigation Mitigation cluster_verification Verification Start Start Observe_Short_Coherence Observe Short Coherence Times Start->Observe_Short_Coherence Measure_Noise_Spectrum Measure B-Field Noise Spectrum (FFT) Observe_Short_Coherence->Measure_Noise_Spectrum Identify_Sources Identify Noise Sources (e.g., 50/60 Hz) Measure_Noise_Spectrum->Identify_Sources Passive_Shielding Implement Passive Shielding (µ-metal) Identify_Sources->Passive_Shielding High-frequency noise and external fields Active_Compensation Implement Active Compensation Passive_Shielding->Active_Compensation Residual noise remains Optimize_Grounding Optimize Grounding & Wiring Active_Compensation->Optimize_Grounding Persistent 50/60 Hz noise Use_Clock_States Use Field-Insensitive Clock States Optimize_Grounding->Use_Clock_States For ultimate insensitivity Remeasure_Coherence Remeasure Coherence Time Use_Clock_States->Remeasure_Coherence Problem_Solved Problem Solved? Remeasure_Coherence->Problem_Solved Problem_Solved->Measure_Noise_Spectrum No End End Problem_Solved->End Yes

Caption: Troubleshooting workflow for magnetic field noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of magnetic field noise in a lab environment?

A: The most common sources include:

  • Power lines: 50 Hz or 60 Hz AC power lines and their harmonics are ubiquitous in laboratory settings and are a primary source of magnetic field noise.[1][5][6]

  • Laboratory Equipment: Many common lab instruments, such as DC power supplies, computers, and monitors, can generate significant magnetic fields.[1][5]

  • Current Sources: The power supplies used to drive magnetic field coils can themselves be a source of noise.[6]

  • Environmental Fields: Fluctuations in the Earth's magnetic field can cause slow drifts.[5]

  • Vibrations: Mechanical vibrations of current-carrying wires in a magnetic field can induce noise.

Q2: What is the difference between passive and active magnetic shielding?

A:

  • Passive Shielding: This involves enclosing the experiment in a material with high magnetic permeability, such as mu-metal.[7] The material redirects magnetic field lines around the sensitive volume, effectively shielding it.[15] It is most effective for attenuating AC and static magnetic fields.

  • Active Shielding (or Active Compensation): This method uses a sensor (magnetometer) to measure the ambient magnetic field and a set of coils to generate an opposing field that actively cancels the noise.[8] This technique is highly effective for time-varying noise, especially at low frequencies.[8][9]

Signaling Pathway for Active Magnetic Field Compensation:

Ambient_Noise Ambient Magnetic Field Noise Sum + Ambient_Noise->Sum Magnetometer Magnetometer (Sensor) Feedback_Controller Feedback Controller (e.g., PID) Magnetometer->Feedback_Controller Coil_Driver Coil Driver (Current Source) Feedback_Controller->Coil_Driver Compensation_Coils Compensation Coils Coil_Driver->Compensation_Coils Cancellation_Field Cancellation Field Compensation_Coils->Cancellation_Field Cancellation_Field->Sum - Sum->Magnetometer Residual_Field Residual Field at Experiment

Caption: Active magnetic field compensation feedback loop.

Q3: Why is ¹⁷¹Yb a good choice for mitigating magnetic field noise?

A: ¹⁷¹Yb has a nuclear spin of I=1/2, which provides hyperfine states that are advantageous for quantum information processing.[12] Specifically, the |F=0, m_F=0⟩ and |F=1, m_F=0⟩ ground states are "clock states" that are first-order insensitive to magnetic fields.[12] This means that small fluctuations in the magnetic field have a minimal effect on the transition frequency between these states, significantly reducing decoherence from magnetic noise compared to other qubits that have a first-order Zeeman effect.[3]

Q4: How do I properly ground my experiment to minimize magnetic field noise?

A: Proper grounding is crucial for minimizing noise. Key principles include:

  • Single-Point Grounding: Establish a single, common ground point for all sensitive electronic equipment and the experimental apparatus to avoid ground loops.[10] This is typically the service entrance ground connection.[10]

  • Use Equipment Grounding Conductors: Do not rely solely on conduits or raceways for grounding. Run a dedicated equipment grounding conductor (green wire) along with the power conductors to all equipment.[16]

  • Isolate Sensitive Grounds: For highly sensitive equipment, consider using an isolated grounding scheme as permitted by electrical codes, which provides a "clean" ground reference.[16]

  • Bonding: Ensure all metallic, non-current-carrying components of your setup (e.g., enclosures, optical tables, racks) are bonded together to maintain them at the same potential.[16]

Q5: Can dynamical decoupling sequences help with magnetic field noise?

A: Yes, dynamical decoupling (DD) pulse sequences, such as spin-echo, are effective at mitigating the effects of slowly varying magnetic field noise.[2] By applying a series of π-pulses, the qubit's evolution is refocused, effectively canceling out the phase accumulation caused by low-frequency noise. This can significantly extend coherence times, but it is less effective against high-frequency noise components.

References

Ytterbium-171 Nuclear Spin Qubit Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Ytterbium-171 (¹⁷¹Yb) nuclear spin qubits. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing decoherence and improving qubit performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of decoherence for ¹⁷¹Yb nuclear spin qubits?

Decoherence in ¹⁷¹Yb nuclear spin qubits primarily stems from environmental noise that causes random phase fluctuations between the qubit states. The most prominent sources are:

  • Magnetic Field Fluctuations: Even though ¹⁷¹Yb is a "clock-state" qubit and has a first-order insensitivity to magnetic fields, fluctuations in the magnitude of the quantization field can still lead to dephasing.[1] These fluctuations can be caused by nearby electronics, power line noise (50/60 Hz), and thermal effects in current sources for magnetic field coils.[2][3]

  • Laser Noise: Phase and frequency instability in the lasers used for qubit manipulation and readout can introduce significant dephasing.[2][4] Optical fibers are a common source of laser phase noise due to environmental vibrations and thermal fluctuations.[2]

  • Motional Decoherence: In trapped-ion systems, heating of the ion's motional state can lead to decoherence, especially during multi-qubit gate operations that rely on the Coulomb interaction.[5][6] This "anomalous heating" is often larger than expected from thermal noise on the trap electrodes.[5]

  • Off-Resonant Scattering: During state preparation and measurement, off-resonant scattering of photons can lead to leakage to other states, causing decoherence.[7][8]

  • Background Gas Collisions: Although minimized in ultra-high vacuum systems, collisions with background gas particles can cause significant decoherence by heating the ion or changing its internal state.[9]

Q2: Why is my measured coherence time (T₂) significantly shorter than expected?*

A short T₂* time, as measured by a Ramsey experiment, typically indicates the presence of low-frequency noise and static inhomogeneities in your system. Common culprits include:

  • Magnetic Field Gradients: A non-uniform magnetic field across your ion trap or atomic array will cause different qubits to precess at slightly different frequencies, leading to a rapid decay of the ensemble coherence.[10]

  • Slow Magnetic Field Drifts: Thermal changes in the current supplies for your magnetic field coils can cause slow drifts in the field strength over the course of an experiment, which will shorten the measured T₂*.[10]

  • Laser Frequency Instability: Slow drifts in the frequency of the laser used for qubit manipulation will also manifest as a reduced T₂*.

Q3: I'm observing a decay in my Rabi oscillations. What could be the cause?

Decaying Rabi oscillations can be a sign of several issues:

  • Inhomogeneous Rabi Frequency: If different ions in your ensemble experience different laser intensities, they will have different Rabi frequencies, leading to a dephasing of the collective oscillation.

  • Off-Resonant Driving: If the driving field is not perfectly on resonance with the qubit transition, the Rabi oscillations will be damped.

  • Ion Loss: In trapped-ion systems under poor vacuum conditions, ion loss during the experiment can manifest as a decay in the Rabi oscillation signal.[11]

  • Doppler Broadening: Higher temperatures of the atoms can lead to Doppler broadening of the transition, resulting in a faster decay of Rabi oscillations.[4]

Troubleshooting Guides

Issue 1: Short Coherence Times (T₂)*

Symptoms:

  • Rapid decay of Ramsey fringes.

  • Measured T₂* is on the order of microseconds to milliseconds, while literature values suggest seconds.[10][12]

Troubleshooting Steps:

  • Characterize Magnetic Field Noise:

    • Use the qubit as a sensitive magnetometer by performing Ramsey measurements on transitions that are sensitive to magnetic fields.[2]

    • Measure the noise spectrum to identify dominant noise sources, such as 50/60 Hz power line noise.[3]

  • Implement a Spin-Echo Sequence:

    • A spin-echo sequence (π/2 pulse - τ - π pulse - τ - π/2 pulse) can mitigate the effects of slowly varying noise and static inhomogeneities.[10] A significantly longer T₂ (spin-echo time) compared to T₂* indicates that low-frequency noise is a dominant factor.

  • Improve Magnetic Field Stability:

    • Passive Shielding: Enclose your experimental setup in µ-metal shielding to block external magnetic fields.[13]

    • Active Compensation: Use a feedback or feed-forward system with a sensor (e.g., another ion) to actively cancel magnetic field fluctuations.[3][14][15]

    • Permanent Magnets: Replace electromagnets with permanent magnets for a more stable quantization field, though shielding from external noise is still crucial.[2]

Issue 2: Low Gate Fidelities

Symptoms:

  • Randomized benchmarking yields high error rates per Clifford gate.[10]

  • State preparation and measurement (SPAM) errors are high.[16]

Troubleshooting Steps:

  • Optimize Laser Parameters:

    • Laser Linewidth: Reduce the laser linewidth, as it is a significant source of dephasing.[2] Active noise cancellation for optical fibers can help.[2]

    • Intensity and Phase Stability: Ensure the intensity and phase of the laser beams at the ion location are stable.

  • Address Off-Resonant Scattering:

    • Electron Shelving: For high-fidelity readout, consider shelving one of the qubit states to a long-lived metastable state to reduce errors from off-resonant scattering.[17][18]

    • Magnetic Field Optimization: Applying a specific magnetic field can create near-perfect cyclicity for one of the nuclear spin states during fluorescence readout, significantly improving the bright/dark contrast.[7][8]

  • Cool the Qubit's Motion:

    • For multi-qubit gates that are sensitive to motional states, ensure the ion is cooled to near the motional ground state using techniques like Raman sideband cooling.[19]

Quantitative Data Summary

The following tables summarize key performance metrics for ¹⁷¹Yb nuclear spin qubits reported in the literature.

Table 1: Coherence Times

Coherence TimeReported Value (seconds)SystemReference
T₁ (Spin Depolarization)13(2) for |0⟩, 27(2) for |1⟩Neutral Atom Array[10]
T₁ (Spin Depolarization)~20Neutral Atom Array[12]
T₂* (Ramsey)1.24(5)Neutral Atom Array[10]
T₂* (Ramsey)3.7(4)Optical Tweezer Array[19]
T₂ (Spin Echo)5(1)Neutral Atom Array[10]
T₂ (Spin Echo)7.9(4)Optical Tweezer Array[19]

Table 2: Gate and Measurement Fidelities

OperationFidelityReference
Single-Qubit Gate (Randomized Benchmarking)99.959(6)%[10]
Two-Qubit CZ Gate99.4(1)%[20]
Qubit State Measurement99.5(4)%[7][8]
Qubit State Measurement (with shelving)99.88(2)%[18]

Experimental Protocols

Protocol 1: Ramsey Spectroscopy for T₂ Measurement*

This experiment measures the dephasing time due to both static inhomogeneities and time-varying noise.

Methodology:

  • State Preparation: Initialize the qubit in the |0⟩ state via optical pumping.

  • First π/2 Pulse: Apply a laser or microwave pulse to rotate the qubit state into an equal superposition of |0⟩ and |1⟩.

  • Free Evolution: Allow the qubit to evolve freely for a variable time, τ. During this time, the relative phase between the |0⟩ and |1⟩ components will accumulate.

  • Second π/2 Pulse: Apply a second π/2 pulse with a controlled phase relative to the first pulse.

  • Measurement: Measure the probability of finding the qubit in the |1⟩ state.

  • Data Analysis: Repeat steps 1-5 for various evolution times τ. The resulting probability of being in |1⟩ will oscillate as a function of τ (Ramsey fringes). The decay of the amplitude of these fringes is fit to an exponential function to extract the T₂* time.

Protocol 2: Spin-Echo for T₂ Measurement

This protocol is used to measure the coherence time in the presence of slowly varying noise, effectively canceling out the effects of static frequency offsets.

Methodology:

  • State Preparation: Initialize the qubit in the |0⟩ state.

  • First π/2 Pulse: Apply a π/2 pulse to create a superposition state.

  • Free Evolution (τ): Allow the qubit to evolve for a time τ.

  • π Pulse: Apply a π pulse to invert the qubit state (|0⟩ ↔ |1⟩). This effectively reverses the phase accumulation.

  • Free Evolution (τ): Allow the qubit to evolve for another period of time τ. The phase evolution during this period will cancel the phase accumulated in step 3 if the noise is slow compared to 2τ.

  • Final π/2 Pulse: Apply a final π/2 pulse.

  • Measurement: Measure the probability of finding the qubit in the |1⟩ state.

  • Data Analysis: Repeat for increasing values of the total evolution time (2τ). The decay of the measured signal is fit to an exponential to determine T₂.

Visualizations

Experimental_Workflow_Ramsey cluster_init Initialization cluster_ramsey Ramsey Sequence cluster_meas Measurement & Analysis start Start init Prepare Qubit in |0⟩ start->init pi_2_1 π/2 Pulse init->pi_2_1 free_evo Free Evolution (τ) pi_2_1->free_evo pi_2_2 π/2 Pulse free_evo->pi_2_2 measure Measure P(|1⟩) pi_2_2->measure repeat Repeat for different τ measure->repeat fit Fit Decay for T₂* repeat->fit end_node End fit->end_node

Caption: Experimental workflow for Ramsey spectroscopy to measure T₂*.

Decoherence_Sources_Mitigation cluster_sources Sources of Decoherence cluster_mitigation Mitigation Strategies mag_noise Magnetic Field Fluctuations shielding Passive Shielding (µ-metal) mag_noise->shielding active_cancel Active Compensation mag_noise->active_cancel spin_echo Spin-Echo Sequences mag_noise->spin_echo laser_noise Laser Noise laser_noise->spin_echo laser_stabilize Laser Linewidth Reduction laser_noise->laser_stabilize motional_heating Motional Heating symp_cool Sympathetic/Sideband Cooling motional_heating->symp_cool

Caption: Relationship between decoherence sources and mitigation techniques.

References

Technical Support Center: Laser Cooling of Ytterbium-171

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the laser cooling of Ytterbium-171 (¹⁷¹Yb).

Frequently Asked Questions (FAQs)

Q1: What are the primary transitions used for laser cooling neutral ¹⁷¹Yb?

A1: The most common transitions for laser cooling neutral ¹⁷¹Yb are:

  • The strong ¹S₀ → ¹P₁ transition at 399 nm, which is often used for initial cooling in a magneto-optical trap (MOT) and for Zeeman slowing.[1][2]

  • The narrower intercombination ¹S₀ → ³P₁ transition at 556 nm, which is utilized for a second stage of cooling to achieve lower temperatures.[1][2]

Q2: Why is it difficult to reach the Doppler cooling limit with the 399 nm transition in ¹⁷¹Yb?

A2: Achieving the Doppler cooling limit with the broad ¹S₀ → ¹P₁ transition can be challenging due to the complex hyperfine structure of ¹⁷¹Yb (nuclear spin I=1/2) and the presence of sub-Doppler cooling mechanisms like the Sisyphus effect, which can lead to lower temperatures than the Doppler limit but require careful optimization of parameters.[3][4][5] In fact, temperatures well below the 694 µK Doppler limit have been recorded.[3][4][5][6]

Q3: My MOT is unstable or has a low atom number. What are common causes and solutions?

A3: Instability or a low atom number in a ¹⁷¹Yb MOT can stem from several factors:

  • Laser Detuning and Power: The detuning and power of the cooling and repumper lasers are critical. The 399 nm cooling laser is typically red-detuned from the ¹S₀ → ¹P₁ transition. The optimal detuning needs to be found empirically. Imbalance in the power of the MOT beams can also lead to instability.

  • Magnetic Field Gradient: The magnetic field gradient is crucial for trapping. A typical gradient for a 399 nm MOT is around 30-50 G/cm.[7][8] For some applications, a lower gradient might be desirable, which can be achieved in a two-color MOT.[9]

  • Zeeman Slower Performance: Inefficient slowing of the atomic beam from the oven will result in a lower MOT loading rate. Ensure the Zeeman slower laser is on resonance and has sufficient power.

  • Vacuum Quality: A high background pressure in the vacuum chamber will lead to collisions and a short trap lifetime. The pressure in the main chamber should be maintained at ≲ 4 × 10⁻⁷ Pa.[3]

Q4: How can I achieve sub-Doppler temperatures for ¹⁷¹Yb?

A4: Sub-Doppler cooling in ¹⁷¹Yb, despite its F=1/2 ground state, can be achieved through the Sisyphus cooling mechanism in a σ+ - σ- light-field configuration.[3][4][5][10] This requires careful control over the polarization of the cooling laser beams. Further cooling to microkelvin or even nanokelvin temperatures can be achieved using techniques like:

  • A second-stage MOT on the 556 nm transition.[1][2]

  • Raman sideband cooling in an optical lattice.[11]

  • Sisyphus cooling using the long-lived ³P₀ clock state.[12]

Troubleshooting Guides

Issue 1: Sub-optimal atom temperature in the MOT
Symptom Possible Cause Troubleshooting Step
Temperature is significantly higher than expected (> 1 mK for 399 nm MOT).Incorrect laser detuning.Systematically vary the detuning of the 399 nm cooling laser to find the optimal value for the lowest temperature.
Laser intensity is too high, leading to power broadening.Reduce the intensity of the MOT beams. The intensity is typically reduced to ~10% of the loading intensity before temperature measurement.[10]
Misalignment of MOT beams.Ensure all six MOT beams are well-aligned and retro-reflected.
Impure polarization of MOT beams.Check the polarization of all beams. For Sisyphus cooling, a σ+ - σ- configuration is necessary.[3][10]
Issue 2: Low trap lifetime
Symptom Possible Cause Troubleshooting Step
Trapped atom number decays rapidly (< 1 second).Poor vacuum quality.Check for leaks in the vacuum system and ensure pumps are operating correctly. A pressure of ≲ 4 × 10⁻⁷ Pa is recommended.[3]
Off-resonant light scattering.Ensure no stray light is entering the chamber. Use appropriate optical filters.
Collisions with hot background atoms.Optimize the atomic beam collimation and consider differential pumping stages.

Quantitative Data Summary

ParameterTypical ValueIsotope(s)Reference
399 nm MOT
Temperature< 400 µK¹⁷¹Yb[3][4][5][6]
Doppler Limit694 µK-[3][4][5][6]
Magnetic Field Gradient30 - 50 G/cm-[7][8]
556 nm MOT
Temperature~20 µK¹⁷¹Yb[13]
Optical Lattice Cooling
Temperature (Raman Sideband)6.3 µK¹⁷¹Yb[11]
Temperature (Sisyphus)< 200 nK¹⁷¹Yb[12]
Ion Trap
Temperature< 270 mK¹⁷¹Yb⁺[14]
Temperature< 1 K¹⁷¹Yb⁺[15]

Experimental Protocols

Protocol 1: Two-Stage Magneto-Optical Trapping of Neutral ¹⁷¹Yb
  • Atomic Beam Preparation: Generate an atomic beam of Ytterbium from an oven heated to approximately 420°C.[10]

  • Zeeman Slowing: Use a counter-propagating laser beam at 399 nm to slow the atoms. The laser frequency is chirped or a spatially varying magnetic field is used to keep the atoms in resonance as they slow down.

  • First Stage MOT (Blue MOT):

    • Utilize the ¹S₀ → ¹P₁ transition at 399 nm.

    • Employ a standard six-beam MOT configuration with σ+ and σ- polarized beams.

    • Apply a magnetic field gradient of approximately 46 G/cm.[7]

    • The laser should be red-detuned from the atomic resonance.

  • Second Stage MOT (Green MOT):

    • Transfer the atoms to a second MOT operating on the narrower ¹S₀ → ³P₁ transition at 556 nm for further cooling.

    • The 399 nm light is switched off after a transfer time of about 20 ms.[16]

  • Temperature Measurement: Measure the temperature of the trapped atoms using the release-and-recapture method or by imaging the expansion of the atomic cloud after turning off the trap.[3]

Visualizations

Laser_Cooling_Workflow cluster_source Atomic Source cluster_slowing Slowing cluster_trapping Trapping & Cooling cluster_cooling_mechanisms Advanced Cooling Oven Yb Oven (~420°C) Zeeman_Slower Zeeman Slower (399 nm) Oven->Zeeman_Slower Atomic Beam MOT_399 Blue MOT (399 nm) Zeeman_Slower->MOT_399 Slowed Atoms MOT_556 Green MOT (556 nm) MOT_399->MOT_556 Transfer Optical_Lattice Optical Lattice MOT_556->Optical_Lattice Loading Raman_Cooling Raman Sideband Cooling Optical_Lattice->Raman_Cooling Sisyphus_Cooling Sisyphus Cooling Optical_Lattice->Sisyphus_Cooling Energy_Levels_Neutral_Yb171 cluster_levels Neutral ¹⁷¹Yb Energy Levels 1S0 ¹S₀ (F=1/2) 1P1 ¹P₁ (F'=3/2) 1S0->1P1 399 nm (Broad Cooling) 3P1 ³P₁ (F'=1/2, 3/2) 1S0->3P1 556 nm (Narrow Cooling) 3P0 ³P₀ (F'=1/2) 1S0->3P0 578 nm (Clock Transition) Troubleshooting_Logic Start Low MOT Efficiency Low_Atom_Number Low Atom Number? Start->Low_Atom_Number High_Temperature High Temperature? Low_Atom_Number->High_Temperature No Check_Slower Check Zeeman Slower (Laser Power, Detuning) Low_Atom_Number->Check_Slower Yes Check_Detuning Optimize Laser Detuning High_Temperature->Check_Detuning Yes Check_Vacuum Check Vacuum Pressure Check_Slower->Check_Vacuum Check_MOT_Alignment Check MOT Beam Alignment Check_Vacuum->Check_MOT_Alignment Check_Intensity Optimize Laser Intensity Check_Detuning->Check_Intensity Check_Polarization Check Beam Polarization Check_Intensity->Check_Polarization

References

State preparation and measurement (SPAM) error analysis in Ytterbium-171

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ytterbium-171 qubits. The focus is on identifying and mitigating State Preparation and Measurement (SPAM) errors, a critical factor in the fidelity of quantum computations.

Frequently Asked Questions (FAQs)

Q1: What are SPAM errors in the context of this compound qubits?

A1: SPAM (State Preparation and Measurement) errors are inaccuracies that occur during the initialization (preparation) and readout (measurement) of the qubit's state. In this compound, the qubit is typically encoded in the hyperfine ground states. An ideal experiment would perfectly prepare the ion in a specific state (e.g., |0⟩) and flawlessly measure its final state. However, imperfections in lasers, magnetic fields, and detection hardware can lead to errors in either of these processes. These errors are distinct from gate errors, which occur during the quantum computation itself.

Q2: What are the primary sources of SPAM errors in Yb-171 experiments?

A2: The main contributors to SPAM errors in this compound systems include:

  • Imperfect State Preparation: Incomplete optical pumping can leave the qubit in a mixed state rather than the desired pure state.

  • Off-Resonant Scattering: During measurement, the detection laser can unintentionally excite the "dark" state, causing it to fluoresce and be misidentified as the "bright" state.

  • Laser Frequency and Intensity Noise: Fluctuations in the frequency or power of the preparation and detection lasers can lead to incorrect state manipulation and measurement.

  • Magnetic Field Fluctuations: Yb-171 hyperfine qubits have a first-order sensitivity to magnetic fields, and environmental magnetic field noise can cause dephasing and state mixing.

  • Photon Shot Noise and Detection Inefficiency: The probabilistic nature of photon emission and imperfect photon detection can lead to errors in distinguishing between the bright and dark states.

  • Crosstalk: In multi-qubit systems, operations on one ion can unintentionally affect the state of neighboring ions.

Q3: What is a typical SPAM fidelity for Yb-171 qubits?

A3: SPAM fidelities for this compound qubits have been steadily improving. While earlier experiments reported fidelities around 99%, recent advancements using techniques like shelving have pushed this value to over 99.9%. The achievable fidelity depends on the specific experimental setup and error mitigation techniques employed.

Troubleshooting Guide

Problem 1: Low State Preparation Fidelity

  • Symptom: Repeatedly preparing the |0⟩ state results in a significant fraction of measurements yielding the |1⟩ state, even with no subsequent operations.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Optical Pumping - Verify the frequency and polarization of the optical pumping laser are correctly set to drive the desired transition. - Increase the duration and/or power of the optical pumping pulse to ensure complete population transfer to the target state.
Off-Resonant Excitation - Check for and shield against stray light sources that could be causing unwanted transitions. - Optimize the detuning of the pumping laser to minimize off-resonant scattering.
Magnetic Field Instability - Use magnetic shielding to isolate the experiment from external field fluctuations. - Implement active magnetic field stabilization using feedback from a magnetometer.

Problem 2: High Measurement Error Rate

  • Symptom: The distinction between the bright and dark states during fluorescence detection is poor, leading to a high error rate in state readout.

  • Possible Causes & Solutions:

CauseSolution
Laser Frequency Drift - Implement a frequency locking scheme for the detection laser, for example, using the Pound-Drever-Hall technique with a stable reference cavity.[1]
Sub-optimal Detection Parameters - Optimize the detection laser power and detuning to maximize the fluorescence of the bright state while minimizing off-resonant scattering from the dark state.[2]
Photon Detection Issues - Ensure the photon detector (e.g., PMT or SPAD) is properly aligned and focused on the ion. - Check for and minimize sources of background light that could contribute to dark counts.[3]
Coherent Population Trapping - Apply a small magnetic field to lift the degeneracy of the Zeeman sublevels and disrupt the formation of dark states during detection.[2]

Problem 3: Measurement Crosstalk in Multi-Qubit Systems

  • Symptom: Measuring one qubit significantly affects the state of a neighboring "spectator" qubit.

  • Possible Causes & Solutions:

CauseSolution
Scattered Detection Light - Use tightly focused addressing beams for individual qubit readout. - Implement physical separation or shuttling of ions to move the target qubit to a dedicated detection zone away from spectator qubits.[4][5]
Off-Resonant Excitation of Spectator Qubits - Employ shelving techniques where the spectator qubit's population is moved to a state that is far-detuned from the detection laser transition.

Quantitative Data

The following tables summarize key performance metrics for SPAM in this compound from various experimental works.

Table 1: Reported SPAM Fidelities in this compound

ReferenceSPAM Fidelity (%)Measurement TechniqueKey Innovation
Mai et al. (2024)[6][7][8]99.88(2)State-dependent fluorescence with shelving to the ²D₃/₂ stateMitigates state leakage during detection.
Crain et al. (2019)[4][5]99.931(6)Superconducting nanowire single-photon detectors and photon time-of-arrival statisticsImproved detection speed and fidelity.
Setzer et al. (2021)[9]99 (in 7.7 ms)CMOS-compatible, surface-trap-integrated single-photon avalanche photodiodesEnables scalable, room-temperature detection.

Table 2: Example Error Budget for Yb-171 Qubit Operations

Error SourceTypical Contribution to InfidelityMitigation Strategy
State Preparation 10⁻³ - 10⁻⁴Optimized optical pumping, magnetic field stabilization
Measurement 10⁻³ - 10⁻⁵Shelving, high-efficiency photon detection, crosstalk suppression
Laser Frequency Noise VariesActive frequency stabilization
Magnetic Field Noise VariesMagnetic shielding, active field cancellation[10]
Off-Resonant Scattering 10⁻⁴Optimized laser detuning, shelving

Experimental Protocols

Protocol 1: Basic SPAM Characterization

This protocol outlines the fundamental steps to measure the SPAM error for a single this compound qubit.

  • State Preparation:

    • Apply a laser pulse to optically pump the ion to the |0⟩ state. The laser should be resonant with the appropriate transition to depopulate the |1⟩ state.

    • The duration and power of this pulse should be calibrated to maximize the population in the |0⟩ state.

  • Measurement of P(1|0):

    • Immediately after state preparation, apply the measurement sequence.

    • This involves illuminating the ion with a laser resonant with a cycling transition from the |1⟩ state (the "bright" state).

    • Collect the fluorescence photons using a photon detector.

    • Set a threshold for the number of detected photons to distinguish between the |0⟩ (dark) and |1⟩ (bright) states.

    • Repeat this prepare-and-measure sequence many times (e.g., 10,000) and count the number of times the outcome is |1⟩.

    • The probability of measuring |1⟩ when preparing |0⟩, denoted P(1|0), is the number of |1⟩ outcomes divided by the total number of trials.

  • Measurement of P(0|1):

    • Prepare the ion in the |0⟩ state as in step 1.

    • Apply a π-pulse using a microwave or Raman laser field to rotate the qubit from the |0⟩ to the |1⟩ state.

    • Immediately apply the measurement sequence as in step 2.

    • Repeat this prepare-and-measure sequence many times and count the number of times the outcome is |0⟩.

    • The probability of measuring |0⟩ when preparing |1⟩, denoted P(0|1), is the number of |0⟩ outcomes divided by the total number of trials.

  • Calculate Average SPAM Error:

    • The average SPAM error is given by (P(1|0) + P(0|1)) / 2.

    • The SPAM fidelity is 1 - (average SPAM error).

Visualizations

StatePreparationAndMeasurementWorkflow cluster_prep State Preparation cluster_meas Measurement prep_start Start optical_pumping Apply Optical Pumping Laser prep_start->optical_pumping wait_prep Wait for Population Transfer optical_pumping->wait_prep prep_end Qubit in |0⟩ State wait_prep->prep_end meas_start Start Measurement prep_end->meas_start Proceed to Measurement detection_laser Apply Detection Laser meas_start->detection_laser collect_photons Collect Fluorescence Photons detection_laser->collect_photons threshold Compare Photon Count to Threshold collect_photons->threshold state_0 Outcome: |0⟩ threshold->state_0 < Threshold state_1 Outcome: |1⟩ threshold->state_1 >= Threshold

Caption: Workflow for Yb-171 qubit state preparation and measurement.

SPAM_Troubleshooting cluster_prep_diag Preparation Error Diagnosis cluster_meas_diag Measurement Error Diagnosis start High SPAM Error Detected check_prep Is P(1|0) high? start->check_prep check_meas Is P(0|1) high? check_prep->check_meas No check_pumping Check Optical Pumping (Power, Duration, Frequency) check_prep->check_pumping Yes check_detection_laser Check Detection Laser (Frequency, Power, Detuning) check_meas->check_detection_laser Yes end_node Implement Solutions and Re-evaluate check_meas->end_node No (Error source may be complex) check_prep_field Check Magnetic Field Stability check_pumping->check_prep_field check_prep_field->end_node check_photon_collection Check Photon Collection (Alignment, Background) check_detection_laser->check_photon_collection check_cpt Check for Coherent Population Trapping check_photon_collection->check_cpt check_cpt->end_node

Caption: Decision tree for troubleshooting SPAM errors in Yb-171.

References

Validation & Comparative

Ytterbium-171: A Quantum Leap in High-Fidelity Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more precise and sensitive measurement tools is relentless. In the realm of quantum sensing, Ytterbium-171 (¹⁷¹Yb⁺) is emerging as a formidable contender, offering unparalleled stability and long coherence times. This guide provides an objective comparison of ¹⁷¹Yb⁺ with established quantum sensing platforms, particularly Nitrogen-Vacancy (NV) centers in diamond, supported by experimental data to validate its potential in transformative applications, including pharmaceutical research.

Quantum sensors leverage the exquisite sensitivity of quantum systems to their environment to measure physical quantities with unprecedented precision. The choice of a quantum sensor is dictated by the specific application, hinging on a delicate balance of sensitivity, coherence, spatial resolution, and operating conditions. This guide delves into the unique characteristics of this compound, a trapped ion quantum sensor, and contrasts it with the widely used solid-state platform of NV centers.

Performance Metrics: A Head-to-Head Comparison

The efficacy of a quantum sensor is quantified by several key performance indicators. The following tables summarize the experimental data for ¹⁷¹Yb⁺ and NV centers, providing a clear comparison for researchers to evaluate the optimal platform for their needs.

Performance MetricThis compound (Trapped Ion)Nitrogen-Vacancy (NV) Center (Diamond)
Sensitivity High, with demonstrations reaching the pT/√Hz range for magnetometry.[1][2]High, with sensitivities in the pT/√Hz to nT/√Hz range for magnetometry.[2][3][4][5]
Coherence Time (T₂) Exceptionally long, with demonstrated coherence times exceeding one hour.[6] T₂ times of several seconds are routinely achieved.[7]Varies significantly with diamond purity and NV density, typically in the range of microseconds to a few milliseconds at room temperature.[3][8][9][10]
Spin Relaxation Time (T₁) Long, with reported values of tens of seconds.Typically in the range of milliseconds at room temperature.[8][9][10]
Operating Temperature Requires cryogenic temperatures for trapping and cooling.Operates over a wide range of temperatures, including room temperature and up to 500 K.[11][12]
Spatial Resolution Atomic-scale, fundamentally limited by the localization of the trapped ion.Can achieve nanoscale resolution, with the spatial resolution dependent on the distance of the NV center from the sample.[8][13][14]
Platform Trapped ion in an ultra-high vacuum environment.Solid-state defect in a diamond lattice.

Table 1: Comparison of Key Performance Metrics for this compound and NV Center Quantum Sensors.

Experimental Protocols: A Glimpse into the Laboratory

Understanding the experimental intricacies is crucial for appreciating the strengths and limitations of each quantum sensing platform.

This compound Trapped-Ion Sensor

The experimental setup for a ¹⁷¹Yb⁺ quantum sensor involves the use of a sophisticated ion trap to confine a single Ytterbium ion in an ultra-high vacuum.

Experimental Workflow for a ¹⁷¹Yb⁺ Magnetometer:

  • Ion Trapping and Cooling: A single ¹⁷¹Yb⁺ ion is confined using radiofrequency electric fields in a Paul trap. Laser cooling is employed to reduce the ion's motional energy to near the ground state.[15][16]

  • State Preparation: The internal spin state of the ¹⁷¹Yb⁺ ion is initialized into a specific quantum state using optical pumping with lasers of precise frequencies and polarizations.[15]

  • Sensing Interval (Ramsey Sequence): A sequence of microwave pulses is applied to create a superposition of the spin states. The ion is then allowed to freely precess for a set duration, during which its quantum phase evolves in response to the external magnetic field.

  • State Readout: A final microwave pulse converts the accumulated phase into a population difference between the spin states. The state of the ion is then read out by detecting state-dependent fluorescence. A laser excites a specific transition; if the ion is in one state, it scatters many photons (bright state), while in the other state, it scatters very few (dark state).[17]

  • Data Analysis: The probability of finding the ion in the bright state oscillates as a function of the free precession time, and the frequency of this oscillation is directly proportional to the magnetic field strength.

Yb171_Magnetometer_Workflow cluster_trap Ion Trap cluster_control Control & Measurement Trap Paul Trap Ion ¹⁷¹Yb⁺ Ion Detection State Readout (Fluorescence Detection) Ion->Detection LaserCooling Laser Cooling LaserCooling->Ion StatePrep State Preparation (Optical Pumping) StatePrep->Ion Microwave Microwave Pulses (Ramsey Sequence) Microwave->Ion DataAnalysis Data Analysis (Magnetic Field Calculation) Detection->DataAnalysis Fluorescence Signal

Workflow for a ¹⁷¹Yb⁺ trapped-ion magnetometer.
Nitrogen-Vacancy (NV) Center Sensor

NV centers are point defects in the diamond lattice that act as single-spin quantum sensors. Their operation at room temperature makes them particularly attractive for a range of applications.

Experimental Workflow for NV Center Magnetometry (ODMR):

  • Initialization: A green laser is used to optically pump the NV center, preferentially polarizing its electron spin into the mₛ=0 state.[18]

  • Microwave Excitation: A microwave field is applied to the diamond sample. The frequency of the microwaves is swept across the resonance frequencies of the NV center's spin transitions.

  • Spin-Dependent Fluorescence: When the microwave frequency matches the energy difference between the mₛ=0 and mₛ=±1 spin states, the NV center is driven into the mₛ=±1 states. These states have a higher probability of non-radiative decay through a metastable state, resulting in a reduction of the red fluorescence emitted by the NV center.

  • Optically Detected Magnetic Resonance (ODMR): By monitoring the intensity of the red fluorescence as the microwave frequency is swept, a dip in fluorescence is observed at the resonance frequencies.

  • Magnetic Field Sensing: An external magnetic field lifts the degeneracy of the mₛ=±1 states (the Zeeman effect), causing the single resonance dip to split into two. The magnitude of this splitting is directly proportional to the strength of the magnetic field component along the NV axis.[19]

NV_Center_ODMR_Workflow cluster_sample Diamond Sample cluster_instrumentation Instrumentation Diamond Diamond NV_Center NV Center Photodetector Photodetector NV_Center->Photodetector Red Fluorescence GreenLaser Green Laser (532 nm) GreenLaser->NV_Center Initialization MicrowaveSource Microwave Source MicrowaveSource->NV_Center Excitation DataAnalysis Data Analysis (ODMR Spectrum) Photodetector->DataAnalysis Fluorescence Intensity

Workflow for NV center magnetometry using ODMR.

Applications in Drug Development: A New Frontier

The high sensitivity and spatial resolution of quantum sensors open up new avenues for research in drug development and molecular biology.

This compound in Drug Discovery

While direct applications are still in early stages of exploration, the exceptional stability of ¹⁷¹Yb⁺-based sensors makes them ideal candidates for high-precision measurements of subtle magnetic fields emanating from biological samples. Potential applications include:

  • High-Resolution NMR: ¹⁷¹Yb⁺ sensors could be used to detect the weak magnetic fields from nuclear magnetic resonance (NMR) signals of small sample volumes, potentially enabling single-molecule NMR.[20]

  • Monitoring Biochemical Reactions: Tracking changes in the magnetic environment during enzymatic reactions or protein folding.

NV Centers in Drug Development

NV centers have already demonstrated significant utility in biomedical sensing due to their ability to operate under ambient conditions and in close proximity to biological samples.

  • Nanoscale Thermometry: NV centers can measure local temperature changes with high sensitivity and spatial resolution, enabling the study of heat generation in single cells during metabolic processes or in response to drug candidates.

  • Sensing of Paramagnetic Species: NV centers are highly sensitive to the presence of paramagnetic species, such as free radicals or metal ions. This allows for the real-time monitoring of oxidative stress in cells or the binding of metallodrugs to their targets.[21]

  • Drug-Target Interaction Studies: By functionalizing the diamond surface, NV centers can be brought into close proximity to specific biomolecules to probe the local magnetic environment and detect binding events of drug molecules.

Drug_Development_Applications cluster_Yb171 This compound cluster_NV NV Centers QuantumSensors Quantum Sensors Yb_NMR High-Resolution NMR QuantumSensors->Yb_NMR Yb_Reactions Biochemical Reaction Monitoring QuantumSensors->Yb_Reactions NV_Thermo Nanoscale Thermometry QuantumSensors->NV_Thermo NV_Paramagnetic Paramagnetic Species Sensing QuantumSensors->NV_Paramagnetic NV_Interaction Drug-Target Interaction QuantumSensors->NV_Interaction

Potential applications of quantum sensors in drug development.

Conclusion: The Future of High-Fidelity Sensing

Both this compound and NV centers represent the cutting edge of quantum sensing technology, each with a distinct set of advantages. ¹⁷¹Yb⁺, with its exceptionally long coherence times and intrinsic stability, is an ideal platform for applications demanding the utmost precision and accuracy, such as next-generation atomic clocks and fundamental physics research. Its potential in high-resolution NMR could revolutionize structural biology and drug discovery.

NV centers, on the other hand, offer the significant advantage of room-temperature operation and a robust solid-state platform, making them more readily deployable for a wide range of applications, particularly in biological and medical research. Their demonstrated ability to probe temperature and paramagnetic species at the nanoscale is already impacting our understanding of cellular processes.

The choice between these powerful quantum sensors will ultimately depend on the specific requirements of the research question. For scientists and drug development professionals, the continued advancement of both trapped-ion and solid-state quantum sensors promises a future of unprecedented measurement capabilities, driving innovation and discovery at the molecular level.

References

A Comparative Guide to Trapped Ion Qubits: Ytterbium-171 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development navigating the quantum landscape, the choice of qubit is a critical decision that dictates the potential and limitations of their quantum computing endeavors. This guide provides an objective comparison of Ytterbium-171 (¹⁷¹Yb⁺) with other leading trapped-ion qubits—Calcium-40 (⁴⁰Ca⁺), Barium-133 (¹³³Ba⁺), and Strontium-88 (⁸⁸Sr⁺). The comparison is based on key performance metrics backed by experimental data, offering a clear overview to inform hardware selection for quantum information processing.

Trapped ions are a leading platform for quantum computing, prized for their long coherence times, high-fidelity operations, and excellent connectivity. The choice of atomic species for a trapped-ion qubit, however, involves trade-offs in properties such as internal energy level structure, laser cooling and control wavelengths, and susceptibility to external noise. This guide delves into a quantitative comparison of these factors for ¹⁷¹Yb⁺ and its prominent alternatives.

At a Glance: Key Performance Metrics

The performance of a quantum bit is primarily assessed by its ability to maintain a quantum state (coherence), the accuracy of quantum operations (gate fidelity), and the reliability of reading out the final state (state preparation and measurement fidelity). The following table summarizes these crucial metrics for the four trapped ions under consideration, providing a quantitative foundation for comparison.

Ion SpeciesQubit TypeT₁ Coherence TimeT₂ Coherence TimeSingle-Qubit Gate FidelityTwo-Qubit Gate FidelityState Preparation & Measurement (SPAM) Fidelity
¹⁷¹Yb⁺ Hyperfine> 10 minutes~1 s> 99.99%[1]99.72%[2][3]99.915(7)%[4]
⁴⁰Ca⁺ Optical/Spin~1 s~1 ms[5]99.999985%[6]> 99.9%[7][8]99.991(1)%
¹³³Ba⁺ Hyperfine> 30 s-99.97%[9]> 99.9%[10]99.971(3)%[11]
⁸⁸Sr⁺ Optical-715(30) ms[12]99.3(1)%[13]99.45(6)%[13]> 99.6%[13]

In-Depth Comparison of Trapped Ion Qubits

This compound (¹⁷¹Yb⁺): The Hyperfine Workhorse

This compound is a widely used hyperfine qubit, meaning its quantum states are encoded in the hyperfine energy levels of its ground state. This provides a significant advantage: the qubit frequency is in the microwave regime, making it less susceptible to laser phase noise and resulting in exceptionally long coherence times.

Advantages:

  • Long Coherence Times: The hyperfine structure leads to "clock" transitions that are insensitive to magnetic field fluctuations to the first order, enabling very long T₁ and T₂ times.

  • High-Fidelity Gates: Well-established techniques using stimulated Raman transitions with 355 nm lasers allow for high-fidelity single- and two-qubit gates[6].

  • Mature Technology: ¹⁷¹Yb⁺ is a workhorse in the trapped-ion community, leading to well-developed experimental techniques and a robust ecosystem of supporting technologies.

Experimental Protocol Outline: ¹⁷¹Yb⁺ Hyperfine Qubit

The following diagram illustrates a typical experimental workflow for initializing, manipulating, and measuring a ¹⁷¹Yb⁺ qubit.

Yb171_Workflow cluster_init State Preparation cluster_ops Quantum Operations cluster_meas Measurement start Neutral Yb Oven photoionization Isotope-Selective Photoionization (399nm & 369nm lasers) start->photoionization trapping Ion Trapping (Paul Trap) photoionization->trapping cooling Doppler Cooling (369.5nm laser) trapping->cooling optical_pumping Optical Pumping to |F=0, mF=0> cooling->optical_pumping single_qubit Single-Qubit Gates (Microwave or Raman Beams) optical_pumping->single_qubit two_qubit Two-Qubit Gates (Mølmer-Sørensen) single_qubit->two_qubit detection_laser State-Selective Fluorescence (369.5nm laser) two_qubit->detection_laser pmt Photon Counting (PMT/Camera) detection_laser->pmt Ca40_Workflow cluster_init State Preparation cluster_ops Quantum Operations cluster_meas Measurement start Neutral Ca Oven photoionization Photoionization start->photoionization trapping Ion Trapping photoionization->trapping cooling Doppler Cooling (397nm & 866nm lasers) trapping->cooling initialization Initialization to S1/2 state cooling->initialization single_qubit Single-Qubit Gates (729nm laser on S1/2 to D5/2 transition) initialization->single_qubit two_qubit Two-Qubit Gates (Light-Shift or Mølmer-Sørensen) single_qubit->two_qubit detection_laser State-Dependent Fluorescence (397nm laser) two_qubit->detection_laser pmt Photon Counting detection_laser->pmt Trapped_Ion_Logic cluster_workflow General Trapped Ion Experimental Workflow A Ion Loading & Trapping B Laser Cooling A->B Confine ion in RF Paul trap C Qubit Initialization B->C Reduce ion motion to near ground state D Quantum Gate Operations C->D Prepare qubit in a well-defined initial state E Qubit Measurement D->E Apply sequence of single- and two-qubit gates F F

References

A Comparative Guide to Ytterbium-171 and Strontium-87 for Optical Clocks

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of ever more precise timekeeping, optical atomic clocks have surpassed the performance of their microwave predecessors, reaching fractional frequency instabilities and systematic uncertainties at the 10⁻¹⁸ level and beyond. Among the leading candidates for the next generation of atomic clocks are those based on neutral Ytterbium-171 (¹⁷¹Yb) and Strontium-87 (⁸⁷Sr) atoms confined in an optical lattice. This guide provides an objective comparison of the performance of ¹⁷¹Yb and ⁸⁷Sr optical clocks, supported by experimental data, to inform researchers, scientists, and professionals in fields reliant on ultra-precise time and frequency measurements.

Performance Comparison

The ultimate performance of an optical clock is determined by its accuracy (how well it realizes the true atomic transition frequency) and its stability (how consistently it measures that frequency over time). The following table summarizes key performance metrics for state-of-the-art ¹⁷¹Yb and ⁸⁷Sr optical lattice clocks.

Performance MetricThis compound (¹⁷¹Yb)Strontium-87 (⁸⁷Sr)
Clock Transition ¹S₀ → ³P₀¹S₀ → ³P₀
Clock Frequency ~518 THz (578 nm)~429 THz (698 nm)
Systematic Uncertainty 2.2 × 10⁻¹⁸[1][2]2.1 × 10⁻¹⁸[3][4]
Instability (Allan Deviation) 1.6 × 10⁻¹⁸ @ 25,000 s[5]2.8 × 10⁻¹⁷ @ 2000 s[6]
Magic Wavelength ~759 nm[7]~813 nm[8][9]
Blackbody Radiation Shift @ 300 K -1.289(7) Hz[10]-2.38 Hz (approx.)
Nuclear Spin (I) 1/29/2

Signaling Pathways and Experimental Workflow

The operation of both ¹⁷¹Yb and ⁸⁷Sr optical lattice clocks relies on a series of intricate steps to prepare and interrogate the atoms. The energy level structures of these atoms, with their specific transitions for cooling, trapping, and the ultra-narrow clock transition, are fundamental to their function.

Ytterbium_171_Energy_Levels cluster_gs Ground State cluster_es Excited States GS ¹S₀ (F=1/2) P1 ¹P₁ (F=3/2) GS->P1 399 nm (1st Stage Cooling & Detection) P0 ³P₀ (F=1/2) GS->P0 578 nm (Clock Transition) P1_3 ³P₁ (F=1/2, 3/2) GS->P1_3 556 nm (2nd Stage Cooling)

Energy levels of this compound relevant for optical clocks.

Strontium_87_Energy_Levels cluster_gs Ground State cluster_es Excited States GS ¹S₀ (F=9/2) P1 ¹P₁ (F=11/2) GS->P1 461 nm (1st Stage Cooling & Detection) P0 ³P₀ (F=9/2) GS->P0 698 nm (Clock Transition) P1_3 ³P₁ (F=7/2, 9/2, 11/2) GS->P1_3 689 nm (2nd Stage Cooling) S1_5s6s (5s6s)¹S₀ P_5s5p (5s5p)³P₁,₂ P_5s5p->S1_5s6s 679 nm, 707 nm (Repumping)

Energy levels of Strontium-87 relevant for optical clocks.

A generalized experimental workflow for an optical lattice clock is depicted below. This sequence is broadly applicable to both ¹⁷¹Yb and ⁸⁷Sr systems, with variations in the specific laser wavelengths and timings.

Optical_Clock_Workflow cluster_prep Atomic Sample Preparation cluster_interrogation Clock Interrogation cluster_feedback Frequency Stabilization A Atomic Source (Oven) B Zeeman Slower A->B C 1st Stage MOT (Blue MOT) B->C D 2nd Stage MOT (Red MOT) C->D E Load into Optical Lattice (Magic Wavelength) D->E F Spin Polarization E->F G Interrogate Clock Transition (Ultra-stable Laser) F->G H State Detection (Fluorescence Imaging) G->H I Generate Error Signal H->I J Feedback to Clock Laser I->J J->G

Generalized experimental workflow for an optical lattice clock.

Experimental Protocols

The following sections outline the detailed methodologies for the key experimental stages in ¹⁷¹Yb and ⁸⁷Sr optical lattice clocks.

This compound Experimental Protocol
  • Atomic Source and Slowing :

    • An effusive oven heated to approximately 400-500 °C produces a thermal beam of Yb atoms.[11]

    • A Zeeman slower, using a counter-propagating laser beam red-detuned from the ¹S₀ → ¹P₁ transition at 399 nm, decelerates the atoms.[12]

  • Magneto-Optical Trapping (MOT) :

    • First Stage (Blue MOT) : Atoms are captured and cooled in a MOT operating on the strong ¹S₀ → ¹P₁ transition at 399 nm.[5][13] This cools the atoms to the millikelvin range.

    • Second Stage (Red MOT) : Further cooling is achieved in a MOT using the narrower ¹S₀ → ³P₁ intercombination line at 556 nm, reducing the atomic temperature to tens of microkelvins.[5][13]

  • Optical Lattice Trapping :

    • The cold atoms are loaded into a one-dimensional optical lattice formed by a retro-reflected laser beam tuned to the "magic wavelength" of approximately 759 nm.[7] At this wavelength, the AC Stark shifts of the ¹S₀ and ³P₀ clock states are equal, minimizing perturbations to the clock transition frequency.

  • Clock Interrogation and Detection :

    • The atoms are spin-polarized into a single magnetic sublevel (e.g., mF = +1/2 or -1/2) of the ¹S₀ ground state.

    • The ¹S₀ → ³P₀ clock transition at 578 nm is probed with an ultra-stable laser.[7] The laser's frequency is stabilized to the atomic resonance.

    • After the interrogation pulse, the population in the ground and excited states is determined by detecting fluorescence on the 399 nm transition. Atoms in the ³P₀ state are first returned to the ground state before detection.

Strontium-87 Experimental Protocol
  • Atomic Source and Slowing :

    • A strontium atomic beam is generated from an oven heated to about 500 °C.[14]

    • A Zeeman slower, utilizing a laser on the ¹S₀ → ¹P₁ transition at 461 nm, slows the atoms.[6][14]

  • Magneto-Optical Trapping (MOT) :

    • First Stage (Blue MOT) : Atoms are cooled and trapped in a MOT on the broad ¹S₀ → ¹P₁ transition at 461 nm, reaching millikelvin temperatures.[15]

    • Second Stage (Red MOT) : The atoms are transferred to a MOT operating on the much narrower ¹S₀ → ³P₁ intercombination line at 689 nm, which cools them to a few microkelvins.[16] Repumping lasers at 679 nm and 707 nm are used to return atoms that have decayed to other states back to the cooling cycle.[14]

  • Optical Lattice Trapping :

    • The ultracold atoms are loaded into a 1D optical lattice. The lattice laser is tuned to the magic wavelength of approximately 813 nm.[8][9]

  • Clock Interrogation and Detection :

    • The atoms are optically pumped into one of the stretched spin states (e.g., mF = ±9/2) of the ¹S₀ ground state.

    • The ¹S₀ → ³P₀ clock transition at 698 nm is interrogated with a highly stabilized clock laser.[6]

    • The populations of the clock states are measured by observing fluorescence on the 461 nm transition.[15]

Discussion

Both ¹⁷¹Yb and ⁸⁷Sr have demonstrated exceptional performance, reaching systematic uncertainties and instabilities at the forefront of precision measurement.

  • ¹⁷¹Yb offers a simpler nuclear spin structure (I=1/2), which simplifies the atomic spectrum and can reduce certain systematic effects. The lower nuclear spin also leads to a zero tensor polarizability, which is advantageous for reducing sensitivities to the polarization of the lattice light.[7]

  • ⁸⁷Sr has a longer history of development in optical lattice clocks and has been extensively characterized by multiple research groups worldwide.[17] Its higher nuclear spin (I=9/2) leads to a more complex hyperfine structure but also offers a rich system for studying various physical phenomena.

The choice between ¹⁷¹Yb and ⁸⁷Sr for a particular application may depend on specific experimental considerations and the systematic effects one aims to minimize. The blackbody radiation (BBR) shift, a significant contributor to the uncertainty budget in room-temperature clocks, is a key area of ongoing research for both species.[3][10] Efforts to operate these clocks in cryogenic environments are underway to further reduce this uncertainty.

References

Ytterbium-171 Qubits: A Comparative Fidelity Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of quantum computing, the choice of the fundamental information-processing unit, the qubit, is paramount to the performance and scalability of a quantum processor. Among the various physical implementations, the Ytterbium-171 (¹⁷¹Yb) isotope, a rare-earth metal, has emerged as a compelling candidate, particularly in trapped-ion and neutral atom architectures. This guide provides a comprehensive comparison of ¹⁷¹Yb qubit fidelity with other leading alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the current state-of-the-art.

Performance Comparison

The fidelity of a qubit is a measure of its ability to maintain its quantum state and the accuracy of operations performed on it. Key metrics include the fidelity of single-qubit and two-qubit gates, the fidelity of state preparation and measurement (SPAM), and the coherence time, which dictates how long a qubit can preserve its quantum information. The following tables summarize the performance of ¹⁷¹Yb qubits in comparison to other prominent qubit modalities.

Single-Qubit Gate Fidelity Platform Fidelity (%) Reference
This compound (Neutral Atom) Tweezer Array99.963(2)[1][2]
This compound (Trapped Ion)Paul Trap>99.99[3]
Superconducting Qubit (Fluxonium)Circuit QED99.998[4][5]
Trapped Ion (Barium-137)Paul TrapNot specified
Neutral Atom (Cesium-133)Optical Tweezer~99.993[6]
Two-Qubit Gate Fidelity Platform Fidelity (%) Reference
This compound (Neutral Atom) Tweezer Array99.72(3) (with post-selection)[1][2]
This compound (Neutral Atom) Tweezer Array99.40(3) (without post-selection)[1][2]
Superconducting Qubit (Transmon)Circuit QED99.8[7][8]
Neutral Atom (Rubidium/Cesium)Tweezer Array99.5 (on 60 qubits)[9][10][11]
Trapped IonPaul Trap99.92
State Preparation and Measurement (SPAM) Fidelity Platform Fidelity (%) Reference
This compound (Neutral Atom) Tweezer ArrayNot specified
Trapped Ion (Barium-137)Paul Trap99.9904[12][13]
Trapped IonPaul Trap99.9993[14]
Superconducting QubitCircuit QED99.9 (pure measurement fidelity)[7][15]
Coherence Times Platform T2 (s)*T2 (s) Reference
This compound (Neutral Atom) Tweezer Array3.7(4)7.9(4)[5]
This compound (Trapped Ion) Paul Trap->3600 (1 hour)[4][16]
Superconducting Qubit (Fluxonium)Circuit QED0.00148-[17][18]
Neutral Atom (Cesium-133)Optical Tweezer-12.6[3]
Neutral Atom (Strontium-87)Optical Tweezer-40[6][19]

Experimental Protocols

The fidelity of quantum operations is typically characterized using standardized protocols, with Randomized Benchmarking (RB) being the most common.[20] This technique provides an estimate of the average gate error by running sequences of random quantum gates and measuring the decay in fidelity as the sequence length increases.

Single-Qubit and Two-Qubit Randomized Benchmarking

Objective: To measure the average fidelity of single-qubit and two-qubit gates.

Methodology:

  • Sequence Generation: A sequence of random Clifford gates of a certain length is generated. The Clifford group is a special set of quantum operations that are crucial for quantum error correction.

  • State Preparation: The qubit is initialized to a known state, typically |0⟩.

  • Gate Application: The sequence of random Clifford gates is applied to the qubit(s).

  • Inversion Gate: An inversion gate, calculated to be the inverse of the entire random sequence, is applied at the end. In an ideal scenario, this returns the qubit to its initial state.

  • Measurement: The final state of the qubit is measured.

  • Iteration and Fitting: Steps 2-5 are repeated for many different random sequences of the same length, and for various sequence lengths. The probability of returning to the initial state is plotted against the sequence length, and the decay is fitted to an exponential function. The decay constant is directly related to the average gate fidelity.

For two-qubit RB, the process is similar, but the random Clifford gates are two-qubit gates, and the initial state is a two-qubit state, often |00⟩. Interleaved Randomized Benchmarking is a variation where a specific gate of interest is interleaved between the random Clifford gates to isolate its fidelity.

State Preparation and Measurement (SPAM) Fidelity

Objective: To determine the accuracy of initializing and reading out the qubit state.

Methodology:

  • State Preparation: The qubit is repeatedly prepared in a specific state (e.g., |0⟩ or |1⟩).

  • Measurement: Immediately after preparation, the qubit state is measured.

  • Analysis: The fidelity is determined by the frequency of correctly measuring the prepared state. This process is repeated for all computational basis states to get the overall SPAM fidelity. High-fidelity readout often involves techniques like state-selective fluorescence in trapped ions and neutral atoms.

Visualizing the Benchmarking Process

The following diagrams illustrate the logical workflow of a typical qubit benchmarking experiment and a comparison of key performance metrics.

G cluster_prep Qubit Preparation cluster_ops Quantum Operations cluster_meas Measurement & Analysis prep Initialize Qubit(s) to a known state (e.g., |0⟩) gates Apply sequence of quantum gates (e.g., from RB) prep->gates meas Measure final qubit state gates->meas analysis Analyze results to determine fidelity meas->analysis

Caption: Logical workflow of a typical qubit fidelity benchmarking experiment.

G cluster_yb This compound cluster_sc Superconducting cluster_ti Other Trapped Ions cluster_na Other Neutral Atoms center Qubit Performance yb_1q 1Q Fidelity ~99.96% yb_2q 2Q Fidelity ~99.7% yb_spam SPAM (High) yb_coh Coherence >1 hr (ion) ~8s (atom) sc_1q 1Q Fidelity ~99.998% sc_2q 2Q Fidelity ~99.8% sc_spam SPAM ~99.9% sc_coh Coherence ~1.5 ms ti_1q 1Q Fidelity (High) ti_2q 2Q Fidelity ~99.92% ti_spam SPAM ~99.999% ti_coh Coherence (seconds) na_1q 1Q Fidelity ~99.993% na_2q 2Q Fidelity ~99.5% na_spam SPAM (High) na_coh Coherence ~40 s

Caption: Comparative performance metrics of this compound and other leading qubit platforms.

References

Reproducibility in Ytterbium-171 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the precision of atomic systems, the reproducibility of experimental results is paramount. Ytterbium-171 (¹⁷¹Yb), a rare-earth metal isotope, has emerged as a leading platform for quantum information processing and optical atomic clocks due to its unique atomic structure. This guide provides an objective comparison of ¹⁷¹Yb-based experiments with alternative systems, supported by experimental data, detailed protocols, and visualizations to enhance understanding and reproducibility.

This compound's ground state possesses a nuclear spin of 1/2, which provides a highly coherent and stable qubit that is remarkably insensitive to external magnetic field fluctuations.[1][2] This intrinsic property is a cornerstone of its utility in quantum computing and precision measurements, contributing to the high fidelity and reproducibility of experiments.

Quantitative Performance Comparison

The performance of a quantum system is often benchmarked by key metrics such as coherence time, gate fidelity, and, in the case of atomic clocks, frequency instability. The following tables summarize these quantitative measures for ¹⁷¹Yb and compare them with other common atomic species used in similar experimental setups.

Qubit Platform Coherence Time (T₂) Single-Qubit Gate Fidelity Two-Qubit Gate Fidelity Key Advantages References
¹⁷¹Yb⁺ (Trapped Ion) > 1 hour (with dynamical decoupling)> 99.99%~99.7%Long coherence times, high fidelity gates, robust nuclear spin qubit.[3][4][5]
¹⁷¹Yb (Neutral Atom) ~5 seconds (spin echo)~99.96%~99.4%Large number of qubits, flexible connectivity.[6][7]
⁸⁷Sr (Optical Lattice Clock) N/A (clock stability is the metric)N/AN/AHigh stability and accuracy for timekeeping.[8][9]
⁸⁷Rb (Neutral Atom) Seconds> 99.9%> 97%Well-established techniques, strong interactions.[2][10]
Optical Clock Species Systematic Uncertainty Frequency Instability References
¹⁷¹Yb⁺ ~5 x 10⁻¹⁷~1.5 x 10⁻¹⁶ (τ/s)⁻¹ᐟ²[8][11]
⁸⁷Sr ~5 x 10⁻¹⁷~1.5 x 10⁻¹⁶ (τ/s)⁻¹ᐟ²[8][11]

Experimental Protocols

Reproducing experimental results hinges on a detailed understanding of the methodologies employed. Below is a generalized protocol for a trapped-ion experiment using ¹⁷¹Yb⁺, a common application for this isotope.

Protocol: Trapped ¹⁷¹Yb⁺ Ion Qubit Experiment
  • Ion Loading and Trapping:

    • Neutral ytterbium atoms are produced from a heated oven.[12]

    • A two-step photoionization process is used to selectively ionize ¹⁷¹Yb atoms. This involves a 399 nm laser to excite the atoms and a 369 nm laser to ionize them.[13]

    • The resulting ¹⁷¹Yb⁺ ions are confined in a linear Paul trap, which uses a combination of static and radiofrequency electric fields to create a potential well.[14][15]

  • Laser Cooling:

    • Doppler cooling is the first cooling stage, performed using a laser tuned slightly below the 2S₁/₂ → 2P₁/₂ transition at 369.5 nm.[13] This reduces the ion's kinetic energy.

    • For experiments requiring the ion to be in its motional ground state, further cooling techniques like resolved sideband cooling are employed.[13]

  • Qubit Initialization (State Preparation):

    • The qubit is encoded in the hyperfine ground states of the ¹⁷¹Yb⁺ ion.

    • Optical pumping with a 369.5 nm laser is used to prepare the ion in a specific initial state with high fidelity.[13]

  • Quantum State Manipulation (Gate Operations):

    • Single-qubit gates (rotations) are performed using microwave fields or laser-induced Raman transitions.[16]

    • Two-qubit entangling gates are typically realized by coupling the internal qubit states to the collective motional modes of the ion chain using lasers.[13]

  • Qubit Readout (State Detection):

    • State-dependent fluorescence is used for high-fidelity readout. A laser at 369.5 nm drives a cycling transition. If the ion is in one state, it scatters many photons and appears bright. In the other state, it remains dark.[1]

    • The scattered photons are collected by a high numerical aperture lens and detected by a photomultiplier tube (PMT) or an electron-multiplying charge-coupled device (EMCCD) camera.[17]

Visualizing Key Processes

To further aid in the understanding of ¹⁷¹Yb experiments, the following diagrams illustrate the fundamental atomic structure and a typical experimental workflow.

Yb171_EnergyLevels cluster_ground Ground State Manifold cluster_excited Excited State Manifold 2S1/2_F1 ²S₁/₂(F=1) 2P1/2_F1 ²P₁/₂(F=1) 2S1/2_F1->2P1/2_F1 Cooling & Readout (369.5 nm) 2S1/2_F0 ²S₁/₂(F=0) |Qubit 0⟩ 2S1/2_F0->2S1/2_F1 Microwave Transition (12.6 GHz) |Qubit 1⟩ 2P1/2_F0 ²P₁/₂(F=0) 2P1/2_F0->2S1/2_F1 Spontaneous Decay 2P1/2_F1->2S1/2_F1 Spontaneous Decay

Caption: Simplified energy level diagram of the ¹⁷¹Yb⁺ ion relevant for qubit operations.

TrappedIonWorkflow cluster_setup Experimental Setup cluster_process Experimental Sequence VacuumChamber Ultra-High Vacuum Chamber IonTrap Linear Paul Trap Lasers Laser Systems (Cooling, Pumping, Gates) Optics Optics for Beam Delivery & Imaging Control Control Electronics & Software Ionization 1. Photo-Ionization of ¹⁷¹Yb Atoms Trapping 2. Ion Trapping Ionization->Trapping Cooling 3. Doppler Cooling Trapping->Cooling Initialization 4. Qubit Initialization (Optical Pumping) Cooling->Initialization Manipulation 5. Quantum Gate Operations Initialization->Manipulation Readout 6. State-Dependent Fluorescence Detection Manipulation->Readout

Caption: A typical experimental workflow for a trapped-ion quantum computing experiment using ¹⁷¹Yb⁺.

Challenges to Reproducibility

Despite the advantages of ¹⁷¹Yb, achieving consistent and reproducible results requires careful management of several experimental parameters.

  • Magnetic Field Stability: While the qubit transition in ¹⁷¹Yb⁺ is first-order insensitive to magnetic fields, fluctuations can still cause dephasing over longer timescales.[18][19]

  • Laser Frequency and Intensity Noise: The lasers used for cooling, state preparation, and gate operations must be highly stable in both frequency and intensity to minimize errors.[2]

  • Ion Motional Heating: Unwanted heating of the ion's motion can lead to decoherence and gate errors. This is a significant challenge, particularly in microfabricated traps.[20]

  • Stray Electric Fields: Patch potentials on trap electrodes can create stray electric fields that affect the ion's position and motional frequencies.[21]

Conclusion and Outlook

This compound has proven to be a robust and versatile platform for cutting-edge research in quantum computing and metrology. Its inherent atomic properties contribute to the high levels of reproducibility demonstrated in numerous experiments. By understanding the detailed experimental protocols and diligently addressing the potential sources of error, researchers can harness the power of ¹⁷¹Yb to push the boundaries of science and technology. The ongoing development of more advanced ion traps and laser systems promises to further enhance the fidelity and scalability of ¹⁷¹Yb-based quantum systems, paving the way for fault-tolerant quantum computers and even more precise atomic clocks.

References

A Comparative Guide to Ytterbium-171 Qubit Fidelity Benchmarking Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of fault-tolerant quantum computation necessitates quantum bits (qubits) with exceptionally high-fidelity operations. Among the leading physical implementations, trapped Ytterbium-171 (¹⁷¹Yb⁺) ions have emerged as a prominent platform, distinguished by their long coherence times and potential for high-fidelity quantum gates.[1] This guide provides an objective comparison of the performance of ¹⁷¹Yb⁺ qubits against other alternatives, supported by experimental data. It further details the standard protocols for benchmarking qubit fidelity, offering a comprehensive resource for researchers in the field.

Quantitative Performance Benchmarks

The fidelity of quantum operations is a critical metric for the viability of any qubit platform. For ¹⁷¹Yb⁺, extensive research has been dedicated to characterizing and improving single- and two-qubit gate fidelities, as well as coherence times. The following tables summarize key performance benchmarks for ¹⁷¹Yb⁺ and provide a comparison with another leading trapped-ion qubit, Calcium-43 (⁴³Ca⁺).

Table 1: Single-Qubit Gate Fidelity

QubitGate TypeFidelity (%)Benchmarking ProtocolReference
¹⁷¹Yb⁺ Single-Qubit Rotations99.9975Randomized Benchmarking[2]
¹⁷¹Yb⁺ Single-Qubit Clifford Gate99.963(2)Clifford Randomized Benchmarking[3]
¹⁷¹Yb⁺ Single-Qubit Rotations99.959(6)Randomized Benchmarking[4]
¹⁷¹Yb⁺ Single-Qubit Gates99.5Randomized Benchmarking[5]
⁴³Ca⁺ Single-Qubit Gates99.99343Randomized Benchmarking[2]

Table 2: Two-Qubit Gate Fidelity

Qubit SystemGate TypeFidelity (%)Benchmarking ProtocolReference
¹⁷¹Yb⁺ Controlled-Z (CZ)99.72(3) (with post-selection)Clifford Randomized Benchmarking[3][6]
¹⁷¹Yb⁺ Controlled-Z (CZ)99.40(3) (without post-selection)Clifford Randomized Benchmarking[3][6]
¹⁷¹Yb⁺ Controlled-Z (CZ)0.994(1)Not Specified[7][8]
¹⁷¹Yb⁺ Mølmer-Sørensen (MS)97.5 (average)Parity and joint-population measurement[5]
⁴³Ca⁺ / ⁸⁸Sr⁺ (mixed species) Light-Shift Gate99.8Not Specified[9]
⁴³Ca⁺ / ⁸⁸Sr⁺ (mixed species) Mølmer-Sørensen (MS)99.6Not Specified[9]

Table 3: Coherence Times

QubitCoherence ParameterTimeReference
¹⁷¹Yb⁺ T₁ (Spin Relaxation Time)> 1 hour[10][11][12]
¹⁷¹Yb⁺ T₂ (Coherence Time)~5500 s[12]
¹⁷¹Yb⁺ T₂ (with dynamical decoupling)16 ± 2 ms[13]
¹⁷¹Yb⁺ T₂* (Dephasing Time)1.24(5) s[4]

Experimental Protocols: Randomized Benchmarking

Randomized Benchmarking (RB) is the industry-standard protocol for characterizing the average error rate of a set of quantum gate operations.[14][15] Its key advantage is its robustness to state preparation and measurement (SPAM) errors, providing a reliable measure of gate fidelity.

Methodology for Single-Qubit Randomized Benchmarking:

  • Initialization: The ¹⁷¹Yb⁺ qubit is prepared in a known initial state, typically the ground state |0⟩, through optical pumping.[12][14]

  • Random Sequence Generation: A sequence of m random Clifford gates is generated. The Clifford group is a set of operations that map Pauli operators to other Pauli operators and is crucial for the effectiveness of RB.[15]

  • Sequence Application: The generated random sequence of gates is applied to the qubit.

  • Inverse Gate Application: An inverse gate is calculated and applied at the end of the sequence. This inverse gate is chosen to return the qubit to its initial state in the absence of errors.

  • Measurement: The final state of the qubit is measured.[14]

  • Repetition and Averaging: Steps 2-5 are repeated for many different random sequences of the same length m. The results are averaged to obtain the survival probability (the probability of measuring the qubit in its initial state).

  • Varying Sequence Length: The entire process is repeated for different sequence lengths m.

  • Fidelity Extraction: The survival probability is plotted as a function of the sequence length m. This decay curve is fitted to an exponential function, from which the average gate fidelity can be extracted.[13][14]

For two-qubit systems, a similar procedure is followed, but with two-qubit Clifford gates. A notable technique for trapped ions is Subspace Randomized Benchmarking, which simplifies the process by operating only within the symmetric subspace of the two qubits.[16][17]

RandomizedBenchmarkingWorkflow cluster_prep Preparation cluster_execution Execution Loop (repeat for different m and sequences) cluster_analysis Analysis init Initialize Qubit in |0⟩ rand_seq Generate Random Clifford Sequence of length m init->rand_seq apply_seq Apply Sequence to Qubit rand_seq->apply_seq inv_gate Calculate and Apply Inverse Gate apply_seq->inv_gate measure Measure Qubit State inv_gate->measure avg Average Survival Probability over many sequences measure->avg plot Plot Survival Probability vs. Sequence Length (m) avg->plot fit Fit to Exponential Decay to extract Fidelity plot->fit ErrorSources cluster_env Environmental Noise cluster_control Control System Imperfections cluster_qubit Qubit-Specific Errors cluster_gate Resulting Gate Errors mag_field Magnetic Field Fluctuations decoherence Decoherence (T1, T2) mag_field->decoherence elec_field Electric Field Noise elec_field->decoherence laser_intensity Laser Intensity/Phase Noise gate_error Gate Infidelity laser_intensity->gate_error microwave Microwave Field Instability microwave->gate_error timing Timing Jitter timing->gate_error spam State Prep. & Measurement (SPAM) Error spam->gate_error (Affects measured fidelity) decoherence->gate_error crosstalk Addressability Crosstalk crosstalk->gate_error

References

A Comparative Guide to Ytterbium-171 and Other Rare-Earth Ions for Quantum Computing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development exploring the frontiers of quantum information science, the choice of qubit modality is a critical decision. Among the promising candidates, rare-earth ions doped in solid-state crystals have emerged as a compelling platform, offering long coherence times and excellent optical properties. This guide provides an in-depth comparison of Ytterbium-171 (¹⁷¹Yb³⁺) with other notable rare-earth ions—Erbium-167 (¹⁶⁷Er³⁺), Neodymium-143 (¹⁴³Nd³⁺), and Europium-151 (¹⁵¹Eu³⁺)—for quantum computing applications.

This comparison focuses on key performance metrics backed by experimental data, detailed experimental protocols for crucial operations, and visual representations of underlying processes to aid in the objective evaluation of these quantum systems.

Quantitative Performance Comparison

The performance of a quantum bit (qubit) is fundamentally determined by its ability to maintain a quantum state (coherence) and the accuracy with which it can be manipulated (gate fidelity). The following tables summarize the experimentally observed coherence times (T₁, T₂) and gate fidelities for this compound and other selected rare-earth ions.

IonHost CrystalT₁ (Spin Relaxation Time)T₂ (Spin Coherence Time)Notes
¹⁷¹Yb³⁺ Y₂SiO₅-> 1 hour[1][2]Exceptional coherence due to nuclear spin I=1/2 and a ground state with zero electronic angular momentum, reducing sensitivity to magnetic noise.[3][4]
Optical Tweezer-T₂* = 3.7(4) s, T₂ = 7.9(4) s[5]T₂* is the inhomogeneous dephasing time, while T₂ is the coherence time measured with a spin-echo sequence.
¹⁶⁷Er³⁺ Y₂SiO₅-Hyperfine: 1.3 s[6]Erbium's telecom C-band transition is advantageous for quantum networks.[4]
Y₂O₃-Electron Spin: up to 7.1 ms (with dynamical decoupling)[4]Electron spin coherence is shorter but can be extended with advanced techniques.
¹⁵¹Eu³⁺ Y₂SiO₅> 30 hoursup to 6 hours (with dynamical decoupling)[1]Europium exhibits very long spin coherence times, making it a strong candidate for quantum memory.[3][7]
Y₂SiO₅-47 s (two-pulse spin echo)[1]
¹⁴³Nd³⁺ YVO₄--Limited experimental data is available for the coherence times of individual ¹⁴³Nd³⁺ ion qubits.

Table 1: Comparison of Coherence Times for Selected Rare-Earth Ion Qubits. T₁ represents the spin-lattice relaxation time, and T₂ represents the spin coherence time. Longer coherence times are desirable for performing complex quantum computations.

IonHost CrystalSingle-Qubit Gate FidelityTwo-Qubit Gate FidelityNotes
¹⁷¹Yb³⁺ Optical Tweezer> 99.99%[4]99.72(3)%[8][9]High fidelities are achieved using precisely controlled laser pulses.
¹⁶⁷Er³⁺ Y₂SiO₅--Experimental gate fidelity data for individual ¹⁶⁷Er³⁺ qubits is not readily available. Theoretical studies suggest the potential for high-fidelity gates.
¹⁵¹Eu³⁺ Y₂SiO₅--Similar to Erbium, specific experimental gate fidelities for single-ion ¹⁵¹Eu³⁺ qubits are not widely reported.
¹⁴³Nd³⁺ YVO₄--Experimental gate fidelity data for ¹⁴³Nd³⁺ qubits is currently lacking in the literature.

Table 2: Comparison of Gate Fidelities for Selected Rare-Earth Ion Qubits. High gate fidelities are crucial for the implementation of fault-tolerant quantum algorithms.

Experimental Protocols

Reproducibility and advancement in quantum computing research rely on detailed and transparent experimental methodologies. Below are the protocols for key experiments cited in the performance comparison.

Measurement of Coherence Times

1. T₁ (Spin-Lattice Relaxation Time) Measurement: Inversion Recovery

The inversion recovery technique is a standard method to measure the T₁ time, which characterizes the timescale for a qubit to return to its thermal equilibrium state after being excited.

  • Initialization: The qubit is prepared in its ground state, typically |0⟩, through optical pumping.

  • Inversion: A resonant π-pulse (180-degree rotation) is applied to invert the qubit population to the excited state |1⟩.

  • Variable Delay: The qubit is allowed to relax for a variable time τ. During this period, the population of the |1⟩ state decays back towards the |0⟩ state due to spin-lattice relaxation.

  • Readout: A π/2-pulse (90-degree rotation) is applied to rotate the remaining population in the z-basis to the x-y plane, followed by a measurement of the qubit state.

  • Data Analysis: The measured population of the |1⟩ state is plotted as a function of the delay time τ. The resulting decay curve is fitted to an exponential function, P(|1⟩)(τ) = A * exp(-τ/T₁) + B, from which the T₁ time constant is extracted.

2. T₂ (Spin Coherence Time) Measurement: Ramsey Interferometry and Spin Echo

The T₂ time, or dephasing time, measures how long a qubit can maintain a coherent superposition.

  • Ramsey Interferometry (for T₂):* This technique measures the inhomogeneous dephasing time (T₂*), which is sensitive to both intrinsic qubit decoherence and static inhomogeneities in the local environment.

    • Initialization: The qubit is prepared in the |0⟩ state.

    • First π/2-pulse: A resonant π/2-pulse is applied to create a coherent superposition state (|0⟩ + |1⟩)/√2.

    • Free Evolution: The qubit evolves freely for a time τ, during which it accumulates a phase difference between the |0⟩ and |1⟩ states.

    • Second π/2-pulse: A second π/2-pulse, with a relative phase φ to the first pulse, is applied.

    • Readout: The final state of the qubit is measured.

    • Data Analysis: The probability of measuring the qubit in the |1⟩ state oscillates as a function of the delay time τ (Ramsey fringes). The decay of the fringe amplitude is fitted to an exponential function to extract T₂*.

  • Spin Echo (for T₂): This method is used to measure the intrinsic coherence time (T₂) by refocusing the dephasing caused by static inhomogeneities.

    • Initialization: The qubit is prepared in the |0⟩ state.

    • π/2-pulse: A resonant π/2-pulse creates a superposition state.

    • Free Evolution (τ/2): The qubit dephases for a time τ/2.

    • π-pulse: A resonant π-pulse is applied to reverse the phase evolution of the different spin components.

    • Free Evolution (τ/2): The qubit rephases for another time τ/2.

    • Readout: The final state of the qubit is measured.

    • Data Analysis: The amplitude of the refocused signal (the "echo") is measured as a function of the total evolution time τ. The decay of the echo amplitude is fitted to an exponential to determine T₂.

Qubit Initialization and Readout

1. Qubit Initialization: Optical Pumping

Optical pumping is a widely used technique to prepare a rare-earth ion into a specific quantum state with high fidelity.

  • Laser Excitation: A laser is tuned to an optical transition that excites the ion from one of its ground-state hyperfine levels to an excited electronic state.

  • Spontaneous Emission: The ion in the excited state will spontaneously decay back to the ground-state manifold. The decay channels are typically spread across multiple hyperfine levels.

  • Repetitive Cycling: By continuously applying the laser, the ion is repeatedly excited from the targeted ground state level. Through this process, the population is gradually transferred out of the targeted level and accumulates in other ground-state levels that are not resonant with the laser.

  • State Preparation: After a sufficient number of cycles, the ion is prepared in a "dark" state, which is the desired initial qubit state (e.g., |0⟩), with high probability.

2. Qubit Readout: State-Dependent Fluorescence

The state of the qubit is typically read out by detecting state-dependent fluorescence.

  • Selective Excitation: A laser is tuned to an optical transition that is resonant with only one of the qubit states (e.g., the |1⟩ state).

  • Fluorescence Detection: If the qubit is in the resonant state (|1⟩), it will be excited by the laser and subsequently emit photons as it decays. These photons are collected by a sensitive detector (e.g., a photomultiplier tube or a single-photon counting module).

  • State Discrimination: If the qubit is in the non-resonant state (|0⟩), it will not be excited by the laser and will not fluoresce.

  • Thresholding: The number of detected photons within a specific time window is compared to a threshold to determine the initial state of the qubit. A high photon count indicates the |1⟩ state, while a low or zero count indicates the |0⟩ state.

Visualizing Quantum Processes

To provide a clearer understanding of the experimental workflows and logical relationships, the following diagrams are generated using the Graphviz DOT language.

Experimental_Workflow_Coherence_Measurement cluster_T1 T₁ Measurement (Inversion Recovery) cluster_T2_star T₂* Measurement (Ramsey)   cluster_T2 T₂ Measurement (Spin Echo) T1_Init Initialize to |0⟩ T1_Pi Apply π-pulse T1_Init->T1_Pi T1_Delay Wait for time τ T1_Pi->T1_Delay T1_Pi2 Apply π/2-pulse T1_Delay->T1_Pi2 T1_Read Readout State T1_Pi2->T1_Read T2s_Init Initialize to |0⟩ T2s_Pi2_1 Apply π/2-pulse T2s_Init->T2s_Pi2_1 T2s_Delay Free Evolve (τ) T2s_Pi2_1->T2s_Delay T2s_Pi2_2 Apply π/2-pulse (phase φ) T2s_Delay->T2s_Pi2_2 T2s_Read Readout State T2s_Pi2_2->T2s_Read T2_Init Initialize to |0⟩ T2_Pi2 Apply π/2-pulse T2_Init->T2_Pi2 T2_Delay1 Free Evolve (τ/2) T2_Pi2->T2_Delay1 T2_Pi Apply π-pulse T2_Delay1->T2_Pi T2_Delay2 Free Evolve (τ/2) T2_Pi->T2_Delay2 T2_Read Readout State T2_Delay2->T2_Read

Experimental Workflows for Coherence Time Measurements

Quantum_Gate_Logic cluster_single_qubit Single-Qubit Gate cluster_two_qubit Two-Qubit Entangling Gate (e.g., CNOT) SQ_Start Initial State |ψ⟩ SQ_Gate Apply Laser Pulse (Rotation R(θ, φ)) SQ_Start->SQ_Gate SQ_End Final State R(θ, φ)|ψ⟩ SQ_Gate->SQ_End TQ_Start Initial State |Control⟩|Target⟩ TQ_Condition If Control == |1⟩ TQ_Start->TQ_Condition TQ_Gate Apply Laser Pulse to Target Qubit (X gate) TQ_Condition->TQ_Gate True TQ_NoOp Do Nothing TQ_Condition->TQ_NoOp False TQ_End Final Entangled State TQ_Gate->TQ_End TQ_NoOp->TQ_End

Logical Flow of Single- and Two-Qubit Gate Operations

Conclusion

This compound has demonstrated exceptional performance as a qubit, particularly in neutral atom and ion trap platforms, showcasing remarkably long coherence times and high gate fidelities.[1][2][3][4][5][8][9] Its simple nuclear spin-1/2 structure and insensitivity to external noise make it a leading candidate for scalable quantum computing.[3][4]

Other rare-earth ions also present unique advantages. Erbium-167 is highly attractive for quantum communication due to its optical transition in the telecommunications C-band, enabling integration with existing fiber-optic networks.[4] Europium-151 stands out for its extremely long spin coherence times, making it an excellent choice for quantum memory applications.[1][3][7] Neodymium-143, while less explored in terms of single-ion qubit performance, is a workhorse in solid-state lasers and has potential for quantum information processing.

The choice of the optimal rare-earth ion will ultimately depend on the specific application. For building large-scale, fault-tolerant quantum computers, the superior coherence and fidelity of this compound make it a frontrunner. For applications in quantum networking and long-term quantum information storage, Erbium-167 and Europium-151, respectively, offer compelling properties. Further research into achieving high-fidelity gate operations and robust control over these other rare-earth ions will be crucial in unlocking their full potential for the future of quantum technologies.

References

A Comparative Guide to Experimental Validations of the Ytterbium-171 Clock Transition Frequency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of atomic transition frequencies is a cornerstone of fundamental physics and a driver of technological advancement. This guide provides an objective comparison of recent experimental validations of the Ytterbium-171 (¹⁷¹Yb) clock transition frequency, a key candidate for the redefinition of the SI second. The data presented is sourced from leading metrology institutes, offering a comprehensive overview of the state-of-the-art in optical atomic clocks.

This document summarizes quantitative data from various research groups into a clear tabular format, details the experimental protocols for key measurements, and provides a visual representation of a generalized experimental workflow for an optical lattice clock.

Comparative Analysis of ¹⁷¹Yb Clock Transition Frequency Measurements

The absolute frequency of the ¹⁷¹Yb clock transition is a critical value, and its precise determination is the subject of ongoing research worldwide. Different experimental setups, including neutral atoms confined in optical lattices and single trapped ions, are employed to measure this frequency with increasing accuracy. The following table summarizes recent key measurements from various institutions.

Research InstituteAtomic SystemClock TransitionMeasured Frequency (Hz)Fractional UncertaintyYear Published
INRIMNeutral ¹⁷¹Yb¹S₀ → ³P₀518 295 836 590 863.44(14)2.7 × 10⁻¹⁶2023[1]
INRIMNeutral ¹⁷¹Yb¹S₀ → ³P₀518 295 836 590 863.59(31)5.9 × 10⁻¹⁶2017[2]
NPLSingle ¹⁷¹Yb⁺²S₁/₂ → ²F₇/₂ (E3)642 121 496 772 645.17(22)3.4 × 10⁻¹⁶2018[3]
NPLSingle ¹⁷¹Yb⁺²S₁/₂ → ²F₇/₂ (E3)642 121 496 772 645.14(26)4.0 × 10⁻¹⁶2017[4]
NMIJNeutral ¹⁷¹Yb¹S₀ → ³P₀518 295 836 590 863.62(10)1.9 × 10⁻¹⁶2025[5]

Experimental Protocols

The precise measurement of the ¹⁷¹Yb clock transition frequency relies on sophisticated experimental setups and methodologies. While specific implementations vary between research groups, the fundamental principles are similar.

Neutral Ytterbium Optical Lattice Clock (e.g., INRIM, NMIJ)

The experimental protocol for an optical lattice clock using neutral ¹⁷¹Yb atoms typically involves the following key stages:

  • Atom Source and Collimation: Ytterbium atoms are produced by heating an oven. The resulting atomic beam is then collimated to reduce its divergence.

  • Zeeman Slower: A Zeeman slower, using a magnetic field and a counter-propagating laser beam, is employed to decelerate the atoms to speeds suitable for trapping.

  • Magneto-Optical Trap (MOT): The slowed atoms are captured and cooled to microkelvin temperatures in a magneto-optical trap. This is typically a two-stage process, using the broad ¹S₀ → ¹P₁ transition for initial cooling and the narrower ¹S₀ → ³P₁ intercombination line for further cooling to lower temperatures.

  • Optical Lattice Trapping: The cold atoms are then loaded into a one-dimensional optical lattice. This lattice is formed by a standing wave of laser light tuned to a "magic wavelength" (around 759 nm for the ¹S₀ → ³P₀ transition). At this specific wavelength, the AC Stark shifts induced by the lattice light on the two clock states are equal, minimizing the perturbation of the transition frequency.

  • State Preparation: Before probing the clock transition, the atoms are prepared in a specific spin state (mF = +1/2 or -1/2 of the ¹S₀ ground state) through optical pumping.

  • Clock Transition Spectroscopy: A highly stable clock laser, with a wavelength of approximately 578 nm, is used to probe the ultra-narrow ¹S₀ → ³P₀ clock transition. The laser frequency is scanned across the atomic resonance, and the excitation of the atoms to the ³P₀ state is detected.

  • Frequency Measurement and Stabilization: The frequency of the clock laser is precisely measured using a femtosecond optical frequency comb. This comb acts as a gear, phase-coherently linking the optical frequency of the clock laser to a microwave reference, such as a hydrogen maser or a caesium fountain primary frequency standard. The measured atomic transition is then used as a feedback signal to lock the frequency of the clock laser, creating a highly stable optical frequency standard.

  • Systematic Shift Evaluation: A significant part of the experimental work is dedicated to identifying, evaluating, and correcting for systematic frequency shifts that can affect the accuracy of the clock. These shifts can arise from various sources, including the blackbody radiation from the environment, the lattice light itself (residual and higher-order effects), collisions between atoms, and the second-order Zeeman effect from magnetic fields. These shifts are meticulously characterized by systematically varying the relevant experimental parameters and observing the effect on the clock frequency.

Single Ytterbium Ion Optical Clock (e.g., NPL)

For experiments using a single trapped ¹⁷¹Yb⁺ ion, the protocol is as follows:

  • Ion Trapping and Cooling: A single ¹⁷¹Yb⁺ ion is confined in a radiofrequency Paul trap. The ion is then laser-cooled to the millikelvin range using the ²S₁/₂ → ²P₁/₂ transition at 369 nm.

  • Clock Transition Probing: A highly stabilized laser is used to probe an ultra-narrow optical clock transition. In the case of ¹⁷¹Yb⁺, two transitions are commonly used: the electric quadrupole (E2) transition ²S₁/₂ → ²D₃/₂ at 436 nm and the electric octupole (E3) transition ²S₁/₂ → ²F₇/₂ at 467 nm. The latter is exceptionally narrow and less susceptible to some systematic shifts.

  • Quantum Jump Spectroscopy: The excitation of the ion to the upper clock state is detected using the quantum jump technique. After the probe laser pulse, the cooling laser is applied. If the ion was excited to the metastable upper state, it will not fluoresce. If it remained in the ground state, it will scatter many photons. This binary signal provides a very high detection efficiency.

  • Frequency Measurement and Feedback: Similar to the neutral atom clock, the frequency of the probe laser is measured against a primary standard using an optical frequency comb. The laser's frequency is then locked to the atomic transition.

  • Systematic Shift Analysis: The trapped ion is subject to various environmental perturbations that can shift the clock frequency. These include the quadratic Stark shift from the trapping fields, the second-order Doppler shift due to the ion's residual motion (micromotion), and the blackbody radiation shift. These shifts are carefully evaluated and corrected for to determine the unperturbed transition frequency.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for an optical lattice clock, from the atom source to the final frequency measurement.

Experimental_Workflow cluster_atom_prep Atom Preparation cluster_clock_operation Clock Operation cluster_frequency_measurement Frequency Measurement & Stabilization AtomSource Ytterbium Oven Collimation Collimation AtomSource->Collimation ZeemanSlower Zeeman Slower Collimation->ZeemanSlower MOT Magneto-Optical Trap (MOT) ZeemanSlower->MOT OpticalLattice Optical Lattice Loading MOT->OpticalLattice StatePrep Spin Polarization OpticalLattice->StatePrep Spectroscopy Clock Spectroscopy (578 nm) StatePrep->Spectroscopy Detection State Detection Spectroscopy->Detection Feedback Feedback Loop Detection->Feedback Error Signal ClockLaser Clock Laser ClockLaser->Spectroscopy Probe Atoms FreqComb Frequency Comb ClockLaser->FreqComb PrimaryStd Primary Standard (e.g., Cs Fountain) PrimaryStd->FreqComb Feedback->ClockLaser Frequency Correction

Caption: Generalized workflow for a this compound optical lattice clock.

References

A Comparative Guide to Ytterbium-171 in Quantum Information Processing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the frontiers of quantum technology, the choice of qubit modality is a critical decision. Ytterbium-171 (¹⁷¹Yb), a rare-earth metal isotope, has emerged as a leading candidate for robust and scalable quantum computing and precision measurement. This guide provides an objective comparison of ¹⁷¹Yb's experimental performance against prominent alternatives, supported by experimental data and detailed protocols.

This compound's unique electronic structure, featuring a nuclear spin of 1/2 and a ground state with zero electronic angular momentum, makes its nuclear spin qubits exceptionally coherent and well-isolated from environmental noise.[1] These properties translate into high-fidelity quantum operations, positioning ¹⁷¹Yb as a versatile tool for quantum computing, simulation, and the development of next-generation atomic clocks. The potential for quantum computers to revolutionize areas like drug discovery and materials science hinges on the performance of their fundamental building blocks—qubits. Therefore, a thorough cross-validation of ¹⁷¹Yb's experimental results is essential for researchers navigating this complex landscape.

Performance Metrics: this compound vs. Alternatives

The performance of a qubit is characterized by several key metrics: coherence times (T1 and T2), which measure how long a qubit can maintain its quantum state; gate fidelities, which quantify the accuracy of quantum operations; and readout fidelity, the accuracy of measuring the qubit's final state. Below is a summary of these metrics for this compound, compared with neutral Strontium-87 (⁸⁷Sr) atoms and trapped Calcium-43 (⁴³Ca⁺) ions, two other leading platforms in quantum information science.

Performance Metric This compound (¹⁷¹Yb) Strontium-87 (⁸⁷Sr) Calcium-43 (⁴³Ca⁺) Ion
Qubit Type Neutral Atom (Nuclear Spin)Neutral Atom (Nuclear Spin)Trapped Ion (Hyperfine)
Coherence Time (T1) > 1000 s[2]~13 s / 27 s (state dependent)-
Coherence Time (T2) ~5500 s[3]~5 s[4]~50 s
Single-Qubit Gate Fidelity > 99.99%[1]> 99.9%> 99.9999%[5]
Two-Qubit Gate Fidelity ~99.72% (post-selected)[6][7][8][9][10]~99.71%~99.9%[11][12][13][14]
Readout Fidelity ~99.88%[15][16]-~99.99%[17][18][19]

Experimental Protocols

Achieving the high performance metrics listed above requires sophisticated experimental control over the atomic qubits. A foundational set of procedures involves the laser cooling and trapping of the atoms.

Laser Cooling and Trapping of this compound

Objective: To cool and confine ¹⁷¹Yb atoms to temperatures near absolute zero, enabling precise quantum control.

Methodology:

  • Source Preparation: Ytterbium atoms are generated from a thermal source by heating elemental Ytterbium in an oven.[20]

  • Zeeman Slowing: A counter-propagating laser beam, tuned near the strong ¹S₀ → ¹P₁ transition at 399 nm, is used to slow the atomic beam.[21] A spatially varying magnetic field ensures the atoms remain in resonance with the laser as their velocity decreases.

  • Magneto-Optical Trap (MOT) - First Stage (Blue MOT): The slowed atoms are captured and cooled in a MOT using the 399 nm transition. This stage cools the atoms to the milliKelvin range.[21]

  • Magneto-Optical Trap - Second Stage (Green MOT): For further cooling, a second MOT is employed using the narrower ¹S₀ → ³P₁ intercombination line at 556 nm. This brings the atom temperature down to the micro-Kelvin range.[22]

  • Optical Dipole Trap / Optical Tweezer Array: The ultracold atoms are then transferred to an optical dipole trap or an array of optical tweezers, which are tightly focused laser beams that confine the atoms for quantum manipulation.[22][23]

  • Sideband Cooling: To reach the motional ground state, techniques like Raman sideband cooling are applied.[23]

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for preparing and manipulating this compound qubits.

Yb171_Cooling_and_Trapping cluster_source Atomic Source cluster_cooling Laser Cooling cluster_trapping Trapping & Manipulation Oven Yb Oven (Thermal Source) AtomicBeam Hot Atomic Beam Oven->AtomicBeam Heating ZeemanSlower Zeeman Slower (399 nm laser + B-field) AtomicBeam->ZeemanSlower BlueMOT Blue MOT (399 nm) ZeemanSlower->BlueMOT Slowing GreenMOT Green MOT (556 nm) BlueMOT->GreenMOT Further Cooling OpticalTrap Optical Tweezer Array GreenMOT->OpticalTrap Loading QuantumGates Quantum Gate Operations OpticalTrap->QuantumGates Readout Qubit Readout QuantumGates->Readout

Fig. 1: Experimental workflow for this compound laser cooling and trapping.

Qubit_Manipulation_Workflow cluster_prep Qubit Preparation cluster_ops Quantum Operations cluster_meas Measurement Initialization State Initialization (Optical Pumping) SingleQubit Single-Qubit Gates (Microwave/Raman) Initialization->SingleQubit TwoQubit Two-Qubit Gates (Rydberg Excitation) SingleQubit->TwoQubit Measurement State-Selective Fluorescence Imaging TwoQubit->Measurement

Fig. 2: Logical workflow for ¹⁷¹Yb qubit manipulation.

References

Safety Operating Guide

Safe Disposal of Ytterbium-171: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ytterbium-171 is a stable, non-radioactive isotope of the element Ytterbium. [1][2][3][4][5][6] Therefore, its disposal is governed by its chemical properties and not by regulations for radioactive waste. This guide provides essential safety and logistical information for the proper disposal of this compound and its compounds in a laboratory setting, ensuring the safety of personnel and compliance with chemical waste regulations.

Key Safety and Handling Information

Ytterbium, in its metallic form or as compounds like Ytterbium Oxide, is not classified as a hazardous substance. However, it is important to handle it with care, particularly in powdered form, which can be more reactive.

Personal Protective Equipment (PPE): When handling this compound, especially in powder form, it is crucial to wear appropriate PPE to avoid inhalation and skin contact. This includes:

  • Safety glasses or goggles

  • Gloves

  • Lab coat

Quantitative Data for Ytterbium

The following table summarizes key quantitative data for Ytterbium, which is essential for its safe handling and storage.

PropertyValue
Atomic Number 70
Atomic Mass Approximately 173.04 g/mol
Appearance Silvery-white metallic solid
Melting Point 824 °C
Boiling Point 1196 °C
Density 6.90 g/cm³
Solubility in Water Insoluble
Reactivity Reacts with acids to produce flammable hydrogen gas. May react with water.

Disposal Procedures for this compound

As a non-radioactive substance, the disposal of this compound should follow standard procedures for chemical waste. The primary consideration is the chemical form of the waste (e.g., solid metal, powder, in solution) and any other hazardous materials it may be mixed with.

Experimental Protocol: Segregation and Labeling of this compound Waste
  • Segregation:

    • Segregate solid this compound waste (e.g., unused powder, contaminated labware) from liquid waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a clearly labeled, sealed, and non-reactive container for solid this compound waste.

    • For liquid waste containing this compound, use a compatible, sealed container. Ensure the container is appropriately vented if there is a risk of gas evolution (e.g., from reaction with residual acids).

  • Labeling:

    • Label the waste container clearly with "this compound Waste" and specify the chemical form (e.g., "Ytterbium metal powder," "Ytterbium oxide").

    • Include the approximate amount of material and the date of accumulation.

    • If the waste is mixed with any solvents or other chemicals, list all components and their approximate concentrations.

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong acids.

  • Disposal:

    • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide the waste manifest or any other required documentation to the disposal personnel.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ytterbium171_Disposal_Workflow This compound Chemical Waste Disposal Workflow start Start: this compound Waste Generated assess_form Assess Waste Form (Solid, Liquid, Mixed?) start->assess_form solid_waste Solid Waste (e.g., powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) assess_form->liquid_waste Liquid mixed_waste Mixed Waste (with other hazardous chemicals) assess_form->mixed_waste Mixed segregate_solid Segregate in a labeled, sealed container for solids solid_waste->segregate_solid segregate_liquid Segregate in a labeled, sealed container for liquids liquid_waste->segregate_liquid segregate_mixed Segregate based on all hazardous components mixed_waste->segregate_mixed label_waste Label container with: - 'this compound Waste' - Chemical form - All components and concentrations - Date segregate_solid->label_waste segregate_liquid->label_waste segregate_mixed->label_waste store_waste Store in designated waste accumulation area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor store_waste->contact_ehs provide_docs Provide waste manifest and any required documentation contact_ehs->provide_docs end End: Proper Disposal provide_docs->end

References

Essential Protective Measures for Handling Ytterbium-171

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to common assumptions regarding isotopes, Ytterbium-171 is a stable, non-radioactive isotope of Ytterbium.[1][2][3][4][5][6][7][8][9] Therefore, personal protective equipment (PPE) for handling this compound is determined by its chemical properties and physical form, rather than radiological hazards. The primary concerns when working with Ytterbium and its compounds, such as Ytterbium Oxide, are chemical reactivity, potential for dust inhalation, and skin or eye irritation.[10][11][12][13][14]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling of this compound.

Summary of Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific form of this compound being handled (e.g., metal, oxide powder) and the experimental protocol. The following table summarizes the recommended PPE.

Hazard Category Required PPE Additional Recommendations
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[10][11][15]A face shield may be necessary when there is a significant risk of splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).[10][11][15]Double gloving can be practiced for added protection. Regularly inspect gloves for any signs of degradation or punctures.
Body Protection A standard laboratory coat worn fully buttoned.[10][15]For handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron or coveralls may be appropriate.
Respiratory Protection Generally not required for solid forms. A NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary when handling powders or if dust generation is likely.[10][11]Work should be conducted in a well-ventilated area or within a fume hood to minimize inhalation exposure.[11]
Foot Protection Closed-toe shoes.---

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound.

  • Ensure the work area is clean and free of clutter.

  • If handling powders, cover the work surface with absorbent, disposable bench paper.

  • Verify that a fume hood is operational if there is a potential for dust or aerosol generation.[11]

  • Have an appropriate spill kit readily available.

2. Donning Personal Protective Equipment (PPE):

  • Before handling any materials, put on all required PPE as outlined in the table above.

3. Handling this compound:

  • Handle Ytterbium compounds with care to avoid creating dust.[10]

  • Use tools such as spatulas or forceps for transfers to minimize direct contact.

  • Keep containers with Ytterbium compounds tightly closed when not in use.[14]

4. Post-Handling Procedures:

  • Clean the work area thoroughly after completion of the experiment.

  • Decontaminate any equipment that has come into contact with Ytterbium compounds.

Disposal Plan

As this compound is not radioactive, waste disposal should follow standard procedures for chemical waste.[15]

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: If this compound is in a solution, it should be disposed of in a designated hazardous liquid waste container.

  • Follow all institutional, local, state, and federal regulations for chemical waste disposal.

Experimental Protocol: Risk Assessment Workflow

The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_0 Risk Assessment and PPE Selection for this compound start Start: Handling this compound check_form Identify the physical form of Yb-171 start->check_form solid Solid (non-powder) check_form->solid Solid powder Powder or potential for dust check_form->powder Powder solution Solution check_form->solution Liquid ppe_solid Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solid->ppe_solid ppe_powder Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (in fume hood) powder->ppe_powder ppe_solution Liquid Handling PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat (Consider face shield for splash risk) solution->ppe_solution end Proceed with Experiment ppe_solid->end ppe_powder->end ppe_solution->end

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。